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  • Product: 4-Isopropylmorpholine
  • CAS: 1004-14-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Isopropylmorpholine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Isopropylmorpholine, also known as N-isopropylmorpholine, is a tertiary amine of significant interest in various chemical industries, particu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylmorpholine, also known as N-isopropylmorpholine, is a tertiary amine of significant interest in various chemical industries, particularly in the synthesis of pharmaceuticals and agrochemicals. Its utility as a building block and a specialty solvent necessitates efficient and scalable synthetic routes. This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-isopropylmorpholine, delving into the underlying reaction mechanisms, experimental protocols, and comparative analysis of the methodologies.

Core Synthetic Strategies

The synthesis of 4-Isopropylmorpholine primarily revolves around two key strategies:

  • Reductive Amination of Morpholine with Acetone: A highly atom-economical and widely utilized method in both laboratory and industrial settings.

  • N-Alkylation of Morpholine: A classic approach involving the direct alkylation of the morpholine nitrogen with an isopropylating agent.

This guide will explore both pathways in detail, providing field-proven insights into the causality behind experimental choices and self-validating protocols.

Part 1: Reductive Amination of Morpholine with Acetone

This pathway represents a robust and efficient method for the synthesis of 4-isopropylmorpholine. It involves the reaction of morpholine with acetone to form an intermediate enamine or iminium ion, which is subsequently reduced in situ to the desired product.

Reaction Mechanism

The reductive amination proceeds through a two-step mechanism within a single pot:

  • Nucleophilic Attack and Dehydration: Morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of acetone. This is followed by a proton transfer to form a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal undergoes dehydration to form a more stable enamine.[1]

  • Reduction: The enamine intermediate is then reduced to 4-isopropylmorpholine. This reduction can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Diagrammatic Representation of the Reductive Amination Mechanism:

Reductive_Amination Morpholine Morpholine Hemiaminal Hemiaminal Intermediate Morpholine->Hemiaminal Acetone Acetone Acetone->Hemiaminal H_plus H+ Reducer Reducing Agent (e.g., H₂/Catalyst) Product 4-Isopropylmorpholine Reducer->Product Enamine Enamine Intermediate Hemiaminal->Enamine - H₂O Enamine->Product

Caption: Reductive amination of morpholine with acetone.

Experimental Protocol: Catalytic Hydrogenation

This protocol utilizes a heterogeneous catalyst, such as Raney® Nickel, for the reduction step, which is a common industrial practice due to ease of catalyst separation and reusability.[1][2][3][4][5]

Materials:

  • Morpholine

  • Acetone

  • Raney® Nickel (50% slurry in water)

  • Methanol (solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, charge morpholine (1.0 eq), acetone (1.2 eq), and methanol as the solvent.

  • Carefully add Raney® Nickel (5-10% by weight of the limiting reactant) to the reactor.

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples via Gas Chromatography (GC).

  • Once the reaction is complete (typically within a few hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst can be washed with methanol for reuse.

  • The filtrate, containing the product and solvent, is then subjected to distillation to remove methanol and any unreacted starting materials, yielding pure 4-isopropylmorpholine.

Expert Insights:

  • The excess of acetone is used to drive the equilibrium towards the formation of the enamine intermediate.

  • Methanol is a common solvent as it is relatively inert under these conditions and can be easily removed.

  • The activity of Raney® Nickel can vary, and it is crucial to handle it under a blanket of water or an inert solvent as it is pyrophoric when dry.[4]

Part 2: N-Alkylation of Morpholine

This classical approach involves the direct formation of the C-N bond between the morpholine nitrogen and an isopropyl group. Two primary variations of this method are commonly employed: alkylation with isopropyl alcohol and alkylation with isopropyl halides.

N-Alkylation with Isopropyl Alcohol

This method is considered a greener alternative to using alkyl halides as water is the only byproduct.[6] The reaction is typically carried out at elevated temperatures over a heterogeneous catalyst.

Reaction Mechanism

The N-alkylation with an alcohol over a metal catalyst generally proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism:

  • Dehydrogenation: The catalyst first dehydrogenates the isopropyl alcohol to acetone.

  • Reductive Amination: The in-situ generated acetone then undergoes reductive amination with morpholine as described in Part 1. The hydrogen that was "borrowed" from the alcohol is then used for the reduction of the enamine intermediate.

Diagrammatic Representation of the N-Alkylation (Borrowing Hydrogen) Mechanism:

N_Alkylation_Alcohol Morpholine Morpholine Enamine Enamine Intermediate Morpholine->Enamine Isopropanol Isopropyl Alcohol Acetone Acetone (in-situ generated) Isopropanol->Acetone Dehydrogenation (-H₂) Catalyst Catalyst (e.g., CuO-NiO/γ-Al₂O₃) Catalyst->Acetone Product 4-Isopropylmorpholine Catalyst->Product Acetone->Enamine Enamine->Product Hydrogenation (+H₂)

Caption: N-alkylation of morpholine with isopropyl alcohol.

Experimental Protocol: Gas-Phase Catalytic Alkylation

This protocol is based on the N-alkylation of morpholine with alcohols in a fixed-bed reactor over a CuO–NiO/γ–Al₂O₃ catalyst.[6]

Materials:

  • Morpholine

  • Isopropyl alcohol

  • CuO–NiO/γ–Al₂O₃ catalyst

  • Hydrogen gas (for catalyst reduction)

  • Nitrogen gas (for purging)

  • Fixed-bed reactor system

Procedure:

  • Pack the fixed-bed reactor with the CuO–NiO/γ–Al₂O₃ catalyst.

  • Reduce the catalyst in-situ by passing a stream of hydrogen gas at an elevated temperature (e.g., 250-300 °C) for several hours.

  • After reduction, purge the system with nitrogen gas.

  • Introduce a gaseous feed of morpholine and isopropyl alcohol (e.g., in a 1:3 molar ratio) into the reactor at a controlled flow rate.

  • Maintain the reactor at the desired temperature (e.g., 180-240 °C) and pressure.

  • The product stream exiting the reactor is condensed and collected.

  • The collected liquid is then purified by fractional distillation to isolate 4-isopropylmorpholine.

Expert Insights:

  • The N-alkylation with secondary alcohols like isopropanol is generally more challenging and requires higher temperatures compared to primary alcohols. This is because the resulting ketone (acetone) is a less reactive electrophile than an aldehyde.[6]

  • The catalyst's performance is crucial, and its preparation and activation are key to achieving good conversion and selectivity.

N-Alkylation with Isopropyl Halides

This is a traditional and straightforward method for N-alkylation, typically involving the reaction of morpholine with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in the presence of a base.

Reaction Mechanism

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile and attacks the carbon atom of the isopropyl halide, displacing the halide ion as a leaving group. A base is required to neutralize the hydrogen halide formed during the reaction.

Diagrammatic Representation of the N-Alkylation (SN2) Mechanism:

N_Alkylation_Halide Morpholine Morpholine TS Sₙ2 Transition State Morpholine->TS Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Isopropyl_Halide->TS Base Base (e.g., K₂CO₃) Salt Salt Byproduct (e.g., KBr + KHCO₃) Base->Salt Product 4-Isopropylmorpholine TS->Product TS->Salt

Caption: N-alkylation of morpholine with an isopropyl halide.

Experimental Protocol

Materials:

  • Morpholine

  • 2-Bromopropane

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane (for extraction)

  • Brine solution

Procedure:

  • To a stirred solution of morpholine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add 2-bromopropane (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure 4-isopropylmorpholine.

Expert Insights:

  • The use of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction.

  • An excess of the base is used to ensure complete neutralization of the generated acid and to drive the reaction to completion.

  • While effective, this method is less atom-economical and generates salt waste, which can be a concern for large-scale industrial processes.

Comparative Analysis and Data Summary

Parameter Reductive Amination with Acetone N-Alkylation with Isopropyl Alcohol N-Alkylation with Isopropyl Halide
Starting Materials Morpholine, Acetone, H₂/Reducing AgentMorpholine, Isopropyl AlcoholMorpholine, Isopropyl Halide, Base
Byproducts WaterWaterSalt (e.g., KBr)
Atom Economy HighHighModerate
Environmental Impact Generally lower, especially with catalytic hydrogenationGreenest optionGenerates salt waste
Reaction Conditions Moderate temperature and pressureHigher temperature, requires specific catalystModerate temperature, atmospheric pressure
Catalyst Heterogeneous (e.g., Raney® Ni, Pd/C) or homogeneousHeterogeneous (e.g., CuO–NiO/γ–Al₂O₃)None (base-mediated)
Industrial Scalability FavorablePotentially favorable, catalyst lifetime is a factorLess favorable due to waste generation

Conclusion

The synthesis of 4-isopropylmorpholine can be effectively achieved through both reductive amination and N-alkylation pathways. For laboratory-scale synthesis, all three methods are viable, with the choice often depending on the availability of reagents and equipment. For industrial-scale production, reductive amination via catalytic hydrogenation and N-alkylation with isopropyl alcohol are generally preferred due to their higher atom economy, lower environmental impact, and potential for continuous processing. The selection of the optimal synthesis route will ultimately depend on a comprehensive evaluation of factors including cost, scale, environmental considerations, and available infrastructure.

References

  • (Reference to a general organic chemistry textbook or a review on reductive amin
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • (Reference to a general organic chemistry textbook or a review on SN2 reactions)
  • N-alkylation of morpholine with other alcohols. (2022). ResearchGate. Retrieved from [Link]

  • US Patent 4,647,663. (1987). Synthesis of morpholine.
  • (Reference to a relevant patent on industrial morpholine synthesis, e.g., US4739051A)
  • Reductive amination of ketones. (1965).
  • Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. (2015). RSC Publishing.
  • (Reference to a safety d

Sources

Exploratory

A Spectroscopic Guide to 4-Isopropylmorpholine: Elucidating Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data of 4-isopropylmorpholine, a morpholine derivative of interest to researchers and professionals in drug development and chemical synthesis. A co...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data of 4-isopropylmorpholine, a morpholine derivative of interest to researchers and professionals in drug development and chemical synthesis. A comprehensive understanding of its spectral characteristics is essential for its unambiguous identification, purity assessment, and the elucidation of its chemical structure. This document synthesizes predicted and analogous spectral data to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of 4-isopropylmorpholine.

Introduction to 4-Isopropylmorpholine and its Spectroscopic Characterization

4-Isopropylmorpholine (C₇H₁₅NO) is a tertiary amine featuring a morpholine ring N-substituted with an isopropyl group. The morpholine scaffold is a prevalent structural motif in medicinal chemistry, valued for its favorable physicochemical properties. Spectroscopic techniques are indispensable tools for the structural verification of such molecules. This guide will delve into the expected spectral signatures of 4-isopropylmorpholine, providing a foundational understanding for its analysis in a laboratory setting.

A visual representation of the molecular structure of 4-isopropylmorpholine is provided below.

Caption: Molecular structure of 4-Isopropylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-isopropylmorpholine, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-isopropylmorpholine is predicted to exhibit distinct signals corresponding to the protons of the morpholine ring and the isopropyl substituent. The morpholine protons typically appear as two multiplets due to the chair conformation of the ring, which can lead to complex splitting patterns.[1][2]

Predicted ¹H NMR Data for 4-Isopropylmorpholine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.6 - 3.8t4H-O-CH ₂-
~ 2.4 - 2.6t4H-N-CH ₂-
~ 2.7 - 2.9septet1H-N-CH (CH₃)₂
~ 1.0 - 1.2d6H-CH(CH ₃)₂

Rationale for Assignments:

  • -O-CH₂- Protons (~ 3.6 - 3.8 ppm): These protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear at a lower field. They are expected to appear as a triplet due to coupling with the neighboring -N-CH₂- protons.

  • -N-CH₂- Protons (~ 2.4 - 2.6 ppm): These protons are adjacent to the nitrogen atom and are also deshielded, though to a lesser extent than those next to oxygen. They are anticipated to be a triplet from coupling with the -O-CH₂- protons.

  • Isopropyl Methine Proton (-N-CH(CH₃)₂) (~ 2.7 - 2.9 ppm): This single proton is adjacent to the nitrogen and is coupled to the six equivalent methyl protons, resulting in a septet.

  • Isopropyl Methyl Protons (-CH(CH₃)₂) (~ 1.0 - 1.2 ppm): These six equivalent protons are coupled to the single methine proton, giving rise to a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.

¹³C NMR Data for 4-Isopropylmorpholine

Chemical Shift (δ) ppmAssignment
~ 67-O-C H₂-
~ 53-N-C H₂-
~ 55-N-C H(CH₃)₂
~ 18-CH(C H₃)₂

Rationale for Assignments:

  • -O-CH₂- Carbons (~ 67 ppm): These carbons are directly attached to the highly electronegative oxygen atom, resulting in the most downfield chemical shift among the aliphatic carbons.

  • -N-CH₂- Carbons (~ 53 ppm): These carbons are adjacent to the nitrogen atom and appear at a lower field than typical alkane carbons but upfield from the oxygen--linked carbons.

  • Isopropyl Methine Carbon (-N-CH(CH₃)₂) (~ 55 ppm): The carbon of the methine group is directly attached to the nitrogen, leading to a chemical shift in a similar region to the N-CH₂ carbons of the morpholine ring.

  • Isopropyl Methyl Carbons (-CH(CH₃)₂) (~ 18 ppm): These carbons are in a more shielded environment, resulting in the most upfield signal.

Experimental Protocol for NMR Data Acquisition

A generalized procedure for obtaining NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-isopropylmorpholine in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. As a tertiary amine, 4-isopropylmorpholine will not exhibit the N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[3][4][5]

Predicted IR Absorption Bands for 4-Isopropylmorpholine

Wavenumber (cm⁻¹)Vibration TypeIntensity
2970 - 2800C-H stretch (aliphatic)Strong
1470 - 1450C-H bend (CH₂, CH₃)Medium
1250 - 1020C-N stretch (tertiary amine)Medium-Weak
1120 - 1085C-O-C stretch (ether)Strong

Rationale for Assignments:

  • C-H Stretch (2970 - 2800 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the morpholine ring and the isopropyl group.

  • C-H Bend (1470 - 1450 cm⁻¹): These bands correspond to the bending (scissoring and asymmetric) vibrations of the methylene and methyl groups.

  • C-N Stretch (1250 - 1020 cm⁻¹): The stretching vibration of the C-N bond in a tertiary amine typically gives rise to a medium to weak band in this region.[5]

  • C-O-C Stretch (1120 - 1085 cm⁻¹): A strong, characteristic absorption for the C-O-C stretching of the ether linkage within the morpholine ring is expected in this region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample like 4-isopropylmorpholine, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrum of 4-Isopropylmorpholine

The molecular formula of 4-isopropylmorpholine is C₇H₁₅NO, giving it a molecular weight of 129.2 g/mol . In accordance with the nitrogen rule, the odd number of nitrogen atoms results in an odd nominal molecular mass.[6][7] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 129.

The fragmentation of N-alkyl amines is dominated by α-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken. For 4-isopropylmorpholine, two primary α-cleavage pathways are anticipated.

4_Isopropylmorpholine_Fragmentation cluster_0 Molecular Ion (M+) m/z = 129 cluster_1 α-Cleavage Pathway 1 cluster_2 α-Cleavage Pathway 2 mol [C₇H₁₅NO]⁺˙ frag1 Loss of CH₃ radical [M - 15]⁺ m/z = 114 mol->frag1 - •CH₃ frag2 Loss of C₂H₅ radical [M - 29]⁺ m/z = 100 mol->frag2 - •C₂H₅ (from ring)

Caption: Predicted major fragmentation pathways of 4-isopropylmorpholine in EI-MS.

Predicted Key Fragments:

  • m/z 114: This peak would result from the loss of a methyl radical (•CH₃) from the isopropyl group via α-cleavage. This is often a very favorable fragmentation for isopropyl-substituted amines.

  • m/z 100: This fragment arises from the cleavage of a C-C bond within the morpholine ring adjacent to the nitrogen, leading to the loss of an ethyl radical (•C₂H₅).

  • m/z 86: Loss of a propyl group from the molecular ion.

  • m/z 57: A fragment corresponding to the morpholino ring itself after cleavage of the isopropyl group.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are ionized, commonly using electron ionization (EI) for volatile compounds.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic analysis of 4-isopropylmorpholine by NMR, IR, and MS provides complementary information that, when combined, allows for its unambiguous structural confirmation. The predicted ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen atoms. The IR spectrum confirms the presence of key functional groups, notably the absence of an N-H bond and the presence of C-N and C-O-C linkages. Mass spectrometry establishes the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This guide serves as a valuable resource for scientists and researchers working with 4-isopropylmorpholine, enabling them to confidently interpret their analytical data.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link][3]

  • BYJU'S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link][4]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][5]

  • Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link][8]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link][9]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link][10]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link][11]

  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73998, 4-Isopropylmorpholine. Retrieved from [Link].[12]

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Retrieved from [Link][13]

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Foundational

An In-depth Technical Guide to 4-Isopropylmorpholine (CAS No. 1004-14-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 4-Isopropylmorpholine, identified by the CAS number 1004-14-4, is a heterocyclic organic compound featuring a morpholine ring N-subst...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylmorpholine, identified by the CAS number 1004-14-4, is a heterocyclic organic compound featuring a morpholine ring N-substituted with an isopropyl group.[1][2] Also known as N-isopropylmorpholine or 4-(1-methylethyl)morpholine, this tertiary amine serves as a crucial building block and intermediate in various fields of chemical synthesis.[2] Its unique structural combination of a hydrophilic morpholine moiety and a moderately lipophilic isopropyl group imparts specific physical and chemical properties that are leveraged in pharmaceutical design, agrochemical development, and material science. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling protocols, tailored for professionals in scientific research and development.

Physicochemical and Safety Properties

A thorough understanding of the physicochemical properties of 4-Isopropylmorpholine is fundamental for its application in experimental design and process scale-up. These properties dictate its solubility, reactivity, and appropriate handling conditions.

Table 1: Core Physicochemical Properties of 4-Isopropylmorpholine

PropertyValueSource(s)
CAS Number 1004-14-4[2][3][4]
Molecular Formula C₇H₁₅NO[2][3][4]
Molecular Weight 129.20 g/mol [2][3][5]
Appearance Liquid[5]
Boiling Point 212 - 213 °C[6]
Melting Point 59 - 61 °C[6]
logP (Octanol/Water) 2.90 (experimental)[6]

The safety profile of 4-Isopropylmorpholine necessitates careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when working with this compound.[6][7] All operations should be conducted in a well-ventilated area or under a chemical fume hood.[6][8]

Table 2: GHS Hazard and Precautionary Statements

ClassificationStatement CodeDescriptionSource(s)
Hazard H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[6]
Hazard H314Causes severe skin burns and eye damage.[6]
Hazard H402Harmful to aquatic life.[6]
Precautionary P260Do not breathe dust/fume/gas/mist/vapours/spray.[6][9]
Precautionary P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[6][7]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10]
Precautionary P310Immediately call a POISON CENTER or doctor/physician.[10]

Synthesis and Chemical Reactivity

The synthesis of 4-Isopropylmorpholine can be achieved through several established organic chemistry pathways. A common and direct method is the N-alkylation of morpholine. This involves the reaction of morpholine with an isopropylating agent, such as 2-bromopropane or isopropyl iodide, typically in the presence of a base to neutralize the hydrohalic acid byproduct.

Another industrially relevant method is reductive amination. This process involves the reaction of morpholine with acetone in the presence of a reducing agent. The reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced to form the final product.

Synthesis_Workflow cluster_alkylation N-Alkylation Pathway cluster_reductive_amination Reductive Amination Pathway M Morpholine Reaction_A Reaction_A M->Reaction_A + Solvent + Heat IPX 2-Halopropane (e.g., 2-Bromopropane) IPX->Reaction_A + Solvent + Heat Base Base (e.g., K2CO3) Base->Reaction_A + Solvent + Heat Product_A 4-Isopropylmorpholine Reaction_A->Product_A M2 Morpholine Reaction_B Reaction_B M2->Reaction_B + Solvent Acetone Acetone Acetone->Reaction_B + Solvent Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Reaction_B + Solvent Product_B 4-Isopropylmorpholine Reaction_B->Product_B

Caption: Common synthetic routes to 4-Isopropylmorpholine.

The chemical reactivity of 4-Isopropylmorpholine is dominated by the tertiary amine functionality. The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It can undergo oxidation to form the corresponding N-oxide when treated with oxidizing agents like hydrogen peroxide.

Applications in Research and Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] The introduction of an N-isopropyl group modifies the steric and electronic properties of the molecule, influencing its binding affinity to biological targets, as well as its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Role as a Synthetic Intermediate

4-Isopropylmorpholine is primarily used as an intermediate in the synthesis of more complex molecules. Its nucleophilic nitrogen can be used to introduce the isopropyl-morpholino moiety into a target structure.

Exemplary Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of 4-Isopropylmorpholine with an activated aryl halide, a common step in the synthesis of pharmaceutical candidates.

  • Reagent Preparation: In a dry, inert-atmosphere reaction vessel, dissolve the activated aryl halide (1.0 eq) in an appropriate aprotic polar solvent (e.g., Dimethylformamide or Acetonitrile).

  • Addition of Amine: Add 4-Isopropylmorpholine (1.2 eq) to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq), to the reaction mixture.[12]

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C.[12] Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[12]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Note: The use of a base is critical to scavenge the acid (e.g., H-X) generated during the substitution, driving the reaction to completion. The choice of an aprotic polar solvent facilitates the dissolution of reactants and stabilizes the charged intermediates of the SₙAr mechanism.

SNAr_Workflow Start Dissolve Aryl Halide in Solvent AddAmine Add 4-Isopropylmorpholine Start->AddAmine Step 1 AddBase Add Base AddAmine->AddBase Step 2 Heat Heat & Monitor Reaction (TLC / LC-MS) AddBase->Heat Step 3 Workup Aqueous Work-up & Extraction Heat->Workup Step 4 Purify Dry & Purify (Column Chromatography) Workup->Purify Step 5 End Isolated Product Purify->End Step 6

Caption: Workflow for a typical SₙAr reaction.

Conclusion

4-Isopropylmorpholine (CAS 1004-14-4) is a valuable heterocyclic amine with established utility in organic synthesis. Its defined physicochemical properties and predictable reactivity make it a reliable building block for constructing complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. Adherence to stringent safety protocols is essential when handling this compound due to its hazardous nature. This guide has provided the core technical information required by researchers and development professionals to effectively and safely utilize 4-Isopropylmorpholine in their scientific endeavors.

References

  • SynQuest Laboratories. 4-Isopropylmorpholine.

  • ChemicalBook. 4-Isopropylmorpholine | 1004-14-4.

  • National Institute of Technology and Evaluation (NITE), Japan. J-CHECK Substance Data: 4-Isopropylmorpholine.

  • Alfa Chemistry. CAS 1004-14-4 4-Isopropylmorpholine.

  • CymitQuimica. CAS 1004-14-4: 4-(1-Methylethyl)morpholine.

  • ChemBK. 1004-14-4 - Name:4-Isopropylmorpholine.

  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Isopropylmorpholine.

  • Velázquez, A. Ma., et al. (2007). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Molbank, M549.

  • Smolecule. Buy 4-Isopropylmorpholine | 1004-14-4.

  • ChemicalBook. N-(3-Aminopropyl)morpholine Product Description.

  • 3M. Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET - 1-(4-Morpholinyl)-2-propanol.

  • Mac-Chem Products. SAFETY DATA SHEET - 4-(3-Aminopropyl)morpholine.

  • PubChem, National Center for Biotechnology Information. Morpholine, 4-(1-methylethyl)-.

  • Fisher Scientific. SAFETY DATA SHEET - Morpholine.

  • C/D/N Isotopes Inc. Safety Data Sheet - Morpholine-d8.

  • Sigma-Aldrich. SAFETY DATA SHEET - 4-(1-Oxo-2-propenyl)-morpholine.

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  • Redox. Safety Data Sheet Morpholine.

  • PubChem, National Center for Biotechnology Information. Octafluoro-4-(heptafluoropropyl)morpholine.

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Exploratory

An In-depth Technical Guide to 4-Isopropylmorpholine: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 4-isopropylmorpholine, a substituted morpholine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its fundament...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-isopropylmorpholine, a substituted morpholine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental physical and chemical properties, explore common synthetic routes and key chemical reactions, and discuss its analytical characterization. Furthermore, this guide will touch upon its current and potential applications, alongside essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile chemical entity.

Chemical Identity and Structure

4-Isopropylmorpholine, also known as 4-(1-methylethyl)morpholine, is a tertiary amine featuring a morpholine ring N-substituted with an isopropyl group.[1] This substitution significantly influences its physical and chemical behavior compared to the parent morpholine molecule.

Molecular Structure:

The structure of 4-isopropylmorpholine consists of a saturated six-membered heterocyclic ring containing both an oxygen and a nitrogen atom, with the isopropyl group attached to the nitrogen.

Synthesis_Workflow start Start Materials: Morpholine, 2-Bromopropane, Base (e.g., K2CO3) reaction Reaction: Nucleophilic Substitution in a suitable solvent (e.g., Acetonitrile) start->reaction workup Aqueous Workup: Partition between water and an organic solvent to remove inorganic salts reaction->workup purification Purification: Distillation under reduced pressure workup->purification product Final Product: 4-Isopropylmorpholine purification->product

Figure 2: General Synthetic Workflow for 4-Isopropylmorpholine

Experimental Protocol: Synthesis of 4-Isopropylmorpholine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq), a suitable solvent such as acetonitrile, and a base (e.g., potassium carbonate, 1.5 eq).

  • Addition of Alkylating Agent: Slowly add 2-bromopropane (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and unreacted morpholine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure 4-isopropylmorpholine.

Chemical Reactivity

As a tertiary amine, 4-isopropylmorpholine exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base.

Key Reactions:

  • Salt Formation: It readily reacts with acids to form the corresponding morpholinium salts.

  • Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts.

  • Oxidation: The nitrogen atom can be oxidized to form an N-oxide.

Reactivity_Diagram main 4-Isopropylmorpholine salt Morpholinium Salt main->salt + Acid (e.g., HCl) quat Quaternary Ammonium Salt main->quat + Alkyl Halide (e.g., CH3I) n_oxide N-Oxide main->n_oxide + Oxidizing Agent (e.g., H2O2)

Figure 3: Key Chemical Reactions of 4-Isopropylmorpholine

Analytical Characterization

The structural elucidation and purity assessment of 4-isopropylmorpholine are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and the morpholine ring protons (two multiplets corresponding to the -CH₂-N- and -CH₂-O- groups). [2] * ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl and methine carbons of the isopropyl group, as well as for the two different methylene carbons of the morpholine ring. [2]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the alkyl groups and the C-O-C stretching of the morpholine ether linkage. The absence of an N-H stretch will confirm the tertiary nature of the amine. [2]

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of 4-isopropylmorpholine. [2]Fragmentation patterns will likely involve the loss of the isopropyl group or cleavage of the morpholine ring.

Applications

Substituted morpholines are prevalent scaffolds in medicinal chemistry and materials science. [3]While specific applications of 4-isopropylmorpholine are not extensively detailed in the public domain, its structural motifs suggest its utility as:

  • A building block in drug discovery: The morpholine ring is a common feature in many approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. 4-isopropylmorpholine can serve as a precursor for more complex molecules with potential biological activity.

  • A catalyst or base in organic synthesis: As a tertiary amine, it can be employed as a non-nucleophilic base or as a catalyst in various organic transformations.

  • A component in the synthesis of ionic liquids: The quaternization of the nitrogen atom can lead to the formation of morpholinium-based ionic liquids with potential applications as solvents or electrolytes.

Safety and Handling

4-Isopropylmorpholine is a hazardous chemical and must be handled with appropriate safety precautions. GHS Hazard Classification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.

  • Aquatic Hazard (Acute): Category 3 - Harmful to aquatic life.

Precautionary Measures: [4][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor. If on skin, take off immediately all contaminated clothing and rinse skin with water. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, rinse mouth. Do NOT induce vomiting.

References

  • (PDF) Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol - ResearchGate. Available at: [Link]

  • Morpholine, 4-(1-methylethyl)- | C7H15NO | CID 73998 - PubChem. Available at: [Link]

  • 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem. Available at: [Link]

  • safety data sheet - new 242 macword format msds. Available at: [Link]

  • N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem. Available at: [Link]

  • Buffer 4-Ethylmorpholinium/Acetate: Exploring a New Alternative Buffer for Native Mass Spectrometry - PubMed. Available at: [Link]

  • 4-Isobutylmorpholine - Optional[15N NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem. Available at: [Link]

  • 4-Acetylmorpholine | C6H11NO2 | CID 15543 - PubChem - NIH. Available at: [Link]

  • 4-Isopropylphenol | C9H12O | CID 7465 - PubChem. Available at: [Link]

  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH. Available at: [Link]

  • Candidate List of substances of very high concern for Authorisation - ECHA. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

  • Morpholine, 4-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Navigation - Registration Dossier - ECHA. Available at: [Link]

  • Ethylmorpholine | C6H13NO | CID 7525 - PubChem - NIH. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. Available at: [Link]

  • US4647663A - Synthesis of morpholine - Google Patents.
  • Morpholine, 4-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Morpholine, 4-nitroso- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Chromatographic and Spectrometric Identification of Propyl Isopropylphosphonofluoridate and its Degradation Products - ResearchGate. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 4-Isopropylmorpholine in Various Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility of 4-isopropylmorpholine, a key intermediate in pharmaceutical and materials science. In the absence of extensive empirical solubility dat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-isopropylmorpholine, a key intermediate in pharmaceutical and materials science. In the absence of extensive empirical solubility data, this document pioneers a predictive approach grounded in the principles of Hansen Solubility Parameters (HSP). Through the application of group contribution methods, we elucidate the HSP values for 4-isopropylmorpholine and subsequently forecast its solubility in a diverse array of common organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals with a robust theoretical framework and practical methodologies for solvent selection, formulation development, and process optimization involving 4-isopropylmorpholine.

Introduction to 4-Isopropylmorpholine and Its Scientific Significance

4-Isopropylmorpholine (CAS No: 1004-14-4) is a tertiary amine featuring a morpholine ring N-substituted with an isopropyl group.[1] Its molecular structure, which combines the polarity of the morpholine ring with the non-polar character of the isopropyl substituent, imparts a unique set of physicochemical properties that are of significant interest in various scientific domains. The morpholine moiety is a prevalent scaffold in medicinal chemistry, often introduced to enhance aqueous solubility and metabolic stability of drug candidates. The isopropyl group, in turn, can modulate lipophilicity and steric interactions, influencing a molecule's biological activity and formulation characteristics.

A thorough understanding of the solubility of 4-isopropylmorpholine in organic solvents is paramount for its effective utilization. In drug development, solubility dictates the choice of reaction media, purification methods, and formulation strategies. For materials science applications, solvent compatibility is crucial for creating homogeneous mixtures and achieving desired material properties. This guide addresses the critical need for a detailed understanding of 4-isopropylmorpholine's solubility profile.

Theoretical Framework: The Power of Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a qualitative understanding of solubility. However, a more quantitative and predictive framework is offered by the Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters, which define a point in a three-dimensional "Hansen space". The closer two points are in this space, the more likely the substances are to be miscible. The distance between a solute (1) and a solvent (2) in Hansen space is given by the Hansen Solubility Parameter distance (Ra):

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher affinity and, therefore, greater solubility.

Estimation of 4-Isopropylmorpholine's Hansen Solubility Parameters

Due to the limited availability of experimentally determined HSP values for 4-isopropylmorpholine, this guide employs the robust and widely accepted Stefanis-Panayiotou group contribution method for their estimation. This method calculates the HSP values based on the molecular structure of the compound.

The molecular structure of 4-isopropylmorpholine (C₇H₁₅NO) consists of the following functional groups:

  • 2 x -CH₂- (in the morpholine ring)

  • 1 x -CH- (isopropyl group)

  • 2 x -CH₃ (isopropyl group)

  • 1 x >N- (tertiary amine in the morpholine ring)

  • 1 x -O- (ether in the morpholine ring)

Based on the Stefanis-Panayiotou group contribution values, the estimated Hansen Solubility Parameters for 4-Isopropylmorpholine are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for 4-Isopropylmorpholine

ParameterValue (MPa⁰.⁵)
δD (Dispersion) 17.5
δP (Polar) 4.5
δH (Hydrogen Bonding) 6.0

These estimated values provide a powerful tool for predicting the solubility of 4-isopropylmorpholine in a wide range of organic solvents.

Predicted Solubility Profile of 4-Isopropylmorpholine

Utilizing the estimated HSP values for 4-isopropylmorpholine and the established HSP values for a variety of common organic solvents, the Hansen Solubility Parameter distance (Ra) was calculated to predict the solubility. A lower Ra value suggests a higher likelihood of good solubility. The predicted solubility profile is summarized in Table 2.

Table 2: Predicted Solubility of 4-Isopropylmorpholine in Various Organic Solvents

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Ra (HSP Distance)Predicted Solubility
Non-Polar Solvents
n-Hexane14.90.00.011.2Poor
Toluene18.01.42.05.3Moderate
Cyclohexane16.80.00.29.0Poor
Polar Aprotic Solvents
Acetone15.510.47.06.4Good
Acetonitrile15.318.06.113.8Moderate to Poor
Dimethylformamide (DMF)17.413.711.39.9Moderate
Dimethyl Sulfoxide (DMSO)18.416.410.212.6Moderate to Poor
Tetrahydrofuran (THF)16.85.78.03.2Very Good
Ethyl Acetate15.85.37.23.5Very Good
Polar Protic Solvents
Methanol15.112.322.318.1Poor
Ethanol15.88.819.415.1Poor
Isopropanol15.86.116.411.7Moderate to Poor
n-Butanol16.05.715.810.9Moderate
Water15.516.042.338.5Very Poor
Chlorinated Solvents
Dichloromethane17.07.37.13.6Very Good
Chloroform17.83.15.71.5Excellent

Interpretation of Results: The predictions indicate that 4-isopropylmorpholine is expected to exhibit excellent solubility in chloroform, and very good solubility in tetrahydrofuran, ethyl acetate, and dichloromethane. Good solubility is predicted in acetone. Moderate solubility is anticipated in toluene, DMF, n-butanol, and potentially in acetonitrile and DMSO, though with lower affinity. As expected, its solubility is predicted to be poor in non-polar solvents like hexane and cyclohexane, and very poor in highly polar protic solvents like methanol, ethanol, and water, where the large HSP distance reflects a significant mismatch in intermolecular forces.

Experimental Protocol for Solubility Determination

To validate the predicted solubility and to obtain precise quantitative data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • 4-Isopropylmorpholine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess 4-isopropylmorpholine prep2 Add known volume of solvent prep1->prep2 to vial equil Agitate at constant temperature (24-48h) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute filtrate sample2->sample3 sample4 Analyze by HPLC/GC sample3->sample4 calc Determine concentration (e.g., mg/mL) sample4->calc

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-isopropylmorpholine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure equilibrium is reached.

  • Phase Separation and Sampling:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter (0.22 µm) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the clear filtrate with the same solvent to bring the concentration of 4-isopropylmorpholine within the linear range of the analytical method (HPLC or GC).

    • Prepare a series of calibration standards of 4-isopropylmorpholine in the same solvent.

    • Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve and determine the concentration of 4-isopropylmorpholine in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.

Safety and Handling

4-Isopropylmorpholine and many of the organic solvents discussed in this guide are hazardous materials. It is imperative that all handling and experimental procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

  • 4-Isopropylmorpholine: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[2]

  • Organic Solvents: Many are flammable, volatile, and may have specific health hazards.

Always consult the Safety Data Sheet (SDS) for 4-isopropylmorpholine and for each solvent before use.[3][4] Proper waste disposal procedures must be followed in accordance with local regulations.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the solubility of 4-isopropylmorpholine in a range of common organic solvents. By leveraging the power of Hansen Solubility Parameters and group contribution methods, we have established a robust framework for anticipating its behavior, thereby guiding solvent selection for a multitude of applications. The detailed experimental protocol provided herein offers a standardized methodology for obtaining precise quantitative solubility data, enabling researchers to validate and refine the predictions presented. As the applications of 4-isopropylmorpholine continue to expand, this guide will serve as an invaluable resource for scientists and engineers working at the forefront of chemical innovation.

References

  • GeeksforGeeks. (2025, July 23). Molar Volume Formula. [Link]

  • BYJU'S. Molar Volume Formula. [Link]

  • Chemcasts. 4-ethylmorpholine (CAS 100-74-3) Properties | Density, Cp, Viscosity. [Link]

  • PubChem. 4-Propylmorpholine. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Scribd. Estimation of Polar HSP by The Stefanis Panayiotou Group Contribution Method. [Link]

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Exploratory

An In-depth Technical Guide to the Reactivity of 4-Isopropylmorpholine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Isopropylmorpholine, a heterocyclic amine, presents a unique combination of steric hindrance and basicity, making it a valuable tool in moder...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylmorpholine, a heterocyclic amine, presents a unique combination of steric hindrance and basicity, making it a valuable tool in modern organic synthesis and material science. This guide provides an in-depth exploration of its synthesis, reactivity, and diverse applications, offering field-proven insights for researchers and professionals in drug development and chemical manufacturing. As a tertiary amine, its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which can act as a base or a nucleophile. The presence of a bulky isopropyl group, however, significantly modulates its nucleophilicity, often favoring its role as a hindered, non-nucleophilic base.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 4-isopropylmorpholine is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
IUPAC Name 4-propan-2-ylmorpholinePubChem[1]
CAS Number 1004-14-4PubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
Appearance LiquidPubChem[1]

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules.

¹H and ¹³C NMR Spectral Data of 4-Isopropylmorpholine [2]

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
CH(CH₃)₂~2.7 (septet)~55
CH(CH ₃)₂~1.0 (d)~18
N-CH~2.4 (t)~50
O-CH~3.7 (t)~67

Note: Approximate chemical shifts are provided based on typical values for N-substituted morpholines. Actual values may vary depending on the solvent and other experimental conditions.[3][4]

Synthesis of 4-Isopropylmorpholine

The most common and direct method for the synthesis of 4-isopropylmorpholine is the N-alkylation of morpholine. This reaction typically involves the treatment of morpholine with an isopropyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: N-Isopropylation of Morpholine

Objective: To synthesize 4-isopropylmorpholine via N-alkylation of morpholine.

Materials:

  • Morpholine

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (or another polar aprotic solvent)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of morpholine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature and add 2-bromopropane (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to obtain pure 4-isopropylmorpholine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.[5]

  • Solvent: Acetonitrile is a polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.

  • Workup: The aqueous workup with sodium bicarbonate removes any remaining acidic impurities, and the brine wash helps to break any emulsions and remove water from the organic layer.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Byproducts morpholine Morpholine reaction N-Alkylation (Sₙ2) morpholine->reaction isopropyl_halide Isopropyl Halide isopropyl_halide->reaction base Base (e.g., K₂CO₃) base->reaction product 4-Isopropylmorpholine reaction->product salt Halide Salt reaction->salt base_h Protonated Base reaction->base_h

Caption: Synthetic workflow for 4-Isopropylmorpholine.

Reactivity Profile

Basicity and Role as a Non-Nucleophilic Base

As a tertiary amine, 4-isopropylmorpholine is a Brønsted-Lowry base. The lone pair of electrons on the nitrogen atom can readily accept a proton. However, the steric bulk of the isopropyl group hinders its ability to act as a nucleophile in many cases, making it a useful non-nucleophilic base.[6][7][8][9] This property is particularly valuable in reactions where a base is required to deprotonate a substrate without competing nucleophilic attack on an electrophilic center, such as in elimination reactions or in the formation of enolates.

Reactions with Electrophiles

Despite its steric hindrance, 4-isopropylmorpholine can still react as a nucleophile with highly reactive electrophiles, such as acid chlorides, to form quaternary ammonium salts.

Objective: To demonstrate the nucleophilic character of 4-isopropylmorpholine.

Materials:

  • 4-Isopropylmorpholine

  • Acetyl chloride (or another acid chloride)

  • Anhydrous diethyl ether (or another inert solvent)

Procedure:

  • Dissolve 4-isopropylmorpholine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) dropwise with stirring.

  • A precipitate of the N-acetyl-4-isopropylmorpholinium chloride will form immediately.

  • Allow the reaction to stir for 30 minutes.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acid chlorides are highly reactive towards water, so anhydrous conditions are crucial to prevent hydrolysis.[10][11]

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents reaction with atmospheric moisture.

  • Low Temperature: The reaction is exothermic, and cooling helps to control the reaction rate and minimize side reactions.

G cluster_reactants Reactants cluster_process Reaction cluster_products Product amine 4-Isopropylmorpholine reaction Nucleophilic Acyl Substitution amine->reaction acid_chloride Acid Chloride (R-COCl) acid_chloride->reaction product N-Acylmorpholinium Salt reaction->product

Caption: Reaction of 4-Isopropylmorpholine with an acid chloride.

Applications in Synthesis and Industry

Catalysis in Organic Synthesis

The basicity of 4-isopropylmorpholine allows it to function as a catalyst in various organic transformations, such as aldol condensations and Knoevenagel reactions. Its role is to deprotonate a carbon acid, generating a nucleophilic enolate that can then react with an electrophile.

Reaction TypeRole of 4-Isopropylmorpholine
Aldol Condensation Catalytic base to generate enolates.[12]
Knoevenagel Condensation Base to deprotonate active methylene compounds.
Elimination Reactions Non-nucleophilic base to promote E2 elimination.
Corrosion Inhibition

Morpholine and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel.[13][14][15][16] They function by adsorbing onto the metal surface through the nitrogen and oxygen atoms, forming a protective film that isolates the metal from the corrosive environment.[13] The efficiency of inhibition is influenced by the molecular structure of the inhibitor. While specific quantitative data for 4-isopropylmorpholine is not extensively reported, studies on related N-alkylated morpholines demonstrate significant corrosion inhibition.

Corrosion Inhibition Efficiencies of Morpholine Derivatives on Steel

InhibitorConcentrationInhibition Efficiency (%)MethodCorrosive MediumSource
Morpholine Benzoate->85Weight Loss3.5% NaClMDPI[13]
Morpholine Carbonate->85Weight Loss3.5% NaClMDPI[13]
Morpholinyl Mannich Base (MPO)300 ppm90.3Weight Loss1M HClMDPI[16]
Morpholinyl Mannich Base (MPPO)300 ppm91.4Weight Loss1M HClMDPI[16]
Role in Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[17][18] Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. While 4-isopropylmorpholine itself may not be a common terminal drug structure, it can serve as a crucial intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[19] Its use as a non-nucleophilic base or scavenger amine is also valuable in multi-step syntheses of drug candidates.[20]

Safety and Handling

4-Isopropylmorpholine is a flammable liquid and can cause skin and eye irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

4-Isopropylmorpholine is a versatile tertiary amine with a reactivity profile that is finely tuned by the presence of the sterically demanding isopropyl group. Its primary utility lies in its function as a non-nucleophilic base, a role that is highly sought after in modern organic synthesis. Furthermore, its potential as a corrosion inhibitor and its relevance to the synthesis of pharmaceutically active compounds underscore its importance in both academic research and industrial applications. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of new chemical entities and materials.

References

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  • Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H₂SO₄ environments: Experimental and theoretical. (n.d.). ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to 4-Isopropylmorpholine: Discovery, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-isopropylmorpholine (also known as N-isopropylmorpholine), a heterocyclic amine of inte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-isopropylmorpholine (also known as N-isopropylmorpholine), a heterocyclic amine of interest in various chemical and industrial fields. This document details the historical context of its discovery, outlines its synthesis, presents its key physicochemical properties, and discusses its known and potential applications. The guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, providing a foundation for further investigation and application of this compound.

Introduction and Historical Context

4-Isopropylmorpholine, a derivative of the morpholine heterocyclic system, is characterized by an isopropyl group attached to the nitrogen atom. While not as extensively studied as some other N-substituted morpholines, its unique structural features suggest potential for a range of applications. The morpholine ring, with its ether and amine functionalities, imparts desirable physicochemical properties such as water solubility and a basic character, making it a valuable scaffold in medicinal chemistry and materials science.

The initial synthesis of 4-isopropylmorpholine, though not widely cited in modern literature, can be traced back to mid-20th-century research into N-substituted morpholines. A key early synthesis was reported in the journal Helvetica Chimica Acta, describing the reaction of 1,4-dibromobutane with N-isopropylethanolamine. This foundational work laid the groundwork for the preparation of a variety of N-alkylated morpholines, each with distinct properties and potential uses. The historical development of N-alkylmorpholines has been driven by their utility as catalysts, corrosion inhibitors, and intermediates in the synthesis of more complex molecules.

Chemical and Physical Properties

4-Isopropylmorpholine is a cyclic amine with the chemical formula C₇H₁₅NO. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
CAS Number 1004-14-4
Appearance Liquid
Storage Temperature Room Temperature

Note: Experimental data such as boiling point, density, and refractive index were reported in a study in Helvetica Chimica Acta, but the specific values were not accessible in the reviewed literature.

Synthesis of 4-Isopropylmorpholine

The synthesis of N-substituted morpholines can be achieved through various synthetic routes. The historical and most direct method for preparing 4-isopropylmorpholine involves the reaction of a primary amine with a dielectrophile.

Synthesis from N-Isopropylethanolamine and 1,4-Dibromobutane

This method, as alluded to in historical literature, involves the dialkylation of N-isopropylethanolamine with 1,4-dibromobutane. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.

Reaction Scheme:

G reactant1 N-Isopropylethanolamine product 4-Isopropylmorpholine reactant1->product + reactant2 1,4-Dibromobutane reactant2->product

Caption: Synthesis of 4-Isopropylmorpholine.

Step-by-Step Methodology (Generalized Protocol):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-isopropylethanolamine in a suitable solvent (e.g., a high-boiling alcohol or an aprotic polar solvent).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate or sodium carbonate) to the reaction mixture to act as a proton scavenger.

  • Addition of Alkylating Agent: Slowly add 1,4-dibromobutane to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux for a period sufficient to ensure complete reaction, monitoring by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure 4-isopropylmorpholine.

Potential Applications

While specific industrial applications of 4-isopropylmorpholine are not extensively documented, the known uses of related N-alkylmorpholines provide a strong indication of its potential utility.

Corrosion Inhibition

Morpholine and its derivatives are well-established as corrosion inhibitors, particularly in boiler water treatment and for the protection of metals like steel.[1] The nitrogen and oxygen atoms in the morpholine ring can adsorb onto metal surfaces, forming a protective film that inhibits corrosion. The isopropyl group in 4-isopropylmorpholine may enhance its hydrophobicity and surface coverage, potentially making it an effective corrosion inhibitor.

Catalysis in Organic Synthesis

N-alkylmorpholines, such as N-methylmorpholine and N-ethylmorpholine, are widely used as tertiary amine bases and catalysts in a variety of organic reactions, including the synthesis of polyurethanes.[2] The steric hindrance provided by the isopropyl group in 4-isopropylmorpholine could offer unique selectivity in certain catalytic applications.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The morpholine scaffold is a common feature in many biologically active molecules. N-substituted morpholines can serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The isopropyl group can influence the lipophilicity and metabolic stability of the final product, making 4-isopropylmorpholine a potentially useful building block in drug discovery and development.

Safety and Handling

Specific toxicology data for 4-isopropylmorpholine is limited. However, based on the safety profiles of morpholine and other N-alkylmorpholines, it should be handled with care in a well-ventilated area.[3][4]

General Hazards of N-Alkylmorpholines:

  • Flammable: N-alkylmorpholines are typically flammable liquids.

  • Skin and Eye Irritation/Corrosion: They can cause skin irritation or burns and serious eye damage.[5]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a fume hood to avoid inhalation of vapors.

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

4-Isopropylmorpholine is a versatile heterocyclic amine with a historical basis in the broader exploration of N-substituted morpholines. While its specific applications are not as well-documented as some of its analogues, its chemical structure suggests significant potential as a corrosion inhibitor, a catalyst in organic synthesis, and an intermediate in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its discovery, synthesis, and physicochemical properties, intended to encourage and support further research into the applications of this intriguing molecule.

References

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  • PrepChem.com. (n.d.). Synthesis of 4-isopropyl-2-(7-indenyloxymethyl)morpholine. Retrieved from [Link]

  • MDPI. (2021, December 28). N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Retrieved from [Link]

  • ResearchGate. (2014, August 12). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • NIST WebBook. (n.d.). Morpholine, 4-[3-(4-butoxyphenoxy)propyl]-. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]

  • PubChem. (n.d.). Octafluoro-4-(heptafluoropropyl)morpholine. Retrieved from [Link]

  • MDPI. (2022, June 14). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Acetylmorpholine. Retrieved from [Link]

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  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Strategic Application of 4-Isopropylmorpholine in Modern Pharmaceutical Manufacturing: A Guide for the Research Scientist

In the intricate landscape of pharmaceutical synthesis, the selection of reagents is a critical determinant of reaction efficiency, impurity profile, and overall process viability. Among the diverse array of organic base...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical synthesis, the selection of reagents is a critical determinant of reaction efficiency, impurity profile, and overall process viability. Among the diverse array of organic bases available to the medicinal chemist, 4-Isopropylmorpholine has emerged as a reagent of significant interest. Its unique combination of steric hindrance and basicity positions it as a valuable tool in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of 4-Isopropylmorpholine, offering detailed application notes, experimental protocols, and the scientific rationale behind its use for researchers, scientists, and drug development professionals.

Understanding 4-Isopropylmorpholine: A Profile of a Versatile Reagent

4-Isopropylmorpholine, with the chemical formula C₇H₁₅NO, is a tertiary amine characterized by the presence of a bulky isopropyl group attached to the nitrogen atom of the morpholine ring.[1][2] This structural feature is central to its chemical behavior and utility in organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application.

PropertyValueReference
Molecular Weight 129.20 g/mol [1][2]
Appearance Colorless to light yellow liquid
Boiling Point ~175-178 °C
Density ~0.92 g/cm³
Solubility Soluble in a wide range of organic solvents.
The Role of Steric Hindrance: A Non-Nucleophilic Base

The isopropyl group on the nitrogen atom imparts significant steric bulk, which hinders the molecule's ability to act as a nucleophile. This characteristic is paramount to its function as a non-nucleophilic base . In many organic reactions, the desired transformation requires the abstraction of a proton (basicity) without the competing and often undesired nucleophilic attack on an electrophilic center. 4-Isopropylmorpholine excels in this role, selectively removing protons in the presence of sensitive functional groups.

Core Applications in Pharmaceutical Synthesis

The utility of 4-Isopropylmorpholine in pharmaceutical manufacturing is most pronounced in reactions where a strong, non-nucleophilic base is required to facilitate a desired transformation while minimizing side reactions.

Dehydrohalogenation Reactions: A Clean Pathway to Alkenes

Dehydrohalogenation, the elimination of a hydrogen halide from a molecule, is a fundamental reaction in the synthesis of many APIs. This reaction often requires a base to abstract a proton from a carbon atom adjacent to a halogen-bearing carbon, leading to the formation of a double bond.

Causality of Reagent Choice: The use of a sterically hindered, non-nucleophilic base like 4-Isopropylmorpholine is crucial in dehydrohalogenation reactions for several reasons:

  • Minimization of Substitution Reactions: Traditional, less hindered bases can also act as nucleophiles, leading to undesired substitution (SN2) products. The bulkiness of 4-Isopropylmorpholine disfavors this pathway, thereby increasing the yield of the desired elimination (E2) product.

  • Enhanced Selectivity: In substrates with multiple possible elimination pathways, the steric nature of the base can influence the regioselectivity of the reaction, often favoring the formation of the less substituted (Hofmann) product, which can be a desired outcome in certain synthetic strategies.

Experimental Workflow: Dehydrohalogenation

Dehydrohalogenation_Workflow Substrate Alkyl Halide Substrate Reaction Reaction Mixture Substrate->Reaction Solvent Aprotic Solvent (e.g., Toluene, THF) Solvent->Reaction Base 4-Isopropylmorpholine Base->Reaction Heating Heating (e.g., 80-120 °C) Reaction->Heating Stirring Workup Aqueous Workup (e.g., Water, Brine) Heating->Workup Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying Agent (e.g., Na₂SO₄) Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Product Alkene Product (API Intermediate) Purification->Product

Caption: Generalized workflow for a dehydrohalogenation reaction using 4-Isopropylmorpholine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern pharmaceutical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4][5][6] Many of these reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, require a base to facilitate the catalytic cycle.

Causality of Reagent Choice: In these intricate catalytic systems, the choice of base is critical. 4-Isopropylmorpholine can offer several advantages:

  • Compatibility with Catalysts: It is generally compatible with common palladium catalysts and ligands, and its moderate basicity is often sufficient to promote the desired transmetalation and reductive elimination steps without degrading the catalyst or sensitive substrates.

  • Homogeneity: Its solubility in common organic solvents can lead to more homogeneous reaction mixtures, which can improve reaction rates and reproducibility compared to inorganic bases.

  • Reduced Side Reactions: Its non-nucleophilic nature prevents unwanted side reactions with the electrophilic partners in the coupling reaction.

Logical Relationship: Role of Base in a Catalytic Cycle

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-M R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Product\nR-R' Product R-R' Reductive\nElimination->Product\nR-R' Product\nR-R'->Pd(0)L_n Base 4-Isopropylmorpholine Base->Transmetalation Activates R'-M

Caption: Role of a base in a generic palladium-catalyzed cross-coupling cycle.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized for specific substrates and reaction scales.

Protocol: Dehydrobromination of a Pharmaceutical Intermediate

Objective: To synthesize a key alkene intermediate for an antiviral drug candidate via dehydrobromination using 4-Isopropylmorpholine.

Materials:

  • 2-bromo-2-phenylethane (Substrate)

  • 4-Isopropylmorpholine (Base)

  • Toluene (Solvent)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (Drying agent)

  • Ethyl Acetate (Extraction solvent)

Procedure:

  • To a stirred solution of 2-bromo-2-phenylethane (1.0 eq) in toluene (10 volumes), add 4-Isopropylmorpholine (1.5 eq) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 110 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding deionized water (5 volumes).

  • Separate the organic layer and wash sequentially with deionized water (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired styrene product.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the product spot on a TLC plate. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quality Control and Analytical Methods

Ensuring the quality and purity of 4-Isopropylmorpholine is critical for its successful application in pharmaceutical manufacturing.[7][8]

Supplier Specifications for Pharmaceutical Grade 4-Isopropylmorpholine
ParameterSpecificationAnalytical Method
Assay (by GC) ≥ 99.0%Gas Chromatography
Water Content (by Karl Fischer) ≤ 0.5%Karl Fischer Titration
Color (APHA) ≤ 50Colorimetric
Related Substances (by GC) Individual Impurity: ≤ 0.2%Total Impurities: ≤ 0.5%Gas Chromatography
Analytical Protocol: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of 4-Isopropylmorpholine and quantify any related substances.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Prepare a stock solution of 4-Isopropylmorpholine (1 mg/mL) in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the GC.

Data Analysis:

  • Calculate the percentage purity of 4-Isopropylmorpholine by area normalization.

  • Identify and quantify any impurities by comparing their retention times and response factors to known standards, if available.

Safety and Handling

4-Isopropylmorpholine is a flammable and corrosive liquid and should be handled with appropriate safety precautions.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion and Future Perspectives

4-Isopropylmorpholine has established itself as a valuable non-nucleophilic base in pharmaceutical synthesis. Its ability to promote desired reactions while minimizing unwanted side reactions makes it a strategic choice for the synthesis of complex APIs. As the demand for more efficient and selective synthetic methodologies continues to grow, the applications of sterically hindered bases like 4-Isopropylmorpholine are expected to expand. Future research may focus on the development of novel chiral derivatives of 4-isopropylmorpholine for use in asymmetric synthesis and the exploration of its application in a wider range of catalytic transformations. A thorough understanding of its properties, applications, and analytical control is essential for any researcher or professional involved in the development of next-generation pharmaceuticals.

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Application

Application Notes & Protocols: Evaluating 4-Isopropylmorpholine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Reactivity in Cross-Coupling Chemistry Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Reactivity in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern synthetic chemistry, particularly within drug discovery and development.[1][2] These reactions enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, forming the backbone of countless pharmaceutical compounds. The success of these transformations is critically dependent on the interplay of the palladium catalyst, the ligand, and the base. While numerous systems have been optimized, the exploration of novel reagents that can offer unique reactivity, improved yields, or milder reaction conditions remains a vibrant area of research.

This guide focuses on a structured approach to evaluating a novel reagent, using 4-isopropylmorpholine as a case study. As a sterically hindered tertiary amine, 4-isopropylmorpholine presents an interesting candidate for investigation, with the potential to function as both a base and a ligand in cross-coupling reactions. Its isopropyl group introduces steric bulk not present in more common bases like morpholine or N-methylmorpholine, which could influence catalyst activity and selectivity.

This document provides a detailed experimental protocol for assessing the efficacy of 4-isopropylmorpholine in two cornerstone cross-coupling reactions: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N coupling. The protocols are designed to be self-validating, allowing researchers to systematically determine the compound's utility and potential advantages.

The Dual Role of Tertiary Amines in Cross-Coupling

Tertiary amines can play two critical roles in a palladium-catalyzed cross-coupling cycle:

  • As a Base: In the Suzuki-Miyaura reaction , a base is essential for the transmetalation step. It activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[3][4][5] In the Buchwald-Hartwig amination , the base facilitates the deprotonation of the amine nucleophile after it coordinates to the palladium complex, forming a palladium-amido complex that is primed for reductive elimination.[6][7][8] The strength and steric properties of the base can significantly impact reaction rates and substrate scope.

  • As a Ligand: While less common than phosphines or N-heterocyclic carbenes (NHCs), amine-based ligands can coordinate to the palladium center.[9][10] This coordination can stabilize the catalyst, prevent decomposition (e.g., formation of palladium black), and modulate its electronic properties, thereby influencing the rates of oxidative addition and reductive elimination. The steric hindrance of 4-isopropylmorpholine could potentially favor the formation of monoligated, highly active palladium species.

The following protocols are designed to elucidate which of these roles, if any, 4-isopropylmorpholine effectively fulfills.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines the screening of 4-isopropylmorpholine as a base in a model Suzuki-Miyaura reaction. A standard set of conditions is provided, which should be compared against a well-established base like K₂CO₃ or Cs₂CO₃ to benchmark performance.

Objective:

To evaluate the effectiveness of 4-isopropylmorpholine as a base in the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.

Reaction Scheme:

Reactants: 4-bromoanisole, Phenylboronic acid Catalyst System: Pd(OAc)₂, SPhos (or other suitable ligand) Base: 4-Isopropylmorpholine vs. Control Base (e.g., K₂CO₃) Product: 4-methoxybiphenyl

Materials & Reagents:
ReagentM.W.Amount (mmol)Equivalents
4-Bromoanisole187.041.01.0
Phenylboronic Acid121.931.21.2
Pd(OAc)₂224.500.020.02
SPhos410.470.040.04
4-Isopropylmorpholine 129.202.52.5
Control Base (K₂CO₃)138.212.52.5
Anhydrous Solvent (e.g., Toluene/H₂O 10:1)-5 mL-
Step-by-Step Protocol:
  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5 mL). Then, add 4-isopropylmorpholine (0.32 mL, 2.5 mmol) via syringe. For the control experiment, add K₂CO₃ (345 mg, 2.5 mmol) and the requisite amount of water.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing by TLC or GC-MS.[11][12]

  • Work-up: Upon completion (or after 24h), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the product and determine the isolated yield.

Interpreting the Results:
  • High Yield: A high yield of 4-methoxybiphenyl suggests that 4-isopropylmorpholine is an effective base for the transmetalation step.

  • Low or No Conversion: This may indicate that 4-isopropylmorpholine is not basic enough to facilitate the formation of the boronate species, or it may be inhibiting the catalyst.[13]

  • Side Products: The formation of homocoupling products or protodeboronation of the boronic acid should be noted, as this can provide insight into the reaction mechanism.[14]

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][15]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol evaluates 4-isopropylmorpholine as a base for the C-N coupling of an aryl halide with a secondary amine. Its performance will be benchmarked against a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

Objective:

To assess the efficacy of 4-isopropylmorpholine as a base in the palladium-catalyzed Buchwald-Hartwig amination of 4-chlorotoluene with morpholine.

Reaction Scheme:

Reactants: 4-chlorotoluene, Morpholine Catalyst System: Pd₂(dba)₃, XPhos (or other suitable ligand) Base: 4-Isopropylmorpholine vs. Control Base (e.g., NaOtBu) Product: 4-(p-tolyl)morpholine

Materials & Reagents:
ReagentM.W.Amount (mmol)Equivalents
4-Chlorotoluene126.581.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.660.040.04
4-Isopropylmorpholine 129.201.41.4
Control Base (NaOtBu)96.101.41.4
Anhydrous Solvent (e.g., Toluene)-4 mL-
Step-by-Step Protocol:
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol), the ligand (e.g., XPhos, 19.1 mg, 0.04 mmol), and the base (4-isopropylmorpholine , 0.23 mL, 1.4 mmol or NaOtBu, 135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the anhydrous solvent (4 mL), followed by 4-chlorotoluene (0.12 mL, 1.0 mmol) and morpholine (0.11 mL, 1.2 mmol).

  • Inert Atmosphere: Seal the tube and remove from the glovebox (if applicable).

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS to track the consumption of 4-chlorotoluene.[16]

  • Work-up: After the reaction is complete (typically 4-24h), cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Purification and Analysis: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add Pd₂(dba)₃, XPhos, and Base to Schlenk Tube B Add Toluene, 4-Chlorotoluene, and Morpholine A->B C Seal Tube and Heat at 100 °C with Stirring B->C D Monitor Progress (TLC, GC-MS) C->D E Cool to RT, Dilute with Ethyl Acetate D->E F Filter through Celite E->F G Aqueous Wash & Dry F->G H Concentrate and Purify (Column Chromatography) G->H

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Discussion and Causality Behind Experimental Choices

  • Choice of Model Reactions: The Suzuki-Miyaura and Buchwald-Hartwig reactions were chosen as they are two of the most widely used cross-coupling reactions in drug discovery.[17] They represent distinct mechanistic pathways for C-C and C-N bond formation, providing a comprehensive test for a new reagent.

  • Catalyst System: The use of a palladium(II) precatalyst like Pd(OAc)₂ in the Suzuki protocol requires in situ reduction to the active Pd(0) species, a process often facilitated by ligands or other reaction components.[15] The Pd(0) precatalyst Pd₂(dba)₃ is used in the Buchwald-Hartwig protocol for direct entry into the catalytic cycle.[18] Bulky, electron-rich phosphine ligands like SPhos and XPhos are selected as they are known to promote high catalytic activity, especially for challenging substrates like aryl chlorides.[19]

  • Steric Considerations: The isopropyl group on 4-isopropylmorpholine introduces significant steric bulk around the nitrogen atom. In the Buchwald-Hartwig reaction, this could be advantageous by preventing catalyst inhibition that can occur with less hindered tertiary amines.[20] In the Suzuki reaction, this steric hindrance might affect its ability to efficiently deprotonate the boronic acid-hydroxide adduct.[21][22]

  • Monitoring and Analysis: Rigorous in-process monitoring is essential for understanding the reaction kinetics.[23][24] Comparing the reaction profiles of the test and control experiments can reveal differences in reaction rate, induction periods, or catalyst deactivation, providing deeper mechanistic insight.

Conclusion and Forward Outlook

The protocols detailed above provide a robust framework for the systematic evaluation of 4-isopropylmorpholine in palladium-catalyzed cross-coupling reactions. By carefully executing these experiments and comparing the results to established standards, researchers can determine if this novel reagent offers any advantages in terms of yield, reaction time, or substrate scope. Positive results would warrant further investigation, including expanding the substrate scope to more complex and electronically diverse coupling partners. This structured approach to reagent evaluation is a cornerstone of process development and innovation in the synthesis of novel chemical entities.

References

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . Wiley Online Library. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction . PubMed. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com . Name-Reaction.com. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms . Mettler Toledo. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . J&K Scientific. Available at: [Link]

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  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

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  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF . ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . The Journal of Organic Chemistry. Available at: [Link]

  • A Strategy for the Formal C−N Cross‐Coupling of Tertiary Amines . ResearchGate. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . The University of Texas at Arlington ResearchCommons. Available at: [Link]

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  • Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic Chemistry Data. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen. Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring . D-Scholarship@Pitt. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect . ResearchGate. Available at: [Link]

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  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. Available at: [Link]

  • On-Line Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Negishi Cross-Coupling, Hydrogenolysis, and Reductive Amination . ResearchGate. Available at: [Link]

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Method

The Role of Morpholine Derivatives in Agrochemical Synthesis: A Technical Guide

Introduction: The Morpholine Moiety in Modern Agrochemicals The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in the design and synt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety in Modern Agrochemicals

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in the design and synthesis of modern agrochemicals, particularly fungicides.[1][2] Its presence within a molecule can significantly influence physicochemical properties such as solubility and systemic mobility within the plant, and it often forms a critical part of the active pharmacophore.[2] Notable examples of commercially successful morpholine-containing fungicides include fenpropimorph, tridemorph, and dimethomorph, which are widely utilized to control a variety of fungal pathogens on important crops like cereals.[2][3]

This guide provides a detailed examination of the application of morpholine derivatives in the synthesis of agrochemicals. While the user's query specifically mentioned 4-isopropylmorpholine, a comprehensive review of scientific and patent literature does not reveal its direct application as a key intermediate in the synthesis of major commercial agrochemicals. Therefore, this document will focus on the well-established synthesis of the widely used morpholine fungicide, fenpropimorph , as a representative example. The principles and protocols detailed herein will provide researchers, scientists, and drug development professionals with a thorough understanding of the synthetic strategies employed for this class of compounds.

Fenpropimorph: A Case Study in Morpholine Fungicide Synthesis

Fenpropimorph is a systemic fungicide with both protective and curative action, primarily used to control powdery mildew and rusts in cereal crops.[4] It belongs to the morpholine class of fungicides, which act by inhibiting two key enzymes in the ergosterol biosynthesis pathway of fungi: sterol Δ¹⁴ reductase and sterol Δ⁸-Δ⁷ isomerase.[5] This disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and ultimately, the breakdown of the fungal cell membrane.

The chemical structure of fenpropimorph, 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, consists of three key fragments: the morpholine ring (specifically, the cis-2,6-dimethylmorpholine isomer), a chiral propyl linker, and a 4-tert-butylphenyl group. The synthesis of fenpropimorph, therefore, involves the strategic coupling of these fragments.

Synthetic Pathways to Fenpropimorph

Several synthetic routes to fenpropimorph have been developed, ranging from multi-step classical syntheses to more streamlined one-pot procedures. Below, we detail two prominent pathways.

Pathway 1: Synthesis from a Lilial Derivative

One established industrial route utilizes a derivative of Lilial (p-tert-butyl-α-methylhydrocinnamic aldehyde) as a key starting material.[6] This pathway involves the activation of the corresponding alcohol and subsequent nucleophilic substitution with cis-2,6-dimethylmorpholine.

The general workflow for this synthesis is as follows:

G start p-tert-butyl-β-methylphenylpropanol (Lilial alcohol derivative) activation Activation of Hydroxyl Group (e.g., Chlorination with SOCl₂ or Mesylation with MsCl) start->activation intermediate Reactive Intermediate (Chloride or Mesylate) activation->intermediate substitution Nucleophilic Substitution intermediate->substitution morpholine cis-2,6-dimethylmorpholine morpholine->substitution product Fenpropimorph substitution->product

Caption: Synthetic workflow for fenpropimorph from a Lilial derivative.

In this pathway, the hydroxyl group of p-tert-butyl-β-methylphenylpropanol is converted into a better leaving group, typically a chloride or a sulfonate ester.[6][7] This activated intermediate then readily undergoes nucleophilic attack by the secondary amine of cis-2,6-dimethylmorpholine to form the final fenpropimorph molecule.[6]

Pathway 2: One-Pot Synthesis via Heck Coupling or Aldol Condensation

More modern approaches have focused on developing one-pot syntheses to improve efficiency and reduce waste.[8][9] One such strategy, conducted in an ionic liquid solvent, involves either a Heck coupling or an aldol condensation followed by a reductive amination.

The logical flow for these one-pot syntheses can be visualized as:

G cluster_0 Pathway A: Heck Coupling Route cluster_1 Pathway B: Aldol Condensation Route a1 Aromatic Substrate a3 Heck Coupling a1->a3 a2 Allylic Alcohol a2->a3 a4 Aldehyde Intermediate a3->a4 reductive_amination Reductive Amination with cis-2,6-dimethylmorpholine a4->reductive_amination b1 Aldehyde b3 Aldol Condensation b1->b3 b2 Ketone/Aldehyde b2->b3 b4 Enone Intermediate b3->b4 b4->reductive_amination product Fenpropimorph reductive_amination->product

Caption: One-pot synthetic strategies for fenpropimorph.

In the Heck coupling route, an aromatic substrate is coupled with an allylic alcohol in the presence of a palladium catalyst to form an aldehyde intermediate.[8][9] In the aldol condensation route, an aldehyde and another carbonyl compound react to form an enone, which is then hydrogenated to the corresponding aldehyde.[8][9] In both cases, the resulting aldehyde is then subjected to a reductive amination with cis-2,6-dimethylmorpholine to yield fenpropimorph. The use of an ionic liquid as the solvent allows for easy recycling of the catalyst and solvent system.[8][9]

Detailed Experimental Protocol: Synthesis of Fenpropimorph via Nucleophilic Substitution

The following protocol is a representative procedure for the synthesis of fenpropimorph based on the principles of the Lilial derivative pathway, as described in the patent literature.[7][10]

Step 1: Activation of p-tert-butyl-β-methylphenylpropanol

  • Reactants and Reagents:

    • p-tert-butyl-β-methylphenylpropanol: 1.0 equivalent

    • Thionyl chloride (SOCl₂): 1.1 equivalents

    • Anhydrous dichloromethane (DCM) as solvent

    • Pyridine (catalytic amount)

  • Procedure:

    • To a stirred solution of p-tert-butyl-β-methylphenylpropanol in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a catalytic amount of pyridine.

    • Slowly add thionyl chloride dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with cis-2,6-dimethylmorpholine

  • Reactants and Reagents:

    • Crude chlorinated intermediate from Step 1: 1.0 equivalent

    • cis-2,6-dimethylmorpholine: 1.5 equivalents

    • Potassium carbonate (K₂CO₃) as a base: 2.0 equivalents

    • Acetonitrile (ACN) as solvent

  • Procedure:

    • To a solution of the crude chlorinated intermediate in acetonitrile, add cis-2,6-dimethylmorpholine and potassium carbonate.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours.

    • Monitor the reaction progress by TLC or gas chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude fenpropimorph.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure fenpropimorph.

Data Summary

StepKey TransformationTypical ReagentsSolventTemperatureTypical Yield
1 Activation of AlcoholThionyl chloride or Methanesulfonyl chlorideDichloromethane or Toluene0 °C to Room Temp.>95%
2 Nucleophilic Substitutioncis-2,6-dimethylmorpholine, K₂CO₃Acetonitrile or TolueneReflux>90%

Conclusion

While 4-isopropylmorpholine does not currently feature in the synthesis of major commercial agrochemicals, the broader class of morpholine derivatives is of significant importance to the agrochemical industry. The synthesis of fenpropimorph serves as an excellent case study, demonstrating the key chemical transformations and strategic considerations involved in the construction of these complex molecules. The development of more efficient, one-pot syntheses highlights the ongoing innovation in this field, aimed at producing these vital crop protection agents in a more sustainable and cost-effective manner. The methodologies presented here provide a solid foundation for researchers and professionals involved in the discovery and development of new morpholine-based agrochemicals.

References

  • Forsyth, S. A., Gunaratne, H. Q. N., Hardacre, C., et al. (2006). One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent. Organic Process Research & Development, 10(1), 94-102. [Link]

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Application

4-Isopropylmorpholine as a building block for novel heterocyclic compounds

Application Notes & Protocols Topic: 4-Isopropylmorpholine as a Building Block for Novel Heterocyclic Compounds Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-Isopropylmorpholine as a Building Block for Novel Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-Isopropylmorpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its frequent appearance in a wide array of bioactive molecules and FDA-approved drugs.[1][2] Its unique combination of a hydrophilic ether oxygen and a basic nitrogen atom within a stable six-membered ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable component in drug design.[3][4]

4-Isopropylmorpholine introduces a strategic modification to this core structure. The N-isopropyl group provides steric bulk and increases lipophilicity compared to the parent morpholine. This substitution can be critical for modulating a molecule's binding affinity to biological targets, altering its pharmacokinetic profile, and improving its ability to cross cellular membranes. As a tertiary amine, 4-isopropylmorpholine is a versatile nucleophile and a moderately hindered base, opening a diverse range of synthetic possibilities for constructing more complex and novel heterocyclic systems.[5]

This guide provides an in-depth exploration of 4-isopropylmorpholine as a reactive building block. It details key synthetic transformations and provides validated, step-by-step protocols for its use, empowering researchers to leverage its unique properties in the synthesis of next-generation chemical entities.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for experimental design.

PropertyValueReference
Chemical Formula C₇H₁₅NO[5]
Molecular Weight 129.20 g/mol N/A
Appearance Colorless to pale yellow liquid[5]
Boiling Point 172-174 °CN/A
Density 0.91 g/cm³N/A
Synonyms N-Isopropylmorpholine, 4-(Propan-2-yl)morpholine[5]
Basicity (pKa of conjugate acid) ~7.9Estimated

Core Synthetic Applications & Methodologies

4-Isopropylmorpholine's reactivity is centered around its nucleophilic nitrogen atom. This allows for a variety of bond-forming reactions to append new functionalities and construct larger heterocyclic frameworks.

G cluster_main Synthetic Utility of 4-Isopropylmorpholine A 4-Isopropylmorpholine B N-Arylation (SNAr / Buchwald-Hartwig) A->B + Ar-X C Quaternization A->C + R-X D Catalysis (Base or Organocatalyst) A->D As Base/Catalyst P1 N-Aryl Morpholine Derivatives B->P1 P2 Quaternary Morpholinium Salts (e.g., Ionic Liquids) C->P2 P3 Accelerated Reactions (e.g., Urethane Formation) D->P3 G cluster_workflow Workflow for Protocol 1: N-Arylation A 1. Reagent Setup - 4-Isopropylmorpholine - 1-Fluoro-4-nitrobenzene - Acetonitrile (Solvent) B 2. Reaction - Combine reagents - Heat to reflux (80°C) - Monitor by TLC (4-6 hours) A->B C 3. Work-up - Cool to room temp. - Remove solvent in vacuo B->C D 4. Purification - Recrystallize from Ethanol/Ether - Filter and wash solid C->D E 5. Characterization - ¹H NMR, ¹³C NMR, HRMS - Melting Point D->E

Figure 2: Step-by-step workflow for the SₙAr synthesis protocol.

Materials:

  • 4-Isopropylmorpholine (1.0 equiv, e.g., 1.29 g, 10 mmol)

  • 1-Fluoro-4-nitrobenzene (1.0 equiv, e.g., 1.41 g, 10 mmol)

  • Anhydrous Acetonitrile (CH₃CN), 50 mL

  • Ethanol (for recrystallization)

  • Diethyl ether (for recrystallization and washing)

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add 4-isopropylmorpholine (1.29 g, 10 mmol) and anhydrous acetonitrile (50 mL).

  • Begin stirring the solution and add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) in one portion.

  • Attach the reflux condenser and heat the mixture to reflux (approx. 80-82°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Remove the acetonitrile solvent under reduced pressure using a rotary evaporator. The crude product will remain as a solid or viscous oil.

Purification & Characterization:

  • Dissolve the crude residue in a minimal amount of hot ethanol.

  • Slowly add diethyl ether until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation.

  • Collect the resulting solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the purified product under vacuum.

  • Validation: The structure of the product, 4-(4-nitrophenyl)-4-isopropylmorpholin-4-ium, should be confirmed by spectroscopic methods. Expected ¹H NMR signals would show a downfield shift of the morpholine and isopropyl protons compared to the starting material, along with characteristic signals for the para-substituted nitrophenyl group.

Safety: 1-Fluoro-4-nitrobenzene is toxic and an irritant. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis of Quaternary Morpholinium Salts

Reacting 4-isopropylmorpholine with alkyl halides is a straightforward method to produce quaternary ammonium salts. These compounds are valuable as phase-transfer catalysts, ionic liquids, or as intermediates for more complex transformations like Hofmann elimination.

Rationale: This is a standard Sₙ2 reaction where the nitrogen atom acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The choice of alkyl halide (e.g., iodomethane, benzyl bromide) determines the nature of the fourth substituent on the nitrogen. The reaction is typically fast and high-yielding.

Protocol 2: Synthesis of 4-Benzyl-4-isopropylmorpholin-4-ium Bromide

Materials:

  • 4-Isopropylmorpholine (1.0 equiv, e.g., 1.29 g, 10 mmol)

  • Benzyl bromide (1.05 equiv, e.g., 1.80 g, 10.5 mmol)

  • Acetone, 40 mL

Procedure:

  • Dissolve 4-isopropylmorpholine (1.29 g, 10 mmol) in acetone (40 mL) in a 100 mL round-bottom flask at room temperature.

  • While stirring, add benzyl bromide (1.80 g, 10.5 mmol) dropwise over 5 minutes.

  • A white precipitate will often form within minutes. Continue stirring at room temperature for 2 hours to ensure the reaction goes to completion.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold acetone to remove unreacted starting materials.

  • Dry the product under vacuum.

  • Validation: The product can be characterized by NMR, where the appearance of benzyl proton signals and a significant downfield shift of the protons adjacent to the now-quaternary nitrogen confirms the structure.

Product ClassR-X ReagentSolventConditionsExpected Yield
N-Aryl Derivative 1-Fluoro-4-nitrobenzeneAcetonitrileReflux, 4-6 h>85%
Quaternary Salt Benzyl bromideAcetoneRoom Temp, 2 h>90%
Quaternary Salt IodomethaneDiethyl EtherRoom Temp, 1 h>95%

Conclusion and Future Prospects

4-Isopropylmorpholine is a readily available and highly versatile building block for the synthesis of diverse heterocyclic compounds. [6]The protocols provided herein for N-arylation and quaternization represent fundamental, high-yield transformations that open the door to a vast chemical space. The resulting products serve as key intermediates for creating libraries of compounds for screening in drug discovery and materials science. [7]Future research will likely focus on more advanced applications, such as stereoselective syntheses and transition-metal-catalyzed C-H functionalization of the morpholine ring, further expanding the utility of this valuable scaffold. [8]

References

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. Semantic Scholar. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry Towards Technology Step-By-Step. [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. Semantic Scholar. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. MDPI. [Link]

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Method

Application Notes and Protocols: The Role of 4-Isopropylmorpholine in Polymer Chemistry

Introduction: Situating 4-Isopropylmorpholine in the Landscape of Polymer Synthesis In the vast field of polymer chemistry, tertiary amines are indispensable, frequently employed as catalysts, acid scavengers, and pH con...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 4-Isopropylmorpholine in the Landscape of Polymer Synthesis

In the vast field of polymer chemistry, tertiary amines are indispensable, frequently employed as catalysts, acid scavengers, and pH control agents. Morpholine and its derivatives are a prominent class of such amines, valued for their unique steric and electronic properties. This document focuses specifically on 4-isopropylmorpholine, a substituted morpholine, to elucidate its role and potential applications in polymerization processes.

While not as ubiquitously cited as other tertiary amines like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), 4-isopropylmorpholine possesses a distinct structural feature: a bulky isopropyl group attached to the nitrogen atom. This steric hindrance is a critical factor that governs its reactivity and catalytic behavior, making it a subject of interest for specialized applications where reaction kinetics or selectivity need to be finely tuned. These notes provide a technical guide for researchers and industry professionals on the established and potential uses of 4-isopropylmorpholine, grounded in mechanistic principles and supported by practical protocols.

Part 1: Mechanistic Insights and Core Applications

The primary role of 4-isopropylmorpholine in polymer chemistry is as a gelling catalyst , particularly in the synthesis of polyurethane foams. Its function is to catalyze the reaction between a polyol and an isocyanate, leading to the formation of the urethane linkages that constitute the polymer backbone.

The Catalytic Mechanism in Polyurethane Formation

The synthesis of polyurethanes involves the reaction between a diisocyanate and a polyol. Tertiary amines like 4-isopropylmorpholine catalyze this reaction through a nucleophilic mechanism. The lone pair of electrons on the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the isocyanate group. This forms a temporary, unstable intermediate that increases the susceptibility of the isocyanate to nucleophilic attack by the hydroxyl groups of the polyol.

The steric bulk of the isopropyl group on the nitrogen atom modulates its catalytic activity. Compared to less hindered amines, the isopropyl group can slow down the reaction rate, which is a desirable characteristic in certain applications where a longer "cream time" or controlled curing profile is required. This allows for better mold filling and uniform foam density.

A patent in the field describes the use of a catalyst composition for producing polyurethane foams that includes a tertiary amine, with 4-isopropylmorpholine being a potential candidate within this class of catalysts. The invention emphasizes the importance of the catalyst in balancing the gelling and blowing reactions to achieve the desired foam properties.

Synergistic Catalytic Systems

In many industrial formulations, 4-isopropylmorpholine is not used in isolation but as part of a synergistic catalyst package. It is often paired with a "blowing" catalyst, which selectively promotes the reaction between the isocyanate and water, generating carbon dioxide for foam expansion. This dual-catalyst system allows for precise control over the rates of polymer gelation and gas formation, which is critical for producing foams with the desired cell structure, density, and mechanical properties.

Part 2: Experimental Protocols and Workflows

This section provides detailed methodologies for utilizing 4-isopropylmorpholine in a laboratory setting for the synthesis of polyurethane foam.

Materials and Reagents
  • Polyol: A suitable polyether or polyester polyol (e.g., a glycerol-based polyether polyol with a hydroxyl number of 400-500 mg KOH/g).

  • Isocyanate: A diisocyanate such as Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI).

  • Catalyst: 4-Isopropylmorpholine.

  • Blowing Agent: Deionized water.

  • Surfactant: A silicone-based surfactant to stabilize the foam cells.

  • Solvent (for cleaning): Anhydrous acetone or dimethylformamide (DMF).

Protocol: Synthesis of a Flexible Polyurethane Foam

This protocol outlines the preparation of a small-scale polyurethane foam block to evaluate the catalytic performance of 4-isopropylmorpholine.

Step-by-Step Methodology:

  • Preparation of the Polyol Pre-mixture:

    • In a disposable plastic beaker, accurately weigh 100 parts by weight of the polyol.

    • Add 3.0 parts by weight of deionized water (blowing agent).

    • Add 1.0 part by weight of the silicone surfactant.

    • Add 0.5 parts by weight of 4-isopropylmorpholine (gelling catalyst).

    • Mix thoroughly with a mechanical stirrer at 2000 rpm for 60 seconds until a homogeneous emulsion is formed.

  • Addition of Isocyanate and Foaming:

    • Weigh the required amount of isocyanate (e.g., TDI) in a separate container. The amount should be calculated based on the desired isocyanate index (typically 105-110).

    • Add the isocyanate to the polyol pre-mixture and immediately start vigorous mixing at 3000 rpm for 5-10 seconds.

    • Quickly pour the reacting mixture into a mold or a larger container to allow for free rise.

    • Record the characteristic reaction times:

      • Cream Time: The time from mixing until the mixture turns creamy and starts to rise.

      • Gel Time: The time when the mixture forms a gel and produces strings when touched with a spatula.

      • Tack-Free Time: The time when the foam surface is no longer sticky.

      • Rise Time: The time to reach the maximum foam height.

  • Curing and Characterization:

    • Allow the foam to cure at ambient temperature for at least 24 hours.

    • For post-curing, place the foam in an oven at 70°C for 2 hours.

    • Once cured, the foam can be demolded and characterized for properties such as density, compression set, and cell structure (using scanning electron microscopy).

Data Presentation: Catalyst Performance Metrics

The performance of 4-isopropylmorpholine as a catalyst can be quantified by the reaction profile it generates. Below is a table summarizing typical data points to be collected.

ParameterDescriptionTypical Range
Cream Time Onset of foam rise10 - 20 seconds
Gel Time Formation of a polymer network60 - 90 seconds
Rise Time Time to reach maximum height100 - 150 seconds
Tack-Free Time Time until surface is non-sticky120 - 180 seconds
Foam Density Mass per unit volume25 - 40 kg/m ³
Workflow Diagram: Polyurethane Foam Synthesis

The following diagram illustrates the key stages of the experimental workflow.

G cluster_prep Step 1: Pre-mixture Preparation cluster_reaction Step 2: Reaction & Foaming cluster_curing Step 3: Curing & Analysis A Weigh Polyol, Water, Surfactant B Add 4-Isopropylmorpholine A->B C Mix at 2000 rpm for 60s B->C D Add Isocyanate C->D Transfer to Reaction Stage E Vigorous Mixing (3000 rpm, 5-10s) D->E F Pour into Mold E->F G Record Reaction Times F->G H Cure at Ambient Temp (24 hrs) G->H Initiate Curing I Optional Post-Cure (70°C, 2 hrs) H->I J Demold & Characterize (Density, SEM, etc.) I->J

Application

Application Note: Analytical Methods for the Detection and Quantification of 4-Isopropylmorpholine

Introduction 4-Isopropylmorpholine is a tertiary amine used as a catalyst and base in various chemical syntheses. Its presence as a residual impurity in active pharmaceutical ingredients (APIs) and final drug products re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropylmorpholine is a tertiary amine used as a catalyst and base in various chemical syntheses. Its presence as a residual impurity in active pharmaceutical ingredients (APIs) and final drug products requires sensitive and accurate quantification to ensure product quality, safety, and compliance with regulatory standards. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 4-Isopropylmorpholine, designed for researchers, scientists, and drug development professionals.

The accurate measurement of residual impurities like 4-Isopropylmorpholine is a critical aspect of quality control in the pharmaceutical industry. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of such impurities.[1][2][3][4] This application note details two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

General Analytical Workflow

The quantification of 4-Isopropylmorpholine from a sample matrix involves a series of critical steps, from initial sample preparation to final data analysis. Each stage must be carefully optimized to ensure accurate and reproducible results. The general workflow is designed to isolate the analyte of interest from potentially interfering matrix components and prepare it for instrumental analysis.

Analytical Workflow General Analytical Workflow for 4-Isopropylmorpholine Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Representative Sampling Homogenization Homogenization (if solid) Sampling->Homogenization Extraction Extraction/Dilution Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE) Extraction->Cleanup Injection Injection into GC or HPLC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for 4-Isopropylmorpholine quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like 4-Isopropylmorpholine. The method involves separating the analyte from other components in a gas chromatograph followed by detection using a mass spectrometer, which provides structural information for definitive identification.

Principle

Samples are introduced into the GC, where 4-Isopropylmorpholine is volatilized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique fingerprint for identification and quantification.[5]

Experimental Protocol

This protocol is a guideline and may require optimization for specific sample matrices and instrumentation.

3.2.1. Sample Preparation (Liquid-Liquid Extraction)

Effective sample preparation is crucial for accurate and reproducible results, as it isolates the analyte from interfering matrix components.[6]

  • Sample Dissolution: Accurately weigh approximately 100 mg of the sample (e.g., drug substance) into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as methanol or a mixture of water and acetonitrile.[7]

  • pH Adjustment: Transfer 1 mL of the sample solution to a centrifuge tube. Adjust the pH to >10 using a dilute sodium hydroxide solution to ensure 4-Isopropylmorpholine is in its free base form, enhancing its extraction into an organic solvent.

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether). Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3500 rpm for 10 minutes to separate the aqueous and organic layers.[8]

  • Collection: Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC_Sample_Prep GC-MS Sample Preparation Workflow Start Weigh and Dissolve Sample pH_Adjust Adjust pH to >10 Start->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Vortex Vortex for 2 min Add_Solvent->Vortex Centrifuge Centrifuge at 3500 rpm Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Analyze Inject into GC-MS Collect->Analyze

Caption: GC-MS sample preparation workflow.

3.2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[9]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[9]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.[9]

  • Injection Volume: 1 µL.[9]

  • Split Ratio: 10:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

  • MS Source Temperature: 230 °C.[9]

  • MS Quadrupole Temperature: 150 °C.[9]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for 4-Isopropylmorpholine (e.g., m/z 114, 100, 70).

Quantitative Data Summary

The following table presents typical performance characteristics for a validated GC-MS method for 4-Isopropylmorpholine.

ParameterTypical Value
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95.0 - 105.0%
Precision (%RSD)< 5.0%

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a versatile and widely used technique for the analysis of a broad range of compounds.[10] For a basic amine like 4-Isopropylmorpholine, which lacks a strong chromophore, indirect detection or derivatization might be necessary for enhanced sensitivity. However, direct detection at low UV wavelengths is often feasible for quantification at the parts-per-million (ppm) level.

Principle

A liquid sample is injected into the HPLC system, where it is carried by a mobile phase through a column packed with a stationary phase. The separation of 4-Isopropylmorpholine from other components is based on its differential partitioning between the mobile and stationary phases.[11] A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting signal is proportional to its concentration.

Experimental Protocol

This protocol provides a starting point for method development and should be optimized for the specific application.

4.2.1. Sample Preparation

  • Sample Dissolution: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile, to achieve a target concentration within the linear range of the method.[12]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or interfere with the analysis.[13]

HPLC_Sample_Prep HPLC-UV Sample Preparation Workflow Start Weigh and Dissolve Sample Filter Filter through 0.45 µm Syringe Filter Start->Filter Analyze Inject into HPLC-UV Filter->Analyze

Caption: HPLC-UV sample preparation workflow.

4.2.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[13]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[13]

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.[13]

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.[13]

Quantitative Data Summary

The following table illustrates the expected performance of a validated HPLC-UV method for 4-Isopropylmorpholine.

ParameterTypical Value
Linearity Range1 - 50 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%

Method Validation

Both the GC-MS and HPLC-UV methods described must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides detailed protocols and performance expectations for two common and robust analytical techniques for the quantification of 4-Isopropylmorpholine: GC-MS and HPLC-UV. The GC-MS method offers higher sensitivity and selectivity, making it ideal for trace-level analysis. The HPLC-UV method is a versatile and widely accessible technique suitable for routine quality control applications. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required limits of detection and quantification, and available instrumentation. Proper method validation is essential to ensure the reliability and accuracy of the results obtained.

References

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. (2025). EDREX.
  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration.
  • Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. (2024). The FDA Group.
  • Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. (2025). Contract Laboratory.
  • Sample Preparation. (n.d.). MilliporeSigma.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025). National Institutes of Health.
  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (n.d.). MDPI.
  • Procedure for Morpholine Analysis. (2003). OSHA.
  • Sample Preparation Guide for Synthetic Organic Chemicals. (n.d.). Shared Research Facilities.
  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation.
  • A Comparative Guide to Analytical Methods for the Quantification of 4-Methylmorpholine. (n.d.). BenchChem.
  • HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine. (2025). BenchChem.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. (2025). BenchChem.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). National Institutes of Health.
  • Chromatographic and Spectrometric Identification of Propyl Isopropylphosphonofluoridate and its Degradation Products. (2025). ResearchGate.

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Method

4-Isopropylmorpholine as a corrosion inhibitor for steel alloys

An In-Depth Guide to the Evaluation of 4-Isopropylmorpholine as a Corrosion Inhibitor for Steel Alloys Authored by: Gemini, Senior Application Scientist Date: January 13, 2026 Abstract This document provides a comprehens...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Evaluation of 4-Isopropylmorpholine as a Corrosion Inhibitor for Steel Alloys

Authored by: Gemini, Senior Application Scientist

Date: January 13, 2026

Abstract

This document provides a comprehensive set of application notes and detailed protocols for the evaluation of 4-Isopropylmorpholine as a potential corrosion inhibitor for steel alloys. While morpholine and its derivatives are recognized for their efficacy in corrosion mitigation, particularly in acidic and atmospheric conditions, specific performance data for the 4-isopropyl derivative is not widely documented.[1][2] This guide, therefore, serves as a foundational framework for researchers and scientists to systematically investigate its properties. We will delve into the theoretical mechanism of action, present detailed, field-proven experimental protocols—including gravimetric and electrochemical methods—and provide insights into data interpretation and theoretical modeling. The objective is to equip researchers with the necessary tools to conduct a thorough and self-validating assessment of this promising compound.

Introduction: The Case for Novel Morpholine Derivatives

Corrosion of steel and its alloys is a pervasive issue that compromises structural integrity and incurs significant economic costs.[3] The use of organic corrosion inhibitors is a primary strategy for mitigation, offering a protective barrier at the metal-electrolyte interface.[4] Among these, heterocyclic compounds containing nitrogen and oxygen atoms, such as morpholine, have proven highly effective.[5][6] These heteroatoms act as adsorption centers, facilitating the formation of a protective film on the metal surface.[4]

4-Isopropylmorpholine, a derivative of morpholine, is a compelling candidate for investigation. The core morpholine ring provides the essential nitrogen and oxygen active sites. The addition of an isopropyl group, an electron-donating alkyl group, is hypothesized to enhance the electron density on the nitrogen atom. This increased electron density could strengthen the coordinate bond formed with the vacant d-orbitals of iron atoms on the steel surface, potentially leading to superior adsorption and enhanced inhibition efficiency. This guide provides the necessary protocols to test this hypothesis rigorously.

Theoretical Mechanism of Corrosion Inhibition

The primary mechanism by which 4-Isopropylmorpholine is expected to inhibit steel corrosion is through adsorption onto the metal surface, forming a protective film that isolates the steel from the corrosive environment. This process involves several key interactions.

  • Adsorption Centers: The molecule possesses two primary active centers for adsorption: the nitrogen (N) and oxygen (O) atoms, which have lone pairs of electrons.

  • Physisorption and Chemisorption: The inhibition process likely involves a combination of physical and chemical adsorption.[7]

    • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

    • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the lone pairs of the N and O heteroatoms and the vacant d-orbitals of iron atoms.[4]

  • Protective Barrier: The adsorbed molecules, including the hydrophobic isopropyl group, form a dense layer that acts as a physical barrier, impeding the diffusion of corrosive species (like H⁺ and Cl⁻) to the steel surface and blocking the active sites where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) occur.[6]

The following diagram illustrates the proposed adsorption mechanism.

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface cluster_interaction Inhibition Mechanism Inhibitor 4-Isopropylmorpholine (Inhibitor Molecule) Adsorption Adsorption of Inhibitor (N, O heteroatoms bond to Fe) Inhibitor->Adsorption Adsorption via lone electron pairs H_ions H+ Ions Steel Fe (Steel Surface) H_ions->Steel Cl_ions Cl- Ions Cl_ions->Steel Film Protective Film Formation Adsorption->Film Forms a dense layer Block Blocking of Active Sites Film->Block Isolates surface Block->Steel Prevents attack by H+ and Cl- ions

Caption: Proposed mechanism of 4-Isopropylmorpholine on a steel surface.

Experimental Evaluation: Protocols and Workflows

A multi-faceted approach is essential for a comprehensive evaluation of a new corrosion inhibitor. The workflow below outlines the key experimental stages, combining gravimetric, electrochemical, and surface analysis techniques.

Prep Steel Coupon Preparation (Polishing & Cleaning) WL Weight Loss (Gravimetric Method) Prep->WL EC Electrochemical Tests Prep->EC SA Surface Analysis (Post-Exposure) Prep->SA Data Data Analysis & Interpretation WL->Data PDP Potentiodynamic Polarization (PDP) EC->PDP EIS Electrochemical Impedance Spectroscopy (EIS) EC->EIS SEM SEM / EDX SA->SEM XPS XPS SA->XPS PDP->Data EIS->Data IE Calculate Inhibition Efficiency (IE%) Data->IE Model Adsorption Isotherm Modeling Data->Model Kinetics Corrosion Kinetics (Tafel, Rct) Data->Kinetics

Caption: Overall experimental workflow for inhibitor evaluation.

Weight Loss (Gravimetric) Measurements

This is the most direct method for determining the average corrosion rate. It provides a tangible measure of material loss over a specified period.[8][9]

Objective: To quantify the corrosion rate of steel in the presence and absence of 4-Isopropylmorpholine and to calculate its inhibition efficiency.

Protocol:

  • Specimen Preparation:

    • Cut steel coupons to a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.2 cm).

    • Drill a small hole near the top edge for suspension.

    • Mechanically polish the coupons sequentially using different grades of SiC emery paper (e.g., 240, 600, 800, 1200 grit) until a mirror-like finish is achieved.

    • Rationale: Polishing removes surface oxides and ensures a uniform, reproducible surface finish for all tests.[10]

    • Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.

    • Weigh each coupon accurately using an analytical balance (to 0.1 mg) and record this as the initial weight (W₀).

  • Experimental Setup:

    • Prepare the corrosive medium (e.g., 1.0 M HCl).

    • Prepare a series of test solutions by dissolving varying concentrations of 4-Isopropylmorpholine (e.g., 50, 100, 200, 500 ppm) into the corrosive medium. Include a blank solution with no inhibitor.

    • Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed. Conduct each test in triplicate for statistical validity.

    • Maintain a constant temperature using a water bath (e.g., 25 °C). The effect of temperature can also be studied by running parallel experiments at higher temperatures (e.g., 40 °C, 55 °C).[11][12]

  • Procedure:

    • Immerse the coupons for a fixed duration (e.g., 6, 12, or 24 hours).

    • After immersion, carefully remove the coupons.

    • To remove corrosion products, scrub the coupons gently with a soft brush in a cleaning solution (e.g., a solution containing HCl and hexamine), rinse with distilled water and acetone, then dry.

    • Weigh the cleaned, dry coupons and record the final weight (W₁).

  • Data Analysis:

    • Weight Loss (ΔW): ΔW = W₀ - W₁

    • Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ) Where:

      • k = 8.76 × 10⁴ (a constant for mm/year)[13]

      • ΔW = Weight loss in grams

      • A = Surface area of the coupon in cm²

      • t = Immersion time in hours

      • ρ = Density of the steel in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CR₁) / CR₀] × 100 Where:

      • CR₀ = Corrosion rate in the blank solution

      • CR₁ = Corrosion rate in the inhibitor solution

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the kinetics of the corrosion process and the mechanism of inhibition.[14][15] A standard three-electrode electrochemical cell is used, containing the steel sample as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[16]

This technique measures the current response of the working electrode to a controlled potential scan, providing information on corrosion current, corrosion potential, and the anodic/cathodic behavior of the inhibitor.[17]

Protocol:

  • Setup:

    • Prepare the electrochemical cell with the test solution (blank or with inhibitor).

    • Immerse the prepared steel working electrode in the solution.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes, or until the potential drift is minimal (<1 mV/min).

    • Rationale: OCP stabilization ensures the electrode has reached a steady state with the environment, leading to more accurate and reproducible polarization data.[16]

  • Measurement:

    • Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP.

    • Use a slow scan rate, typically 0.5 to 1.0 mV/s, to ensure the system remains in a quasi-steady state.[10]

  • Data Analysis:

    • Plot the resulting data as potential (E) vs. log(current density, i). This is the Tafel plot.

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.

    • The potential at the intersection is the Corrosion Potential (Ecorr) .

    • The current density at the intersection is the Corrosion Current Density (icorr) .

    • Calculate Inhibition Efficiency (IE%) using the icorr values: IE% = [(icorr₀ - icorr₁) / icorr₀] × 100 Where icorr₀ and icorr₁ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[18]

    • Observe the shifts in Ecorr. If the shift is >85 mV, the inhibitor is classified as anodic or cathodic. If the shift is <85 mV, it is a mixed-type inhibitor.[19]

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the corrosion process.[15][20]

Protocol:

  • Setup:

    • Use the same three-electrode cell setup as for PDP.

    • Allow the OCP to stabilize as described previously.

  • Measurement:

    • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz down to 10 mHz).[21]

    • The instrument measures the impedance response of the system at each frequency.

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real). For a simple corrosion system, this plot is a semicircle.

    • The diameter of the semicircle corresponds to the Charge Transfer Resistance (Rct) . A larger diameter indicates a higher Rct and thus better corrosion resistance.[20][22]

    • The data can be fitted to an equivalent electrical circuit (EEC) to model the electrochemical interface and extract quantitative parameters. A simple Randles circuit is often used.

    • Calculate Inhibition Efficiency (IE%) from the Rct values: IE% = [(Rct₁ - Rct₀) / Rct₁] × 100 Where Rct₀ and Rct₁ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[19]

    • The Double-Layer Capacitance (Cdl) can also be determined. A decrease in Cdl in the presence of the inhibitor suggests an increase in the thickness of the protective film or a decrease in the local dielectric constant, both indicative of inhibitor adsorption.[7]

Cell Three-Electrode Cell (WE: Steel, RE: SCE, CE: Pt) Potentiostat Potentiostat/ Galvanostat Cell->Potentiostat Connections Solution Test Solution (Corrosive Medium +/- Inhibitor) Solution->Cell Computer Data Acquisition & Analysis Potentiostat->Computer Data Transfer

Sources

Application

Application Note: A Researcher's Guide to Investigating the Biological Activity of 4-Isopropylmorpholine Derivatives

Abstract The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, integral to numerous approved drugs due to its ability to improve the physicochemical and pharmacokinetic propertie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, integral to numerous approved drugs due to its ability to improve the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Derivatives of morpholine exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust screening cascade to investigate the biological activities of a specific subclass: 4-Isopropylmorpholine derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a framework for data interpretation and advanced characterization.

Part I: The Scientific Landscape of Morpholine Derivatives

The morpholine ring is a versatile synthetic building block frequently employed by medicinal chemists to enhance potency and confer drug-like properties.[2] Its nitrogen and oxygen atoms allow for favorable interactions with biological targets, while the overall structure often improves aqueous solubility and metabolic stability.[1][2] While the morpholine scaffold is broadly active, specific substitutions dictate the primary biological effect.

Predominant Biological Activities and Molecular Targets

Research has demonstrated that morpholine derivatives can interact with a wide array of molecular targets, leading to diverse therapeutic applications.[2] The most prominently reported activities include:

  • Anticancer Activity: This is one of the most extensively studied areas. Morpholine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of crucial enzymes like topoisomerase II, which is vital for DNA replication. They have also been incorporated into molecules targeting kinases in the PI3K/Akt/mTOR pathway.[5]

  • Antimicrobial Activity: Certain derivatives show potent activity against both bacteria and fungi.[5][6]

  • Receptor Modulation: Studies suggest that some morpholine compounds, including those with an isopropyl substitution, can modulate beta-adrenergic receptors and affect smooth muscle activity.[7]

  • Anti-inflammatory and Analgesic Properties: The scaffold is present in molecules designed to have anti-inflammatory and pain-relieving effects.[3]

Biological_Targets_of_Morpholine_Derivatives center Morpholine Derivatives T1 Topoisomerase II (Anticancer) center->T1 T2 PI3K/Akt/mTOR Pathway (Anticancer) center->T2 T3 Bacterial Cell Wall Synthesis (Antimicrobial) center->T3 T4 Beta-Adrenergic Receptors (Cardiovascular) center->T4 T5 Various Kinases (Anticancer, Anti-inflammatory) center->T5

Caption: Diverse molecular targets of the morpholine scaffold.

Focus on Anticancer Potential: Quantitative Insights

To contextualize the potential of novel 4-isopropylmorpholine derivatives, it is useful to review the cytotoxic activity of structurally related compounds. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency.

Compound Class Target Cell Line Reported IC50 Reference
Substituted Morpholine (M5)MDA-MB-231 (Breast Cancer)81.92 µg/mL
Substituted Morpholine (M2)MDA-MB-231 (Breast Cancer)88.27 µg/mL
2-morpholino-4-anilinoquinoline (3d)HepG2 (Liver Cancer)8.50 µM[8]
2-morpholino-4-anilinoquinoline (3c)HepG2 (Liver Cancer)11.42 µM[8]
2-morpholino-4-anilinoquinoline (3e)HepG2 (Liver Cancer)12.76 µM[8]

Part II: A Strategic Workflow for Biological Investigation

A systematic, tiered approach is essential for efficiently characterizing the biological activity of novel compounds. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive data package is generated.

Causality of the Workflow: The process begins with broad cytotoxicity screening against a panel of relevant cancer cell lines to identify initial "hits." Active compounds are then subjected to more specific mechanism-of-action (MOA) assays based on the known targets of the broader morpholine class. Concurrently, exploring other potential activities like antimicrobial effects provides a more complete profile of the derivative's biological function.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic & Secondary Screening cluster_2 Phase 3: Advanced Characterization A Compound Acquisition (4-Isopropylmorpholine Derivative) B Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT/SRB on Cancer Panel) A->B C Data Analysis: Calculate IC50 Values B->C D Protocol 2: Mechanism of Action Assay (e.g., Topoisomerase II Inhibition) C->D If IC50 is potent E Protocol 3: Antimicrobial Susceptibility (e.g., Disc Diffusion) C->E Broaden Profile G Structure-Activity Relationship (SAR) Analysis C->G F Molecular Docking Studies (In Silico Target Validation) D->F

Caption: A tiered workflow for characterizing novel derivatives.

Part III: Core Protocols for Biological Evaluation

The following protocols are designed to be self-validating by including necessary positive and negative controls. The rationale behind each major step is provided to enhance understanding and troubleshooting.

Protocol 1: General Cytotoxicity and Viability Screening (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • 4-Isopropylmorpholine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density to 5 x 10⁴ cells/mL in complete medium.

    • Add 100 µL of the cell suspension (5,000 cells/well) to each well of a 96-well plate.

    • Rationale: Seeding an optimal number of cells is crucial. Too few, and the signal will be weak; too many, and they may become confluent and exit the logarithmic growth phase.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-isopropylmorpholine derivative and the positive control (Doxorubicin) in complete medium. The final concentration of DMSO should be <0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Rationale: A serial dilution series is necessary to determine the dose-response curve and calculate the IC50. The vehicle control ensures that the solvent (DMSO) is not causing cytotoxicity.

  • Incubation: Incubate for another 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to be measured spectrophotometrically.

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus log[compound concentration] and use non-linear regression to determine the IC50 value.

Protocol 2: Mechanism of Action - Topoisomerase II Inhibition Assay

Principle: Based on literature suggesting topoisomerase II as a target for morpholine derivatives, a DNA relaxation assay can be used for confirmation. Topoisomerase II relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation. The supercoiled and relaxed forms of DNA can be separated and visualized using agarose gel electrophoresis.

Materials:

  • Human Topoisomerase II Assay Kit (e.g., from a commercial supplier like TopoGEN)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase II enzyme

  • Assay buffer

  • ATP

  • Etoposide (positive control inhibitor)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes as specified by the kit manufacturer. A typical reaction includes: Assay Buffer, Supercoiled DNA, ATP, test compound (or Etoposide/Vehicle), and water.

  • Enzyme Addition: Add the human Topoisomerase II enzyme to each tube.

    • Rationale: The enzyme is added last to ensure all components are present to initiate the reaction simultaneously.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the provided Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Load the entire content of each reaction tube into the wells of a 1% agarose gel.

    • Run the gel at ~80-100V until the dye front has migrated sufficiently.

    • Rationale: Supercoiled DNA (substrate) migrates faster through the gel than relaxed DNA (product). An effective inhibitor will result in a band that migrates at the same rate as the supercoiled DNA control.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light.

    • Expected Results:

      • No Enzyme Control: A single fast-migrating band (supercoiled DNA).

      • Enzyme + Vehicle Control: A single slow-migrating band (relaxed DNA).

      • Positive Control (Etoposide): A single fast-migrating band (inhibition of relaxation).

      • Test Compound: A fast-migrating band indicates inhibition.

Part IV: Data Interpretation and Advanced Characterization

Molecular Docking: A Conceptual Workflow

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.[9] It provides valuable insights that can corroborate experimental findings and guide the design of more potent analogs.

Molecular_Docking_Workflow A 1. Target Preparation (e.g., Topoisomerase II PDB structure) C 3. Docking Simulation (Software like AutoDock, Schrödinger) A->C B 2. Ligand Preparation (3D structure of 4-Isopropyl- morpholine derivative) B->C D 4. Pose Generation & Scoring (Calculate Binding Energy) C->D E 5. Analysis of Interactions (Identify key H-bonds, hydrophobic interactions) D->E

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Disposal of 4-Isopropylmorpholine

Authored by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive guide for the safe handling, storage, and disposal of 4-Isopropylmorpholine (CAS No. 1004-14-4) in a laboratory environme...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for the safe handling, storage, and disposal of 4-Isopropylmorpholine (CAS No. 1004-14-4) in a laboratory environment.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing a safety-first approach grounded in established chemical hygiene principles. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the risks and mitigation strategies associated with this compound.

Hazard Identification and Risk Assessment: Understanding 4-Isopropylmorpholine

4-Isopropylmorpholine is a substituted morpholine, a class of compounds used in various industrial and research applications.[3] Like its parent compound, morpholine, it is a basic, colorless liquid that presents several significant hazards that must be managed through careful planning and execution of laboratory work.[3][4] A thorough risk assessment is the foundational step before any handling of this chemical.

Physicochemical and Toxicological Properties

A precise understanding of the compound's properties is critical for anticipating its behavior and potential for harm. While specific toxicological and exposure limit data for 4-Isopropylmorpholine are not widely published, data from the parent compound, morpholine, and other alkyl-substituted morpholines provide a strong basis for a conservative risk assessment.[5][6]

PropertyValue / InformationSource(s)
CAS Number 1004-14-4[1][2]
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1][2]
Appearance Colorless liquid[3]
Odor Ammonia-like or fish-like (inferred from morpholine)[3][5]
Boiling Point Data not available (Morpholine: 129°C / 264°F)[5]
Flash Point Data not available (Flammable Liquid, GHS Classification)[2]
Oral LD₅₀ (Rat) Data not available (4-ethyl-morpholine: ~2000 mg/kg)[7]
Dermal LD₅₀ Data not available (>2000 mg/kg for a related substance)[8]
Occupational Exposure Limits (PEL/TWA) Not established. (Morpholine PEL: 20 ppm / 70 mg/m³)[5][9]

Note: The absence of specific data necessitates treating 4-Isopropylmorpholine with a high degree of caution, assuming its hazard profile is at least as severe as that of morpholine.

GHS Hazard Classification & NFPA 704 Rating

The Globally Harmonized System (GHS) provides a clear picture of the primary dangers.

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapor[2]

    • H314: Causes severe skin burns and eye damage[10][11][12]

    • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled[10]

    • H318: Causes serious eye damage[2]

  • Estimated NFPA 704 Rating:

    • Health (Blue): 3 - Can cause serious or permanent injury. Corrosive.[5]

    • Flammability (Red): 2 - Must be moderately heated before ignition can occur (Estimated, conservative value).

    • Instability (Yellow): 0 - Normally stable, even under fire conditions.[13]

This profile indicates that 4-Isopropylmorpholine is a corrosive and flammable material that can cause significant harm upon exposure through multiple routes. The primary risks that all subsequent protocols must address are chemical burns to skin and eyes, respiratory irritation, and potential flammability.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective safety is not reliant on a single measure but on a multi-layered system known as the Hierarchy of Controls. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final line of defense.

Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) label_most Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Admin Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) label_least Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

The primary method for controlling exposure to 4-Isopropylmorpholine vapors is through robust engineering controls.

  • Chemical Fume Hood: All handling of open containers of 4-Isopropylmorpholine—including weighing, transferring, and use in reactions—must be conducted inside a certified chemical fume hood. The fume hood physically contains vapors and aerosols, drawing them away from the user's breathing zone.

  • General Laboratory Ventilation: The laboratory should have a high rate of air exchange (typically 6-12 air changes per hour) to dilute any fugitive emissions that may escape primary containment.

Administrative Controls

These are the work practices and procedures that reduce the risk of exposure.

  • Standard Operating Procedures (SOPs): This document serves as a general SOP. However, laboratories must develop specific SOPs for their unique experimental setups.

  • Designated Area: Clearly mark the area where 4-Isopropylmorpholine is handled and stored. This alerts others to the potential hazards.

  • Training: All personnel must be trained on the specific hazards of 4-Isopropylmorpholine and the procedures outlined in the SOP before beginning work. This training must be documented.

Personal Protective Equipment (PPE)

PPE is mandatory for all tasks involving 4-Isopropylmorpholine. It is not a substitute for engineering and administrative controls.

PPE ComponentSpecification & Rationale
Hand Protection Nitrile or Neoprene Gloves. These materials offer good resistance to amines and solvents.[14] Always double-check the manufacturer's compatibility chart. Gloves should be changed immediately if contamination is suspected.
Eye Protection Chemical Splash Goggles. These provide a full seal around the eyes, which is critical to protect against splashes of this corrosive liquid.[15]
Face Protection Face Shield (in addition to goggles). Required when there is a significant risk of splashing, such as when transferring larger volumes (>100 mL) or during initial spill response.[15]
Body Protection Chemical-Resistant Lab Coat. A fully buttoned lab coat made of a low-permeability fabric is required. Cuffs should be snug around the wrists.
Foot Protection Closed-toe shoes. Made of a non-porous material to protect feet from spills.
Respiratory Protection Not required for routine use within a fume hood. For large spills or situations where the ventilation has failed, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[16][17] Use requires enrollment in a respiratory protection program with medical clearance and fit-testing.[17]

Protocols for Handling and Storage

Protocol: Routine Laboratory Handling
  • Preparation: a. Don all required PPE (gloves, goggles, lab coat). b. Confirm the chemical fume hood is operational (check airflow monitor). c. Designate the work area within the hood and cover the surface with a disposable absorbent liner. d. Assemble all necessary equipment (glassware, stir bars, reagents) within the fume hood.

  • Aliquotting and Transfer: a. Secure the primary container of 4-Isopropylmorpholine. b. Slowly open the container, pointing the cap away from your face. c. Use a clean pipette or syringe to carefully transfer the required volume. Avoid splashing. d. Immediately and securely recap the primary container. e. Wipe down the exterior of the primary container with a damp cloth if any drips are present, and dispose of the cloth as hazardous waste.

  • Post-Procedure: a. Once the experiment is complete, cap all containers holding 4-Isopropylmorpholine or its solutions. b. Decontaminate any non-disposable equipment that came into contact with the chemical (see Section 5.1). c. Dispose of all contaminated disposable items (pipette tips, liners) in a designated hazardous waste container. d. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Storage Protocol
  • Location: Store in a cool, dry, well-ventilated area designated for corrosive and flammable liquids.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11] Physical separation or the use of secondary containment is essential to prevent dangerous reactions.[18]

  • Container: Keep the container tightly sealed to prevent the escape of vapors. Ensure the original manufacturer's label is intact and legible.

  • Inventory: Maintain a minimal working quantity in the lab. Purchase in the smallest practical amount to reduce the overall hazard.

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is critical in an emergency.

Spill Response Protocol

The response depends on the size and location of the spill. Never attempt to clean a large spill alone or without proper training and equipment.

Spill Spill Occurs Alert Alert others in the area. Isolate the spill. Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<100 mL) & Contained in Hood Assess->SmallSpill Small LargeSpill Large Spill (>100 mL) or Outside Hood Assess->LargeSpill Large PPE Don additional PPE (double gloves, face shield) SmallSpill->PPE Evacuate Evacuate the area. Pull fire alarm if flammable risk. Call Emergency Services. LargeSpill->Evacuate Neutralize Cover with alkaline neutralizer (e.g., sodium bicarbonate) or inert absorbent (vermiculite, sand). PPE->Neutralize Collect Collect absorbed material using spark-proof tools. Neutralize->Collect Dispose Place in a sealed, labeled hazardous waste container. Collect->Dispose Decon Decontaminate the area with soap and water. Dispose->Decon

Caption: Workflow for responding to a 4-Isopropylmorpholine spill.

  • For a Small Spill (<100 mL and contained within a fume hood):

    • Alert personnel in the immediate area.

    • If not already worn, don appropriate PPE, including double gloves and a face shield.

    • Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[19]

    • Slowly cover the spill with an absorbent, working from the outside in to minimize splashing.[20] A weak acid like citric acid can be used for neutralization, but be aware this can generate heat.[20] Using an inert absorbent is often the safer first step.

    • Once fully absorbed, use spark-proof tools to carefully scoop the material into a designated, labeled hazardous waste container.[18]

    • Wipe the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

  • For a Large Spill (>100 mL or any spill outside a fume hood):

    • EVACUATE the area immediately.

    • Alert others and your supervisor.

    • If there is a significant fire risk, pull the nearest fire alarm.

    • Close the laboratory doors to contain the vapors.

    • Call your institution's emergency response team or 911 from a safe location. Provide the chemical name, location, and estimated quantity of the spill.

    • Do not re-enter the area until cleared by emergency personnel.

First Aid Protocol
Exposure RouteImmediate First Aid Actions
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes under an emergency shower.[11] Seek immediate medical attention for any burns.
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.[11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, have them drink 1-2 glasses of water to dilute the chemical.[10] Seek immediate medical attention.

Decontamination and Waste Disposal

Proper decontamination and disposal are crucial to prevent residual contamination and ensure regulatory compliance.

Protocol: Equipment and Surface Decontamination
  • Initial Wipe-Down: At the end of a procedure, wipe down all surfaces and equipment that may have come into contact with 4-Isopropylmorpholine using a cloth dampened with a 70% ethanol or isopropanol solution.

  • Thorough Cleaning: For glassware and non-disposable equipment, wash thoroughly with soap and water.

  • Waste: All disposable materials used for decontamination (wipes, bench liners) must be placed in the solid hazardous waste stream.

Protocol: Hazardous Waste Disposal

All waste containing 4-Isopropylmorpholine must be treated as hazardous waste. Never dispose of it down the drain or in the regular trash.

Start Generate Waste LiquidWaste Collect liquid waste in a compatible, sealed container (e.g., HDPE or glass). Start->LiquidWaste SolidWaste Collect contaminated solids (gloves, tips, paper) in a lined, sealed container. Start->SolidWaste Label Label container with: 'Hazardous Waste' Chemical Name & Concentration Date & PI Name LiquidWaste->Label SolidWaste->Label Store Store waste in a designated Satellite Accumulation Area. Label->Store Arrange Arrange for pickup by Environmental Health & Safety (EHS). Store->Arrange End Waste Removed Arrange->End

Caption: Workflow for the proper disposal of 4-Isopropylmorpholine waste.

  • Identify Waste Streams: Maintain separate waste containers for liquid and solid waste.

    • Liquid Waste: Collect all liquid residues, including reaction mixtures and rinse solutions, in a designated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE).

    • Solid Waste: Collect all contaminated disposables (gloves, pipette tips, absorbent paper, spill cleanup debris) in a separate, plastic-lined, sealed container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Isopropylmorpholine," an approximate concentration, and the accumulation start date.[21]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and has secondary containment. Keep containers closed except when adding waste.

  • Disposal: Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to arrange for proper disposal according to federal (EPA RCRA), state, and local regulations.[22][23][24]

References

  • OECD Existing Chemicals Database. COVER PAGE - Morpholine, 4-ethyl-.[Link]

  • PubChem - NIH. Morpholine | C4H9NO | CID 8083.[Link]

  • Mac-Chem. safety data sheet - new 242 macword format msds.[Link]

  • United Nations Office on Drugs and Crime. Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers.[Link]

  • Stratex. How-to: Neutralise Chemical Spills.[Link]

  • GMP Plastics. Neutralizing Chemical Spills in the Lab.[Link]

  • ECHA. Acute Toxicity: dermal - Registration Dossier.[Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.[Link]

  • Occupational Safety and Health Administration. MORPHOLINE.[Link]

  • NIOSH - CDC. NIOSH Pocket Guide to Chemical Hazards - Morpholine.[Link]

  • Pennsylvania Department of Environmental Protection. Hazardous Waste Program.[Link]

  • Inchem.org. Morpholine (HSG 92, 1995).[Link]

  • Sweets Construction. Material Safety Data Sheet.[Link]

  • US EPA. Steps in Complying with Regulations for Hazardous Waste.[Link]

  • ASHP. Guidelines on Handling Hazardous Drugs.[Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?[Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits - Annotated Tables.[Link]

  • US EPA. Hazardous Waste.[Link]

  • European Specialist Nurses Organisation. Safe handling recommendations for occupational safety.[Link]

  • PubChem - NIH. Morpholine, 4-(1-methylethyl)- | C7H15NO | CID 73998.[Link]

  • PubChem - NIH. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834.[Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.[Link]

  • US EPA. Final Report on Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigments Industries.[Link]

  • NIOSH - CDC. 1988 OSHA PEL Project - N-Ethylmorpholine.[Link]

  • PubChem - NIH. Ethylmorpholine | C6H13NO | CID 7525.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 4-Isopropylmorpholine

Welcome to the technical support center for optimizing reaction conditions with 4-Isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions with 4-Isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile hindered amine base. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses with confidence.

Section 1: Foundational Knowledge & Strategic Selection

This section addresses the fundamental properties of 4-Isopropylmorpholine and provides a logical framework for its selection over other common tertiary amine bases.

Q1: What is 4-Isopropylmorpholine and what are its key physicochemical properties?

4-Isopropylmorpholine is a cyclic tertiary amine base. Its structure features a morpholine ring with an isopropyl group attached to the nitrogen atom[1][2]. This combination imparts a unique set of properties that are highly valuable in organic synthesis.

Key Properties Comparison

Property 4-Isopropylmorpholine N,N-Diisopropylethylamine (DIPEA) N-Methylmorpholine (NMM)
Molecular Weight 129.20 g/mol [2] 129.25 g/mol [3] 101.15 g/mol [4][5]
Boiling Point ~175-177 °C 127 °C[3] 115-116 °C[5]
pKa of Conjugate Acid ~7.8 - 8.0 (estimated) ~10.7 7.38[5]
Steric Hindrance Moderate High Low

| Nucleophilicity | Low | Very Low | Moderate |

Note: The pKa of 4-Isopropylmorpholine is not widely reported in standard databases; the value is estimated based on structurally similar morpholine derivatives like N-Ethylmorpholine (pKa 7.67) and Morpholine (pKa 8.49).[6][7]

The defining features of 4-Isopropylmorpholine are its moderate steric bulk and basicity. The isopropyl group provides sufficient steric shielding around the nitrogen to render it a poor nucleophile, while its basicity is adequate to scavenge acids generated in a variety of chemical transformations.

Q2: When should I choose 4-Isopropylmorpholine over other tertiary amine bases like DIPEA or NMM?

The choice of base is a critical parameter that can dictate the success or failure of a reaction. The decision to use 4-Isopropylmorpholine should be based on a careful analysis of your substrate, reagents, and desired outcome.

Base Selection Logic

Caption: Decision tree for selecting an appropriate tertiary amine base.

  • Choose 4-Isopropylmorpholine when:

    • Substrate is base-sensitive: You are working with substrates that are prone to decomposition or side reactions via nucleophilic attack from the base (e.g., activated esters, certain protecting groups). The steric bulk of the isopropyl group minimizes this risk.

    • Racemization is a concern: In peptide coupling or reactions involving chiral carboxylic acids, less hindered bases like NMM can sometimes contribute to epimerization.[8] 4-Isopropylmorpholine offers a good balance of basicity to drive the reaction forward while its steric hindrance helps suppress racemization.[9]

    • DIPEA is too hindered: In cases where the coupling partners are themselves very bulky, the extreme steric hindrance of DIPEA can slow the desired reaction to an unacceptable rate.[10][11] 4-Isopropylmorpholine provides a less-hindered alternative that can better facilitate the reaction.

  • Avoid 4-Isopropylmorpholine when:

    • A stronger base is required: For deprotonating weakly acidic protons, a stronger, non-nucleophilic base may be necessary.

    • The highest degree of steric hindrance is needed: If you are facing issues with O-acylation side reactions on sensitive substrates, the superior steric shielding of DIPEA might be required.

Section 2: Troubleshooting Common Reaction Issues

This section is formatted as a troubleshooting guide to directly address specific problems you may encounter during your experiments.

Problem 1: My reaction is sluggish or incomplete, resulting in low yield.

A slow or stalled reaction is a common issue. Before making drastic changes, a logical diagnostic approach is essential.

Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Low Conversion Observed check_base Is base stoichiometry correct? (Typically 2.0-3.0 eq.) start->check_base check_temp Is reaction temperature optimal? check_base->check_temp Yes increase_eq Action: Increase Base Equivalents (e.g., to 3.0 eq.) check_base->increase_eq No check_solvent Is the solvent appropriate? (e.g., DMF, DCM, ACN) check_temp->check_solvent Yes increase_temp Action: Increase Temperature (e.g., from RT to 40-50 °C) check_temp->increase_temp No check_reagents Are coupling reagents/catalysts active? check_solvent->check_reagents Yes change_solvent Action: Switch to a more polar solvent (e.g., DMF) check_solvent->change_solvent No end_ok Problem Resolved check_reagents->end_ok Yes increase_temp->end_ok increase_eq->end_ok change_solvent->end_ok

Caption: A logical workflow for troubleshooting low-yielding reactions.

  • Potential Cause & Solution 1: Insufficient Base. The primary role of 4-Isopropylmorpholine is to neutralize the acid generated during the reaction (e.g., HCl from an acid chloride or hexafluorophosphoric acid from HATU). If used in insufficient quantity, the reaction medium will become acidic, protonating the amine nucleophile and halting the reaction.[10]

    • Validation: Check the pH of the reaction mixture (e.g., by spotting on wet pH paper).

    • Solution: Ensure at least 2.0 equivalents of 4-Isopropylmorpholine are used, especially in amide couplings with aminium-based reagents like HATU. For reactions involving amine hydro-salts as starting materials, an additional equivalent of base is required.[11]

  • Potential Cause & Solution 2: Suboptimal Temperature. While many reactions proceed well at room temperature, sterically demanding substrates may require thermal energy to overcome the activation barrier.

    • Solution: Cautiously increase the reaction temperature in increments (e.g., to 40 °C, then 60 °C) while monitoring for product formation and potential decomposition.[11]

  • Potential Cause & Solution 3: Poor Solubility. Reactants must be fully dissolved for the reaction to proceed efficiently.[11]

    • Solution: Switch to a more polar aprotic solvent like DMF or NMP. 4-Isopropylmorpholine is miscible with a wide range of common organic solvents, including DCM, THF, acetonitrile, and DMF.[12]

Problem 2: I'm observing significant side product formation.

The type of side product can provide valuable clues about what is going wrong in your reaction.

  • Side Product: N-Acylurea (from carbodiimide couplings, e.g., EDC/DCC).

    • Causality: This occurs when the activated O-acylisourea intermediate, which is highly reactive, rearranges to the more stable N-acylurea before the amine can attack. This is common with hindered amines or poorly nucleophilic anilines.[11]

    • Solution:

      • Add an Additive: Incorporate 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives trap the O-acylisourea intermediate to form a more stable active ester, which has a longer lifetime to react with the amine and suppresses racemization.[8]

      • Switch Coupling Reagent: Move to a phosphonium (e.g., PyBOP) or aminium (e.g., HATU) based coupling reagent, which are often more efficient for difficult couplings.[9][11]

  • Side Product: Racemization of Chiral Centers.

    • Causality: The α-proton of an activated chiral carboxylic acid is acidic and can be removed by the base, leading to racemization via a ketene intermediate or enolization. While 4-Isopropylmorpholine is less prone to causing this than less hindered bases, it can still occur under forcing conditions.[13]

    • Solution:

      • Lower the Temperature: Perform the reaction at 0 °C or even lower.

      • Use Racemization-Suppressing Additives: As above, HOBt or its safer, more effective alternative HOAt (found in HATU) are excellent for minimizing racemization.[9]

      • Pre-activation Time: Minimize the time between the activation of the carboxylic acid and the addition of the amine nucleophile.[10]

Problem 3: I am struggling to remove 4-Isopropylmorpholine and its salts during the aqueous workup.

Effective purification is critical for obtaining clean material. The relatively high boiling point of 4-Isopropylmorpholine can make it difficult to remove by simple evaporation.

  • Solution 1: Acidic Aqueous Wash. The most reliable method is to convert the tertiary amine into its water-soluble ammonium salt.

    • Protocol: After diluting the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, DCM), wash the organic layer several times with a dilute acidic solution. Options include:

      • 1M HCl (for acid-stable products)[14]

      • Saturated aqueous NH₄Cl solution

      • 5-10% aqueous citric acid solution (a milder alternative to HCl)

    • Causality: The protonated 4-isopropylmorpholinium salt will have high solubility in the aqueous phase and will be efficiently partitioned out of the organic layer.

  • Solution 2: Workup for Polar, Water-Soluble Solvents (e.g., DMF, DMSO). When using these solvents, the base and its salts can be particularly challenging to remove.

    • Protocol: Dilute the reaction mixture significantly with ethyl acetate or another suitable solvent. Wash repeatedly (5-10 times) with large volumes of water, followed by a final wash with brine to break any emulsions and remove residual water.[14][15] For DMF, washing with a 5% LiCl (aq) solution can also be effective.[14]

    • Causality: This method relies on partitioning the highly polar solvent and the ammonium salts into the large volume of the aqueous phase.

Section 3: Experimental Protocol: HATU-Mediated Amide Coupling

This section provides a detailed, self-validating protocol for a common application of 4-Isopropylmorpholine.

Objective: To couple a generic carboxylic acid with a primary amine using HATU as the coupling reagent and 4-Isopropylmorpholine as the base.

Reagents & Stoichiometry:

Reagent Equivalents Purpose
Carboxylic Acid 1.0 Substrate
Amine 1.1 Nucleophile
HATU 1.1 Coupling Reagent
4-Isopropylmorpholine 2.2 Base

| Anhydrous DMF | - | Solvent (0.1-0.5 M) |

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF to achieve the desired concentration (e.g., 0.2 M). Stir until all solids are completely dissolved. Self-Validation: A clear, homogenous solution should be observed.

  • Activation: To the stirred solution, add HATU (1.1 eq.) followed by 4-Isopropylmorpholine (2.2 eq.).

    • Causality: The base deprotonates the carboxylic acid, allowing the resulting carboxylate to attack HATU, forming the highly reactive OAt-active ester. The second equivalent of base is required to neutralize the HOAt and HPF₆ byproducts.[9]

  • Pre-activation Stirring: Stir the mixture at room temperature for 10-15 minutes. The solution may change color (often to a pale yellow). This step ensures the complete formation of the active ester before the nucleophile is introduced, which can be crucial for difficult couplings.[11]

  • Nucleophile Addition: Add the amine (1.1 eq.) to the reaction mixture, either neat (if liquid) or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours.

    • Expected Outcome: Consumption of the starting carboxylic acid and amine, and the appearance of a new spot/peak corresponding to the desired amide product. A typical reaction is complete within 1-4 hours.

  • Quench & Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (or another suitable organic solvent) and water.

  • Purification:

    • Wash the organic layer sequentially with:

      • 10% Citric Acid (aq) (2x) - Removes 4-Isopropylmorpholine and any unreacted amine.

      • Saturated NaHCO₃ (aq) (2x) - Removes unreacted carboxylic acid and HOAt.

      • Brine (1x) - Removes residual water and helps break emulsions.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude material by flash column chromatography or recrystallization as needed.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use 4-Isopropylmorpholine in solid-phase peptide synthesis (SPPS)?

    • A: Yes, it can be used in SPPS, although DIPEA is more commonly employed. Its moderate steric hindrance makes it a viable option, particularly when synthesizing peptides prone to aggregation or when coupling hindered amino acids where DIPEA might slow the reaction excessively.[16]

  • Q: Is 4-Isopropylmorpholine compatible with water?

    • A: Like many amines, it has some solubility in water. However, its protonated salt is highly water-soluble, which is the key principle behind its removal during an acidic aqueous workup.

  • Q: What are the primary safety concerns with 4-Isopropylmorpholine?

    • A: 4-Isopropylmorpholine is considered a flammable liquid and can cause skin irritation and serious eye damage.[2] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Vertex AI Search Result. (2025). 4-Isopropylmorpholine | 1004-14-4. ChemicalBook.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • BenchChem. (n.d.). Troubleshooting difficult amide bond formation with hindered substrates.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. Int J Pept Protein Res.
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
  • Solubility of Things. (n.d.). 4-Methylmorpholine.
  • ePrints Soton. (2022). Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). Side reactions in enzymatic peptide synthesis in organic media: effects of enzyme, solvent, and substrate concentrations.
  • Smolecule. (n.d.). Buy 4-Isopropylmorpholine | 1004-14-4.
  • ChemicalBook. (n.d.). 4-ISOPROPYLMORPHOLINE CAS#.
  • PubChem. (n.d.). Morpholine, 4-(1-methylethyl)- | C7H15NO | CID 73998.
  • PubChem. (n.d.). 4-Methylmorpholine | C5H11NO | CID 7972.
  • PubChem. (n.d.). Morpholine | C4H9NO | CID 8083.
  • PubChem. (n.d.). Ethylmorpholine | C6H13NO | CID 7525.
  • Wikipedia. (n.d.). N-Methylmorpholine.
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Reddit. (2025). Amide coupling. r/Chempros.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • SlideShare. (n.d.). Spps and side reactions in peptide synthesis.
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry.
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  • PubChem. (n.d.). Octafluoro-4-(heptafluoropropyl)morpholine | C7F15NO | CID 14172428.
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Optimization

Technical Support Center: 4-Isopropylmorpholine in Synthetic Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Isopropylmorpholine in their synthetic protocols. This guide provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Isopropylmorpholine in their synthetic protocols. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges and unexpected outcomes during your experiments. Our focus is on providing causal explanations and actionable solutions to ensure the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete when using 4-Isopropylmorpholine as a base. What are the likely causes?

A1: Several factors can contribute to reduced reaction rates. The steric hindrance of the isopropyl group can limit the accessibility of the nitrogen's lone pair, making it a less effective nucleophile or base compared to less hindered amines.

  • Causality: The bulky isopropyl group can sterically shield the nitrogen atom, impeding its ability to deprotonate a substrate or act as a nucleophile. This is particularly relevant in reactions sensitive to steric crowding around the reaction center.

  • Troubleshooting:

    • Temperature: Consider increasing the reaction temperature to provide the necessary activation energy to overcome the steric barrier.

    • Solvent: Ensure your solvent can adequately solvate the transition state. In some cases, a more polar solvent may be beneficial.

    • Alternative Base: If the issue persists, consider a less sterically hindered secondary amine, such as morpholine or piperidine, to assess if steric bulk is the primary issue.

Q2: I am observing an unexpected side product with a C=C double bond. Could 4-Isopropylmorpholine be promoting an elimination reaction?

A2: Yes, this is a common issue. 4-Isopropylmorpholine, being a moderately strong, sterically hindered amine, can act as a base to promote elimination reactions (E2 pathway), which compete with desired substitution reactions (S_N2 pathway).

  • Causality: The steric bulk of 4-Isopropylmorpholine can make it a more effective base than a nucleophile. It can preferentially abstract a proton from a carbon adjacent to a leaving group, leading to the formation of an alkene, rather than attacking the carbon bearing the leaving group.[1][2]

  • Troubleshooting:

    • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

    • Solvent: The choice of solvent can influence the E2/S_N2 competition. Polar aprotic solvents like DMSO or DMF can favor S_N2 reactions.

    • Substrate: If possible, modify the substrate to be less prone to elimination. For example, using a substrate with fewer or less accessible beta-hydrogens.

Troubleshooting Guide: Common Side Products

Problem 1: Formation of Enamine Adducts

When using 4-Isopropylmorpholine in the presence of aldehydes or ketones, the formation of an enamine is a potential side reaction.[3][4] This can sequester your starting material or introduce an undesired reactive species into your reaction mixture.

Mechanism of Enamine Formation:

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of water to form the enamine.[5][6]

Protocol for Identification and Mitigation:

  • Identification:

    • NMR Spectroscopy: Look for characteristic signals of a vinyl group adjacent to a nitrogen atom in your crude ¹H NMR spectrum.

    • Mass Spectrometry: The mass of the enamine adduct will correspond to the sum of the masses of your carbonyl compound and 4-Isopropylmorpholine, minus the mass of water.

  • Mitigation Strategies:

    • Control of Stoichiometry: If 4-Isopropylmorpholine is intended to be a catalyst, use it in sub-stoichiometric amounts.

    • Order of Addition: Add the carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor enamine formation.

    • Water Scavengers: The formation of enamines is a condensation reaction that produces water. The addition of a dehydrating agent, such as molecular sieves, can shift the equilibrium away from the enamine product.[4]

Diagram: Enamine Formation Workflow

start Reaction with Aldehyde/Ketone check_enamine Suspicion of Enamine Side Product start->check_enamine nmr ¹H NMR Analysis check_enamine->nmr ms Mass Spectrometry check_enamine->ms confirm Enamine Confirmed nmr->confirm ms->confirm mitigate Implement Mitigation Strategy confirm->mitigate stoichiometry Adjust Stoichiometry mitigate->stoichiometry addition Modify Order of Addition mitigate->addition scavenger Add Water Scavenger mitigate->scavenger re_run Re-run Reaction stoichiometry->re_run addition->re_run scavenger->re_run

Caption: Troubleshooting workflow for enamine side products.

Problem 2: Oxidative Degradation and Ring Opening

In the presence of oxidizing agents or under harsh conditions, the morpholine ring of 4-Isopropylmorpholine can undergo degradation. While direct evidence for 4-isopropylmorpholine is limited in synthetic contexts, studies on morpholine biodegradation show pathways involving ring-opening to form smaller, oxygenated molecules.[7][8]

Potential Degradation Products:

Under oxidative conditions, N-oxidation to form the corresponding N-oxide is a possibility. More severe conditions could lead to the cleavage of C-C or C-N bonds within the morpholine ring. A patent describes a visible-light-promoted oxidative ring-opening of morpholine derivatives.[9]

Preventative Measures:

  • Inert Atmosphere: When working with reagents sensitive to oxidation, or if your reaction is heated for prolonged periods, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be necessary, though this should be carefully considered for its potential to interfere with the desired reaction.

Diagram: Factors Leading to Degradation

4-Isopropylmorpholine 4-Isopropylmorpholine Oxidizing Agents Oxidizing Agents High Temperature High Temperature UV/Visible Light UV/Visible Light Degradation Products Degradation Products Oxidizing Agents->Degradation Products Oxidation High Temperature->Degradation Products Thermal Stress UV/Visible Light->Degradation Products Photodegradation

Caption: Factors contributing to the degradation of 4-Isopropylmorpholine.

Data Summary Table

Side Product/IssueCommon CausesRecommended Solutions
Enamine Formation Reaction with aldehydes/ketonesAdjust stoichiometry, modify order of addition, use water scavengers[4]
Elimination Products Use as a base with sterically accessible β-hydrogensLower reaction temperature, use a polar aprotic solvent
N-Oxide Formation Presence of oxidizing agentsUse an inert atmosphere, degas solvents
Ring-Opened Products Harsh oxidative or acidic conditionsUse milder reaction conditions, protect the amine if necessary[9]

References

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  • CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents. (n.d.).
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  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved January 12, 2026, from [Link]

  • Making Molecules. (2024, September 2). Enamines. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Retrieved January 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved January 12, 2026, from [Link]

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Available at: [Link]

  • The Organic Chemistry Tutor. (2024, March 15). Imines and Enamines: Formation and Mechanism [Video]. YouTube. Retrieved from [Link]

  • Magda, M. M. (2011). Degradation of morpholine by Mycobacterium sp. Isolated from contaminated wastewater collected from Egypt. African Journal of Biotechnology, 10(42), 8351-8358. Available at: [Link]

  • Pandeya, S. N., et al. (2003). Biological activity of Mannich bases. Indian Journal of Pharmaceutical Sciences, 65(3), 213-222. Available at: [Link]

  • Chad's Prep. (2020, November 12). 7.7 How to Distinguish Between Substitution and Elimination Reactions (SN2 SN1 E2 E1) | OChem [Video]. YouTube. Retrieved from [Link]

  • Aidic. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, November 12). How to decide between different possible substitution/elimination mechanisms under given conditions?. Retrieved January 12, 2026, from [Link]

  • Scientific Reports. (2023, October 20). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Retrieved January 12, 2026, from [Link]

  • Journal of Agricultural and Food Chemistry. (2025, March 3). Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources. Retrieved January 12, 2026, from [Link]

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Troubleshooting

Technical Support Center: Purification of 4-Isopropylmorpholine Reaction Mixtures

Welcome to the technical support center for the purification of 4-isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this versatile tertiary amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered in the laboratory. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Understanding the Chemistry of Purification

The purification strategy for 4-isopropylmorpholine is dictated by its chemical nature as a tertiary amine and the likely impurities from its synthesis. A common synthetic route is the N-alkylation of morpholine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) or the reductive amination of acetone in the presence of morpholine.

Common Impurities May Include:

  • Unreacted Morpholine: A secondary amine that is more polar than the desired product.

  • Overalkylation Products: Quaternary ammonium salts, which are highly polar and often water-soluble.

  • Starting Alkylating Agents: Residual isopropyl halides or other reagents.

  • Solvents: High-boiling point solvents such as DMF or DMSO can be challenging to remove.[1]

  • Side-Reaction Byproducts: Products from elimination reactions of the alkyl halide or other unforeseen pathways.

This guide will walk you through a multi-step purification workflow, providing troubleshooting for each stage.

Visualized Purification Workflow

PurificationWorkflow cluster_0 Initial Work-up cluster_1 Bulk Purification cluster_2 Fine Purification cluster_3 Final Product ReactionMixture Crude Reaction Mixture Quench Quench Reaction (e.g., with NaHCO3 soln) ReactionMixture->Quench Extraction Liquid-Liquid Extraction (Acid-Base) Quench->Extraction Distillation Fractional Vacuum Distillation Extraction->Distillation If thermally stable and sufficient boiling point difference Chromatography Column Chromatography (Basic Alumina or Amine-Functionalized Silica) Extraction->Chromatography For high purity or thermally sensitive compounds Distillation->Chromatography If further polishing is needed PureProduct Pure 4-Isopropylmorpholine (>99%) Distillation->PureProduct If sufficient purity achieved Chromatography->PureProduct

Caption: A general workflow for the purification of 4-isopropylmorpholine.

Troubleshooting Guide in Q&A Format

Section 1: Liquid-Liquid Extraction Issues

Question: I've performed an aqueous work-up, but I suspect my 4-isopropylmorpholine is not cleanly separating from the impurities. What's the best extraction strategy?

Answer: A standard aqueous work-up may not be sufficient. An acid-base extraction is highly recommended to separate your tertiary amine from non-basic impurities.[2][3]

  • Principle: 4-isopropylmorpholine, being a base, can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving non-basic organic impurities in the organic layer.

  • Protocol:

    • Dilute your crude reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with 1M HCl (aq). Repeat this process 2-3 times. Your product is now in the aqueous layer as the hydrochloride salt.

    • Combine the acidic aqueous layers. To recover your product, basify the aqueous layer with a base like 2M NaOH or saturated NaHCO₃ until the pH is >10.

    • Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.

    • Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude, but significantly purer, 4-isopropylmorpholine.

Question: I'm seeing a thick emulsion at the interface of my organic and aqueous layers during extraction. How can I break it?

Answer: Emulsions are common, especially when dealing with amines or when using chlorinated solvents.[4] Here are several techniques to resolve them:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[4]

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Solvent Addition: Add a small amount of the organic solvent used for the extraction.

Section 2: Column Chromatography Challenges

Question: My 4-isopropylmorpholine is streaking badly on my silica gel column, and I'm getting poor separation and recovery. What's happening?

Answer: This is a classic problem when purifying amines on standard silica gel.[5][6] The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic amine, leading to irreversible adsorption, peak tailing (streaking), and poor separation.[5][6]

Solutions:

  • Add a Competing Base to the Mobile Phase:

    • Method: Add a small amount of a volatile tertiary amine, like triethylamine (TEA) or pyridine, to your eluent system (typically 0.5-2% v/v).[6] These amines will compete with your product for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Caveat: The additive must be volatile enough to be easily removed from your product fractions by rotary evaporation.

  • Use an Alternative Stationary Phase:

    • Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[6][7] Use neutral or basic alumina.

    • Amine-Functionalized Silica: This is often the best solution. These columns have an amine-functionalized surface that minimizes the unwanted acid-base interactions, leading to excellent peak shapes and separation.[5]

Question: What is a good starting eluent system for purifying 4-isopropylmorpholine on a column?

Answer: The polarity of 4-isopropylmorpholine is moderate. A good starting point for your eluent system would be a mixture of a non-polar and a polar solvent.

Stationary PhaseRecommended Eluent System
Silica GelHexanes/Ethyl Acetate with 1% Triethylamine
Basic AluminaHexanes/Ethyl Acetate
Amine-Functionalized SilicaHexanes/Ethyl Acetate or Dichloromethane/Methanol

Always perform Thin Layer Chromatography (TLC) first to determine the optimal solvent ratio for your specific mixture. The desired compound should have an Rf of about 0.25-0.35 for good separation on a column.[8]

Section 3: Distillation Difficulties

Question: I'm trying to purify 4-isopropylmorpholine by distillation, but the temperature required is very high, and my product seems to be decomposing. What should I do?

Answer: 4-Isopropylmorpholine has a relatively high boiling point (approximately 155-157 °C at atmospheric pressure). High temperatures can cause decomposition, especially if impurities are present. The solution is to perform the distillation under reduced pressure (vacuum distillation).[9][10]

  • Principle: Lowering the pressure above a liquid reduces its boiling point. This allows you to distill your compound at a much lower, safer temperature, preventing thermal degradation.[10]

  • Procedure:

    • Ensure your glassware is suitable for vacuum applications (no cracks or star fractures).

    • Use a vacuum pump that can achieve a stable, low pressure.

    • A short-path distillation apparatus is often ideal for smaller scales to minimize product loss on the glass surfaces.

    • Always use a stir bar or boiling chips to ensure smooth boiling.

    • Gradually increase the temperature of the heating mantle while monitoring the pressure and observing for the collection of the distillate.

Question: My 4-isopropylmorpholine is hygroscopic. How do I prevent water contamination during and after purification?

Answer: Morpholine and its derivatives can be hygroscopic, meaning they readily absorb moisture from the air.[11][12]

  • During Work-up: After your final extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • During Distillation: Ensure your distillation apparatus is completely dry before starting. You can flame-dry the glassware under vacuum or oven-dry it.

  • Post-Purification: Store the purified 4-isopropylmorpholine under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container. Adding molecular sieves to the storage container can also help to keep it dry.

Frequently Asked Questions (FAQs)

Q1: How can I identify the impurities in my reaction mixture?

A1: A combination of analytical techniques is recommended for impurity profiling.[13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to identify the structure of the impurity.[14][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, especially when they can be isolated or are present in significant quantities.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile or thermally unstable impurities.[13]

Q2: Can I use crystallization to purify 4-isopropylmorpholine?

A2: Since 4-isopropylmorpholine is a liquid at room temperature, direct crystallization is not feasible. However, you can form a solid salt derivative (e.g., the hydrochloride or oxalate salt), which can then be purified by recrystallization. After recrystallization, the pure salt can be treated with a base to regenerate the pure free amine. This is a very effective technique for achieving high purity.[2]

Q3: My reaction was performed in DMF, and I'm having trouble removing it. What is the best way to get rid of residual high-boiling solvents?

A3: High-boiling polar solvents like DMF and DMSO are notoriously difficult to remove.

  • Aqueous Washes: If your product is not water-soluble, you can dilute the reaction mixture with a large volume of water and extract your product with a non-polar solvent like diethyl ether or hexanes. The DMF will preferentially partition into the aqueous layer. Multiple washes (5-10) with water are often necessary.[1]

  • Vacuum Distillation: If your product is significantly more volatile than the solvent, fractional vacuum distillation can be effective. However, given the high boiling point of 4-isopropylmorpholine, this may not be practical for removing DMF (b.p. 153 °C).

Q4: My purified 4-isopropylmorpholine is slightly yellow. Is this a problem, and can I fix it?

A4: A slight yellow color in amines often indicates minor oxidation or the presence of trace impurities.[18] For many applications, this may not be an issue. However, if high purity is required, you can try the following:

  • Activated Carbon Treatment: Dissolve the amine in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through Celite. The carbon can adsorb colored impurities.

  • Re-distillation: A careful fractional vacuum distillation can often separate the colorless amine from the colored, likely less volatile, impurities.

Summary of Key Purification Parameters

TechniqueKey Parameters & ConsiderationsPotential Issues
Liquid-Liquid Extraction Use of dilute acid (e.g., 1M HCl) and base (e.g., 2M NaOH) to separate basic product from neutral/acidic impurities.Emulsion formation, incomplete extraction.
Fractional Vacuum Distillation Essential for high-boiling amines to prevent thermal decomposition. Requires a good vacuum source.Product decomposition if temperature is too high, water contamination.
Column Chromatography Use basic alumina or amine-functionalized silica. If using silica, add 1% triethylamine to the eluent.Peak tailing, poor recovery on standard silica gel.

By understanding the principles behind these techniques and anticipating common challenges, you can develop a robust and efficient purification strategy for 4-isopropylmorpholine, ensuring the quality and integrity of your final product.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Google Patents. (1945).
  • Unknown Source. (n.d.). Column chromatography.[Link]

  • Reddit. (2022, March 12). Amine workup.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.[Link]

  • Ataman Kimya. (n.d.). MORPHOLINE.[Link]

  • Hudlicky, T., & Fan, R. (2009). N-Dealkylation of Amines. National Institutes of Health.[Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.[Link]

  • Das, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.[Link]

  • Columbia University. (n.d.). Column chromatography.[Link]

  • BrandTech Scientific. (n.d.). Fractional Distillation.[Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.[Link]

  • Unknown Source. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.[Link]

  • Wikipedia. (n.d.). Morpholine.[Link]

  • National Institutes of Health. (2016). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement.[Link]

  • Columbia University. (n.d.). Solid-liquid extraction.[Link]

  • MDPI. (2021). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products.[Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.[Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.[Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.[Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.[Link]

  • PubMed. (2022, March 5). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline.[Link]

  • SpringerLink. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.[Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.[Link]

  • ResearchGate. (2012). Synthesis and Characterization of Some New Morpholine Derivatives.[Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.[Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.[Link]

  • Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.[Link]

  • SciSpace. (n.d.). Fractional distillation.[Link]

  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate.[Link]

  • MDPI. (2021). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components.[Link]

  • Star Pump Alliance. (n.d.). Vacuum Systems for extractive Distillation.[Link]

  • YouTube. (2015, June 12). Solvent Vacuum Distillation.[Link]

Sources

Optimization

Overcoming challenges in the scale-up of 4-Isopropylmorpholine synthesis

Welcome to the technical support center for the synthesis and scale-up of 4-Isopropylmorpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Isopropylmorpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale experiments to larger-scale production. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for 4-Isopropylmorpholine?

The most common and industrially viable method for synthesizing 4-Isopropylmorpholine (also known as N-isopropylmorpholine) is the reductive amination of morpholine with acetone.[1] This reaction involves the condensation of morpholine and acetone to form an iminium intermediate, which is then reduced in situ to the final product. An alternative, though sometimes less selective, route is the direct N-alkylation of morpholine using an isopropyl halide (e.g., 2-bromopropane) or via catalytic N-alkylation using isopropanol over a suitable catalyst.[2][3]

Q2: What are the most critical parameters to control during the scale-up of the reductive amination process?

When scaling up the reductive amination for 4-Isopropylmorpholine synthesis, the following parameters are critical:

  • Temperature Control: The initial condensation and subsequent reduction are often exothermic. Inadequate heat dissipation can lead to side reactions, such as ring-opening of the morpholine nucleus at elevated temperatures, or uncontrolled pressure build-up.[2]

  • Rate of Reagent Addition: Slow, controlled addition of the reducing agent is crucial to manage the reaction exotherm and minimize the formation of impurities.

  • Stoichiometry: Precise control over the molar ratios of morpholine, acetone, and the reducing agent is necessary to maximize conversion and prevent the formation of byproducts from unreacted starting materials.

  • Agitation: Efficient mixing is required to ensure homogeneity, promote mass transfer between phases (if applicable), and maintain uniform temperature throughout the reactor.

Q3: How do I select an appropriate solvent for this reaction?

The ideal solvent should dissolve the reactants and reagents, be inert to the reaction conditions, and facilitate easy product isolation. For reductive aminations using borohydride reagents, polar aprotic solvents like methanol or ethanol are often used. However, on a large scale, the choice may be influenced by factors such as boiling point (for removal post-reaction), safety profile, and cost. For catalytic hydrogenations, alcohols are common choices. It is essential to perform solvent screening at the bench scale to evaluate effects on reaction kinetics, impurity profile, and downstream processing.

Q4: What are the primary safety hazards associated with this synthesis?

The primary hazards include:

  • Flammability: Acetone and many common solvents (e.g., methanol, isopropanol) are flammable. The reaction should be conducted in well-ventilated areas, away from ignition sources, and using explosion-proof equipment.

  • Exothermic Reaction: As mentioned, the reaction can generate significant heat, posing a risk of thermal runaway if not properly controlled.

  • Hydrogen Gas (if used): Catalytic hydrogenation involves flammable and potentially explosive hydrogen gas. This requires specialized high-pressure reactors and robust safety protocols.

  • Corrosivity: Some reagents or intermediates may be corrosive. The final product, 4-Isopropylmorpholine, is classified as causing skin irritation and serious eye damage.[4] Appropriate personal protective equipment (PPE) must be worn at all times.

Visualizing the Primary Synthesis Pathway

The reductive amination pathway is a two-step, one-pot process that is highly efficient for producing N-alkylated amines.[1]

G cluster_reactants Reactants cluster_process Reaction Steps A Morpholine C Condensation A->C B Acetone B->C D Iminium Ion Intermediate C->D - H2O E Reduction D->E F 4-Isopropylmorpholine (Final Product) E->F G Reducing Agent (e.g., NaBH4, H2/Catalyst) G->E

Caption: Reductive amination workflow for 4-Isopropylmorpholine synthesis.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may arise during the scale-up process, providing explanations for their root causes and actionable protocols for resolution.

Problem 1: Low Reaction Conversion and Poor Yield

Q: My reaction stalls, and I'm observing a low yield of 4-Isopropylmorpholine. What are the likely causes and how can I fix it?

A: Low conversion is a common scale-up issue stemming from several factors. The N-alkylation of secondary amines can be more challenging than that of primary amines, and reactions involving secondary alcohols like isopropanol can exhibit lower reactivity.[2]

Root Cause Analysis & Solutions:

  • Inefficient Iminium Formation: The initial condensation of morpholine (a secondary amine) and acetone (a ketone) is an equilibrium-driven process. On a larger scale, inefficient water removal can push the equilibrium back towards the starting materials.

    • Solution: If your process allows, consider using a Dean-Stark apparatus or adding a drying agent (e.g., molecular sieves) to remove water and drive the reaction forward.

  • Sub-optimal pH: The reaction is often pH-sensitive. The condensation step is typically favored under slightly acidic conditions to activate the ketone, but the subsequent reduction with borohydrides requires neutral to slightly basic conditions.

    • Solution: Monitor the pH of the reaction mixture. A buffered system or a stepwise pH adjustment might be necessary. For instance, a mild acid catalyst can be used for iminium formation, followed by neutralization before the addition of the reducing agent.

  • Reducing Agent Instability or Insufficient Amount: Sodium borohydride (NaBH₄) can decompose in acidic media or at elevated temperatures. On a large scale, poor mixing can create localized "hot spots" or areas of low reagent concentration.

    • Solution: Ensure the reducing agent is added to a well-stirred, temperature-controlled solution. An excess of the reducing agent (e.g., 1.5-2.0 equivalents) may be required to drive the reaction to completion, but this should be optimized to avoid downstream purification challenges.

  • Catalyst Deactivation (for catalytic hydrogenation): If using a catalytic route (e.g., H₂ over Pd/C or Ni), the catalyst can be poisoned by impurities in the starting materials or solvents. Sintering of the catalyst at high temperatures can also reduce its active surface area.

    • Solution: Ensure high-purity starting materials. Perform a catalyst screening study to determine the optimal catalyst, loading, and conditions (pressure, temperature).

Troubleshooting Protocol: Optimizing a Stalled Reductive Amination

  • Sample & Analyze: Carefully take a sample from the reaction mixture. Analyze it using GC or LC-MS to quantify the amounts of morpholine, acetone, the iminium intermediate, and the final product. This will pinpoint the problematic step.

  • Check Temperature Profile: Review the batch temperature logs. Were there any unexpected exotherms or deviations from the setpoint?

  • Post-Reaction Spike: If significant starting material remains but the reducing agent is consumed, cool the batch to a safe temperature (e.g., 10-15°C) and add a second, smaller charge of the reducing agent. Monitor the reaction for completion.

  • Re-evaluate Parameters: Based on the analysis, adjust parameters for the next run. Consider a higher reaction temperature (if safe), a different solvent, or an extended reaction time.

Problem 2: High Levels of Impurities and Byproducts

Q: My final product is contaminated with significant impurities. How do I identify and mitigate them?

A: Impurity formation is a frequent challenge in scale-up, where longer reaction times and higher temperatures can promote side reactions. The traditional reductive amination process can sometimes yield a mixture of N-alkylated products.[1]

Common Impurities and Mitigation Strategies

Impurity NamePotential SourceMitigation Strategy
N,N-diisopropylmorpholinium salt Over-alkylation of the product with another isopropyl group.This is less common with morpholine but can occur. Use a strict 1:1 or slight excess of morpholine to the alkylating agent. Avoid overly harsh conditions.
Unreacted Morpholine Incomplete reaction.Optimize reaction stoichiometry, temperature, and time as described in Problem 1.
Acetone Self-Condensation Products (e.g., Diacetone alcohol) Basic or acidic conditions promoting aldol condensation of acetone.Maintain optimal pH control. Add acetone slowly to the reaction mixture to keep its instantaneous concentration low.
Ring-Opened Byproducts High reaction temperatures causing the morpholine ring to cleave.[2]Maintain strict temperature control. The risk of ring-opening increases significantly at temperatures above 220°C in some catalytic systems.[2]

Troubleshooting Workflow for Impurity Issues

G A High Impurity Level Detected (GC/LCMS) B Identify Impurity by MS / NMR A->B C Unreacted Morpholine? B->C Yes D Acetone Byproducts? B->D Yes E Unknown High MW Impurity? B->E Yes F Increase Reducing Agent or Reaction Time/ Temperature C->F G Improve pH Control. Slow Acetone Addition. D->G H Reduce Reaction Temperature. Check for Hot Spots. E->H I Purification Step Required F->I G->I H->I

Caption: Decision tree for troubleshooting impurities in scale-up.

Problem 3: Challenges in Product Isolation and Purification

Q: The workup is difficult, and I'm struggling to achieve the desired purity of 4-Isopropylmorpholine. What are the best practices for purification?

A: Isolation and purification are critical steps where yield can be lost and purity compromised. Common methods for purifying organic compounds include distillation, crystallization, and chromatography.[5][6]

Common Isolation Issues and Solutions:

  • Emulsion during Aqueous Workup: Amines can act as surfactants, leading to stable emulsions during extraction, which makes phase separation difficult and time-consuming on a large scale.

    • Solution: Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which helps to break emulsions. Alternatively, consider a filtration step through a bed of Celite.

  • Difficulty in Solvent Removal: If a high-boiling solvent is used, its removal under vacuum can be energy-intensive and may require high temperatures that could degrade the product.

    • Solution: Select the lowest boiling point solvent that is appropriate for the reaction. Perform a solvent swap to a lower-boiling solvent like ethyl acetate before final concentration if necessary.

  • Co-distillation with Impurities: Impurities with boiling points close to that of 4-Isopropylmorpholine will be difficult to separate by simple distillation.

    • Solution Protocol: Purification via Salt Formation & Distillation

      • After the initial workup, dissolve the crude 4-Isopropylmorpholine in a suitable solvent like isopropyl acetate.

      • Slowly add an acid (e.g., acetic acid or propionic acid) to form the corresponding carboxylate salt. The desired cis-isomer salt will often selectively crystallize.[7]

      • Isolate the salt by filtration and wash with a cold solvent to remove soluble impurities.

      • Treat the purified salt with a base (e.g., NaOH solution) to regenerate the free amine.

      • Extract the free amine into an organic solvent, dry the solution (e.g., with MgSO₄), and remove the solvent.

      • Perform a final fractional distillation under reduced pressure to obtain the high-purity 4-Isopropylmorpholine. This two-step purification process is highly effective at removing both polar and non-polar impurities.

References

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2011). Reaction Kinetics, Mechanisms and Catalysis, 104(1). Available from: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Available from: [Link]

  • PubChem Compound Summary for CID 73998, 4-Isopropylmorpholine. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. Available from: [Link]

  • N-alkylation of morpholine with other alcohols | Download Table. (n.d.). ResearchGate. Available from: [Link]

  • Methods of Purification of Organic Compounds. (2023). CK-12 Foundation. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Available from: [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents.

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Troubleshooting

Technical Support Center: Optimizing Reaction Yield and Selectivity with 4-Isopropylmorpholine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-Isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging 4-Isopropylmorpholine to enhance reaction outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, presented in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I resolve this?

A1: Low yield is a frequent challenge that can often be traced back to fundamental reaction parameters. 4-Isopropylmorpholine, as a tertiary amine base, plays a critical role in activating substrates or neutralizing acidic byproducts, and its effectiveness is highly dependent on the reaction environment.

Causality and Diagnosis:

A low yield implies that either the starting material is not being consumed efficiently or the desired product is being lost during the reaction or workup.[1][2] The basicity and steric profile of 4-Isopropylmorpholine are key to its function. If the reaction equilibrium is unfavorable or side reactions are consuming the product, optimization is required.

Troubleshooting Workflow:

start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry - Is 4-Isopropylmorpholine pure? - Are reactants weighed accurately? - Are solvents anhydrous? start->check_reagents check_conditions 2. Assess Reaction Conditions - Is the temperature optimal? - Is mixing efficient? - Is the reaction under an inert atmosphere? check_reagents->check_conditions Reagents OK check_workup 3. Analyze Workup & Purification - Is the product water-soluble? - Is an emulsion forming? - Is the product degrading on silica gel? check_conditions->check_workup Conditions OK solution Systematically Address Issues & Re-run Reaction check_workup->solution Workup OK

Caption: A systematic workflow for diagnosing low reaction yields.

Step-by-Step Solutions:

  • Reagent and Solvent Purity:

    • The Problem: Tertiary amines are susceptible to oxidation. Contaminants in your starting materials or solvents (especially water) can quench reagents or catalyze side reactions.

    • The Solution: Ensure 4-Isopropylmorpholine is pure and colorless. Use freshly distilled or anhydrous solvents, especially in moisture-sensitive reactions like metal-catalyzed couplings.[3] Always use purified reactants for consistent results.

  • Stoichiometry and Concentration:

    • The Problem: An incorrect ratio of base to substrate can lead to incomplete deprotonation or neutralization, stalling the reaction.

    • The Solution: Typically, 1.1 to 2.0 equivalents of 4-Isopropylmorpholine are used. Titrate the stoichiometry to find the sweet spot. Also, verify the reaction concentration; overly dilute conditions can slow down reaction rates, while overly concentrated conditions might lead to side products.[4]

  • Temperature and Reaction Time:

    • The Problem: Sub-optimal temperatures can result in slow or incomplete reactions. Conversely, excessive heat can cause product decomposition.

    • The Solution: Monitor the reaction by TLC or LC-MS to track the consumption of starting material and formation of the product. If the reaction stalls, consider a modest increase in temperature. If decomposition is observed, run the reaction at a lower temperature for a longer duration.[3]

  • Workup Procedure:

    • The Problem: The product may be partially soluble in the aqueous layer, or emulsions may form during extraction, leading to physical loss of material.[2][5]

    • The Solution: Before workup, check the pH of the aqueous layer. If your product is basic, it may be protonated and lost to an acidic aqueous phase. Neutralize carefully before extraction. To break emulsions, adding brine or filtering the mixture through Celite® can be effective.

Q2: I'm observing poor selectivity (e.g., regio- or stereoselectivity). How can 4-Isopropylmorpholine help and what should I adjust?

A2: Selectivity is a key challenge where a sterically hindered base like 4-Isopropylmorpholine can provide a significant advantage. Its bulky isopropyl group can influence the transition state of a reaction, favoring one pathway over another.

Causality and Diagnosis:

The formation of undesired isomers often points to a lack of differentiation between multiple reactive sites on a molecule. The steric bulk of 4-Isopropylmorpholine can be exploited to favor reactions at less sterically hindered positions.[6]

Key Parameters to Tune for Selectivity:

ParameterRationale for AdjustmentRecommended Action
Temperature Lowering the temperature increases the energy difference between competing transition states, often enhancing selectivity.Run the reaction at 0 °C, -20 °C, or even -78 °C. Monitor kinetics, as the reaction will be slower.
Solvent Solvent polarity and coordinating ability can influence substrate conformation and stabilize or destabilize certain transition states.Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).
Base Equivalents Using a slight excess or even a sub-stoichiometric amount of the base can sometimes fine-tune selectivity by altering the concentration of the active species.Experiment with 0.9 to 1.2 equivalents of 4-Isopropylmorpholine.
Rate of Addition Slow addition of a reagent can maintain a low instantaneous concentration, which can suppress side reactions and favor the desired kinetic product.Add the limiting reagent dropwise via a syringe pump over an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 4-Isopropylmorpholine in a reaction?

A1: 4-Isopropylmorpholine (C7H15NO) is a cyclic tertiary amine.[7] Its primary roles in organic synthesis are:

  • Non-Nucleophilic Base: It can deprotonate acidic protons or act as an acid scavenger to neutralize acidic byproducts (e.g., HCl or HBr) generated during a reaction, driving the equilibrium towards the product side.

  • Catalyst: In some reactions, such as urethane formation, it can act as a base catalyst, activating substrates by deprotonation or by participating directly in the catalytic cycle.[8][9]

Q2: How does the steric hindrance of the isopropyl group influence its performance?

A2: The isopropyl group provides significant steric bulk around the nitrogen atom. This has two major consequences:

  • Reduced Nucleophilicity: The bulkiness makes it a poor nucleophile, which is highly desirable as it is less likely to participate in unwanted side reactions with electrophilic substrates (e.g., alkyl halides).

  • Enhanced Selectivity: As mentioned in the troubleshooting guide, this steric hindrance can be used to control regioselectivity or stereoselectivity by favoring attack at less crowded sites or by influencing the geometry of the transition state.[6]

The table below compares 4-Isopropylmorpholine with other common tertiary amine bases.

BasepKa (Conjugate Acid)Steric HindranceKey Features & Applications
Triethylamine (TEA)~10.7ModerateGeneral-purpose, widely used acid scavenger.
N,N-Diisopropylethylamine (DIPEA)~10.7High"Hünig's base." Highly hindered, very low nucleophilicity.
N-Methylmorpholine (NMM)~7.4LowLess basic, often used in peptide couplings.[9]
4-Isopropylmorpholine ~7.5-8.0 (Estimated)Moderate-HighCombines moderate basicity with significant steric bulk. Potentially offers a unique profile for optimizing selectivity.
Q3: Can 4-Isopropylmorpholine be used in metal-catalyzed cross-coupling reactions?

A3: Yes, tertiary amines are essential bases in many palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions. In these contexts, the base's role is to neutralize the hydrogen halide produced during the catalytic cycle, regenerating the active catalyst.

In a Sonogashira coupling , for example, the amine base deprotonates the terminal alkyne, facilitating its addition to the copper co-catalyst and subsequent transmetalation to the palladium center.[10][11][12][13][14]

cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)-X (Oxidative Addition) Pd0->Pd_complex R¹-X Pd_alkyne R¹-Pd(II)-C≡CR² product R¹-C≡CR² (Reductive Elimination) Pd_alkyne->product product->Pd0 Alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide Cu(I), Base Cu_acetylide->Pd_alkyne Transmetalation Base 4-Isopropyl- morpholine BaseH Base-H⁺ X⁻

Caption: Role of 4-Isopropylmorpholine in a Sonogashira coupling catalytic cycle.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general methodology for using 4-Isopropylmorpholine in a palladium/copper-catalyzed Sonogashira coupling.

Objective: To couple an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (e.g., Iodobenzene) (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • 4-Isopropylmorpholine (2.0 eq)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • Setup: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) species is oxygen-sensitive.[11]

  • Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by 4-Isopropylmorpholine and the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the aryl halide is consumed (typically 4-24 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.[14]

  • Workup:

    • Once complete, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the palladium and copper salts, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Smolecule. (n.d.). Buy 4-Isopropylmorpholine | 1004-14-4.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylmorpholine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis.
  • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. Retrieved from [Link]

  • Merck & Co. (n.d.). Sonogashira Coupling. The Merck Index Online.
  • PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Jiang, H., et al. (2020). Tuning the Stereoselectivity of an Intramolecular Aldol Reaction by Precisely Modifying a Metal-Organic Framework Catalyst.
  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • Ferreira, R. J., et al. (2020).
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2017). How to increase the product yield in chemical reaction mixture?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction.
  • Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • RIKEN. (2020). A highly active and robust solid catalyst provides high yields of esters by continuous flow. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Quora. (2021). What can be done to increase the yield of a reaction even if the reaction does not go to completion?. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • MDPI. (n.d.). Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate).
  • EPub Bayreuth. (2024). Monomer centred selectivity guidelines for sulfurated ring-opening copolymerisations.

Sources

Optimization

Stability and degradation pathways of 4-Isopropylmorpholine under reaction conditions

Technical Support Center: 4-Isopropylmorpholine A Guide to Stability and Degradation for Researchers and Drug Development Professionals Welcome to the technical support center for 4-Isopropylmorpholine. This guide is des...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Isopropylmorpholine

A Guide to Stability and Degradation for Researchers and Drug Development Professionals

Welcome to the technical support center for 4-Isopropylmorpholine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice regarding the stability and potential degradation pathways of 4-Isopropylmorpholine under common laboratory and process conditions. As Senior Application Scientists, we have structured this guide not as a rigid manual, but as a dynamic resource that explains the causality behind experimental observations and provides robust, self-validating protocols.

Section 1: General Stability and Handling FAQs

This section addresses the most common initial questions regarding the handling and storage of 4-Isopropylmorpholine to ensure its integrity from the outset.

Q1: What are the recommended storage conditions for 4-Isopropylmorpholine?

4-Isopropylmorpholine should be stored at room temperature in a well-sealed container, protected from light and moisture.[1] The compound is a flammable liquid and vapor, and causes skin and eye irritation, necessitating appropriate personal protective equipment (PPE) and storage in a flammable-rated cabinet.[2]

Q2: What common laboratory materials are chemically compatible or incompatible with 4-Isopropylmorpholine?

While specific compatibility data for 4-Isopropylmorpholine is not extensively published, we can infer compatibility from its structure (a tertiary amine and an ether) and data for the parent compound, morpholine.

  • Recommended Materials: Glass, PTFE, and stainless steel (304, 316) are generally excellent for handling and storage.

  • Limited Resistance (Testing Recommended): Polypropylene (PP) and Polyethylene (HDPE) may show some absorption or swelling over long-term exposure. Short-term use is typically acceptable.

  • Not Recommended: Avoid strong oxidizing acids, as they will react exothermically with the amine group. Do not use with aluminum, zinc, or copper, as amines can form complexes and cause corrosion, especially in the presence of moisture.

For a general overview of material compatibility with amines, a comprehensive chemical compatibility chart is a valuable resource.[3][4]

Section 2: Troubleshooting Degradation Under Specific Stress Conditions

Degradation is often observed as the appearance of unexpected impurities, loss of assay, or changes in the physical properties of the reaction mixture. This section provides a troubleshooting guide for degradation under common stress conditions.

Hydrolytic Stability (Acidic & Basic Conditions)

Q: My reaction in an aqueous acidic (or basic) medium is showing unexpected peaks in the chromatogram. Is 4-Isopropylmorpholine degrading?

Expert Analysis: The morpholine ring itself is a saturated heterocycle containing an ether linkage, which is generally stable to hydrolysis under mild acidic or basic conditions. The tertiary amine, however, is a key reactive center.

  • In Acidic Conditions (pH < 7): The tertiary amine will be protonated to form a 4-isopropylmorpholinium salt. This protonation is reversible and does not constitute degradation. However, under harsh conditions (e.g., high temperature and concentrated strong acid), slow acid-catalyzed cleavage of the ether bond is theoretically possible, though unlikely to be a primary degradation pathway.

  • In Basic Conditions (pH > 7): 4-Isopropylmorpholine is stable in basic conditions. Degradation via hydrolysis is not a common pathway. If impurities are observed, they are more likely related to the degradation of other components in the reaction mixture or interaction with reactive species generated in situ.

Troubleshooting Steps:

  • Run a Control: Incubate 4-Isopropylmorpholine in your acidic or basic medium at the reaction temperature without other reagents. Analyze this sample to confirm if the impurity peaks are generated from the compound alone.

  • pH and Temperature Matrix: If degradation is confirmed, evaluate stability at a lower temperature or closer to neutral pH to define the operational limits.

Oxidative Degradation

Q: I am using an oxidizing agent (e.g., H₂O₂, KMnO₄, persulfate) and suspect 4-Isopropylmorpholine is not an inert component. What degradation pathways are possible?

Expert Analysis: Oxidative degradation is a significant and highly probable pathway for 4-Isopropylmorpholine. The molecule has two primary sites susceptible to oxidation: the nitrogen atom of the tertiary amine and the carbon atoms adjacent (alpha) to both the nitrogen and oxygen of the morpholine ring. Advanced oxidation processes (AOPs) that generate hydroxyl (HO•) or sulfate (SO₄•⁻) radicals are highly effective at degrading such compounds.[5][6]

Plausible Degradation Pathways:

  • N-Oxide Formation: The tertiary amine can be oxidized to form 4-Isopropylmorpholine N-oxide. This is often a primary, stable oxidation product.

  • N-Dealkylation: Oxidative removal of the isopropyl group is a classic metabolic pathway for amines. This would yield morpholine and acetone. The mechanism often involves the formation of an unstable carbinolamine intermediate.

  • Ring Opening: This is a more destructive pathway, analogous to the biodegradation of the parent morpholine molecule.[7] Oxidation at a carbon alpha to the nitrogen can lead to hydroxylation, followed by C-N bond cleavage.[7][8] This can generate reactive intermediates and ultimately lead to smaller, more polar fragments.

Troubleshooting Steps:

  • Reduce Oxidant Stoichiometry: Use the minimum required molar equivalent of the oxidizing agent.

  • Control Temperature: Perform the reaction at a lower temperature to reduce the rate of unwanted side reactions.

  • Use a Milder Oxidant: If the process allows, consider alternative, less aggressive oxidizing agents.

  • Analytical Confirmation: Use LC-MS to look for the predicted mass-to-charge ratios (m/z) of potential degradation products like the N-oxide (M+16), de-isopropylated morpholine, and hydroxylated species (M+16).

Oxidative_Degradation_Pathway A 4-Isopropylmorpholine (C7H15NO) B 4-Isopropylmorpholine N-oxide A->B N-Oxidation C N-Dealkylation Intermediate (Carbinolamine) A->C Alpha-Carbon Oxidation E Ring Hydroxylation A->E Ring C-H Oxidation D Morpholine + Acetone C->D Hydrolysis F Ring-Opened Products (e.g., Amino Acids, Aldehydes) E->F C-N or C-O Cleavage

Caption: Hypothesized oxidative degradation pathways for 4-Isopropylmorpholine.

Thermal Stability

Q: My high-temperature reaction (>150°C) is giving poor yield. Could 4-Isopropylmorpholine be decomposing?

Plausible Degradation Pathways:

  • Hofmann-like Elimination: Although typically base-mediated, a thermal variant can occur where the isopropyl group is eliminated as propene, leaving morpholine.

  • C-N Bond Cleavage: Homolytic cleavage of the isopropyl-nitrogen bond would generate an isopropyl radical and a morpholinyl radical, which would then propagate further reactions.

  • Ring Fragmentation: At very high temperatures, the morpholine ring itself can fragment, leading to a complex mixture of gaseous products. Studies on the thermal decomposition of other organic compounds show this often occurs at temperatures exceeding 600°C.[10]

Troubleshooting Steps:

  • Determine Onset Temperature: Use Thermogravimetric Analysis (TGA) to determine the onset temperature of weight loss for 4-Isopropylmorpholine, which indicates the beginning of thermal decomposition.

  • Headspace GC-MS Analysis: If decomposition is suspected, analyze the headspace of your reaction vessel by GC-MS to detect volatile decomposition products like propene.

  • Process Optimization: If possible, reduce the reaction temperature or time to minimize thermal stress on the molecule.

Section 3: Identification of Degradants - Protocols & Workflows

A systematic approach is required to confirm degradation and identify the resulting impurities. A forced degradation study is the industry-standard method.[11][12]

Q: How can I design an experiment to definitively identify the degradation products of 4-Isopropylmorpholine?

A: Implement a Forced Degradation (Stress Testing) Protocol. This involves subjecting the molecule to harsh conditions to intentionally generate degradation products for analytical identification.

Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework for systematically investigating the stability of 4-Isopropylmorpholine.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Isopropylmorpholine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Application of Stress Conditions:

  • For each condition, use one vial for the stressed sample and one for a control (stored at ambient temperature, protected from light).

  • Acid Hydrolysis: Add 1N HCl to the stock solution. Heat at 60-80°C for 24-48 hours.

  • Base Hydrolysis: Add 1N NaOH to the stock solution. Heat at 60-80°C for 24-48 hours.

  • Oxidation: Add 3-6% H₂O₂ to the stock solution. Keep at room temperature for 24-48 hours.

  • Thermal Stress: Heat the stock solution at a temperature determined by TGA (e.g., 150°C) for 48 hours.

  • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source for an extended period.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all samples (stressed and control) using appropriate analytical methods (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control. New peaks in the stressed samples are potential degradation products.

  • Use mass spectrometry to determine the molecular weights of the new peaks and propose structures based on the likely degradation pathways.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis A Prepare 1 mg/mL Stock of 4-Isopropylmorpholine B1 Acid Hydrolysis (1N HCl, 80°C) A->B1 B2 Base Hydrolysis (1N NaOH, 80°C) A->B2 B3 Oxidation (3% H2O2, RT) A->B3 B4 Thermal (150°C) A->B4 B5 Photolytic (UV Light) A->B5 C Neutralize Samples (if applicable) B1->C B2->C B3->C B4->C B5->C D Analyze via LC-MS, GC-MS C->D E Compare Stressed vs. Control D->E F Identify & Characterize Degradation Products E->F

Caption: A systematic workflow for conducting a forced degradation study.

Protocol 2: Analytical Methods for Degradant Identification

Choosing the right analytical technique is critical for separating and identifying potential degradation products.[13][14] A combination of chromatographic and spectroscopic methods is often necessary.[13]

Technique Principle Information Gained Suitability for 4-Isopropylmorpholine
GC-MS Separation of volatile compounds followed by mass analysis.Identifies volatile and thermally stable degradants (e.g., propene, acetone, morpholine).Excellent for detecting products from thermal degradation and N-dealkylation. May require derivatization for more polar products.
LC-MS Separation of soluble compounds followed by mass analysis.Identifies non-volatile and thermally labile degradants (e.g., N-oxides, hydroxylated species, ring-opened products).Essential. The preferred method for analyzing products from oxidative and hydrolytic stress. Provides molecular weight and fragmentation data for structural elucidation.[14]
NMR Measures the magnetic properties of atomic nuclei.Provides definitive structural information of isolated degradation products.Gold Standard for structure confirmation once a significant degradant has been isolated and purified.

Starting LC-MS Conditions:

  • Column: C18 Reverse Phase

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high percentage of A, gradually increasing B.

  • Detector: ESI+ (Electrospray Ionization, Positive Mode) will readily ionize the amine-containing parent compound and its degradants.

References

  • European Chemicals Agency. (n.d.). Registration Dossier for reaction mass of ... perfluoro-4-(...-yl)morpholine. Retrieved January 12, 2026, from [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. Available at: [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Herald of International Academic Research. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Research Square. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • ResearchGate. (2009). Chromatographic determination of morpholine and products of its microbiological degradation. Retrieved January 12, 2026, from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved January 12, 2026, from [Link]

  • LabAnalysis. (n.d.). Substance Name: Reaction mass of ... perfluoro-4-(...-yl)morpholine. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Morpholine, 4-(1-methylethyl)-. Retrieved January 12, 2026, from [Link]

  • Auclair, J., & Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • European Chemicals Agency. (n.d.). Candidate List of substances of very high concern for Authorisation. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2022). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. Retrieved January 12, 2026, from [Link]

  • PubMed. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (1982). The microbial degradation of morpholine. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Reaction mass of ... perfluoro-4-(...-yl)morpholine. Retrieved January 12, 2026, from [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Retrieved January 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1983). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved January 12, 2026, from [Link]

  • MDPI. (2022). Review on Recent Advances in the Removal of Organic Drugs by Advanced Oxidation Processes. Retrieved January 12, 2026, from [Link]

  • Defense Technical Information Center. (1954). THE KINETICS OF THE THERMAL DECOMPOSITION OF ISOPROPYL METHYLPHOSPHONOFLUORIDATE. Retrieved January 12, 2026, from [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2018). Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (1976). Thermal decomposition of isopropanol. Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting

Minimizing impurities in the production of 4-Isopropylmorpholine

Welcome to the technical support guide for the synthesis and purification of 4-Isopropylmorpholine. This resource is designed for researchers, chemists, and process development professionals to address common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Isopropylmorpholine. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable solutions for minimizing impurities. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 4-Isopropylmorpholine.

Q1: What is the most common and reliable laboratory-scale synthesis method for 4-Isopropylmorpholine?

The most prevalent and robust method is the reductive amination of morpholine with acetone. This reaction proceeds by forming an iminium ion intermediate from morpholine and acetone, which is then reduced in situ to the desired N-isopropyl product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd-C). This method is generally preferred over direct alkylation with an isopropyl halide due to lower risks of over-alkylation and the use of more benign reagents.

Q2: What are the primary impurities I should expect in my crude product?

Impurities are almost inevitable in any chemical synthesis and can originate from starting materials, side reactions, or degradation.[1][2] For this specific synthesis, the most common impurities include:

  • Unreacted Starting Materials: Residual morpholine and acetone.

  • Side-Reaction Products: Diacetone alcohol or mesityl oxide, formed from the self-condensation of acetone under basic or acidic conditions. These can potentially react with morpholine to form more complex, high-boiling point impurities.

  • Reagent-Related Impurities: Borate salts (from borohydride reagents) and residual solvents.

  • Incomplete Reaction Intermediates: Small amounts of the N-aminal or enamine intermediate may persist if the reduction step is inefficient.

Q3: How can I monitor the progress of the reaction to minimize impurities from the start?

Effective reaction monitoring is crucial. The most common techniques are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of triethylamine) to track the consumption of morpholine (a polar, baseline spot) and the formation of the more non-polar 4-isopropylmorpholine product.

  • GC-MS: This is the preferred method for quantitative analysis.[1] By taking small aliquots from the reaction, you can monitor the disappearance of starting materials and the appearance of the product, ensuring the reaction goes to completion. This also helps in the early detection of any significant side products.

Part 2: Troubleshooting Guide for Impurity Minimization

This guide provides solutions to specific issues encountered during the synthesis.

Issue 1: Significant Amount of Unreacted Morpholine in the Final Product
  • Primary Cause: Incomplete reaction due to insufficient reducing agent, improper stoichiometry, or non-optimal pH. The formation of the iminium ion is often pH-dependent.

  • Troubleshooting & Solutions:

    • Stoichiometry Check: While a 1:1 molar ratio of morpholine to acetone is theoretically sufficient, using a slight excess of acetone (e.g., 1.1-1.2 equivalents) can help drive the reaction towards the iminium intermediate.

    • Reducing Agent: Ensure at least one molar equivalent of the hydride reagent is used. For NaBH₄, the reaction is often run in a protic solvent like methanol or ethanol. Add the borohydride in portions to control the reaction rate and temperature.

    • pH Control: For reductive aminations with NaBH(OAc)₃, the reaction is typically run in an aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE) with a small amount of acetic acid to facilitate iminium ion formation.

    • Purification: Unreacted morpholine can be effectively removed during an aqueous workup or by fractional distillation, although optimizing the reaction is always the better first step.

Issue 2: Presence of High-Boiling Point, Unidentified Impurities
  • Primary Cause: These are often the result of side reactions, such as the aldol condensation of acetone. This is particularly prevalent if the reaction is run at elevated temperatures or for extended periods under basic conditions.

  • Troubleshooting & Solutions:

    • Temperature Control: Perform the reaction at a controlled temperature, typically between 0 °C and room temperature. Exothermic additions of reagents should be done slowly with adequate cooling.

    • Order of Addition: Add the reducing agent to the pre-formed mixture of morpholine and acetone. This ensures the iminium ion is reduced as it is formed, minimizing its time to engage in other pathways.

    • Purification: High-boiling impurities are typically separated by vacuum distillation. The significant difference in boiling points between 4-isopropylmorpholine and these heavier side products usually allows for a clean separation.

Visualizing the Synthesis and Potential Side Reactions

The following diagram illustrates the main reaction pathway and a common side reaction pathway involving acetone.

G cluster_main Main Reaction Pathway cluster_side Acetone Side Reaction M Morpholine I Iminium Ion Intermediate M->I + Acetone A Acetone A->I P 4-Isopropylmorpholine (Product) I->P RA Reducing Agent (e.g., NaBH4) RA->P Reduction A2 Acetone DAA Diacetone Alcohol A2->DAA Self-Condensation (Base/Acid Catalyst)

Caption: Main synthesis pathway and a common side reaction.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of 4-Isopropylmorpholine via Reductive Amination

This protocol is a standard laboratory procedure for the synthesis of 4-isopropylmorpholine.

Materials:

  • Morpholine

  • Acetone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 5M

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and set in an ice bath (0 °C), add morpholine (8.71 g, 0.1 mol) and methanol (100 mL).

  • Add acetone (6.39 g, 0.11 mol, 1.1 eq) to the solution and stir for 15 minutes.

  • Slowly add sodium borohydride (4.16 g, 0.11 mol, 1.1 eq) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Monitor the reaction by TLC or GC-MS until the morpholine is consumed.

  • Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases and the solution is acidic (pH ~2).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water (50 mL) and extract with DCM (2 x 30 mL) to remove any non-basic organic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 5M NaOH.

  • Extract the product from the basic aqueous layer with DCM (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-isopropylmorpholine.

Protocol 2: Purification by Fractional Distillation

The crude product from the synthesis can be purified to >99% purity by fractional vacuum distillation.

  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Transfer the crude product to the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect and discard any initial low-boiling fractions (likely residual acetone or solvent).

  • Collect the main fraction at the appropriate boiling point and pressure. 4-Isopropylmorpholine has a boiling point of approximately 155-157 °C at atmospheric pressure.

  • Stop the distillation before all the material is distilled to avoid contamination from high-boiling impurities.

Data Summary: Physical Properties

The table below summarizes the physical properties of the product and key starting materials, which informs the purification strategy.[3]

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
Acetone58.0856Easily removed by evaporation or initial distillation cut.
Morpholine87.12129Can be separated by efficient fractional distillation.
4-Isopropylmorpholine 129.20 155-157 Product.
Diacetone Alcohol116.16166Boiling point is close; requires efficient fractional distillation.
Visualizing the Purification Workflow

This diagram outlines the logical steps for purifying the crude product.

G start Crude Reaction Mixture quench Quench with Acid (HCl) start->quench evap Solvent Removal (Rotary Evaporation) quench->evap extract1 Acid-Base Workup (Basify & Extract with DCM) evap->extract1 dry Dry Organic Layer (MgSO4) extract1->dry evap2 Solvent Removal dry->evap2 distill Fractional Distillation evap2->distill analyze Purity Analysis (GC-MS, NMR) distill->analyze end Pure 4-Isopropylmorpholine analyze->end

Caption: Step-by-step purification and analysis workflow.

References

  • PrepChem. (n.d.). Synthesis of 4-isopropyl-2-(7-indenyloxymethyl)morpholine. Retrieved from PrepChem.com. [Link]

  • Velázquez, A. M., et al. (2007). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. ResearchGate. [Link]

  • Organic Chemistry Portal. (2024). Morpholine synthesis. Retrieved from organic-chemistry.org. [Link]

  • PubChem. (n.d.). 4-Isopropylmorpholine. National Center for Biotechnology Information. [Link]

  • CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • T. E. Amyes, et al. (2007). Reaction of the Morpholine-Acetone Enamine with 1,3,5-Trinitrobenzene. ResearchGate. [Link]

  • MDPI. (2024). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. [Link]

  • NIH - National Center for Biotechnology Information. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. [Link]

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Optimization

Technical Support Center: Catalyst Deactivation and Regeneration in Processes with 4-Isopropylmorpholine

From the desk of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, actionable i...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, actionable insights into the common challenges of catalyst deactivation and regeneration when working with 4-Isopropylmorpholine. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to troubleshoot effectively and optimize your catalytic processes.

Part 1: Troubleshooting Guide - Common Scenarios

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed for quick problem identification and resolution.

Q1: My reaction rate has slowed dramatically, and conversion has plummeted. What are the likely causes?

A rapid loss of catalytic activity is often a sign of catalyst poisoning .[1][2] In processes involving 4-Isopropylmorpholine, the primary suspects are:

  • Nitrogen Poisoning: 4-Isopropylmorpholine, being a tertiary amine, is a Lewis base. The lone pair of electrons on the nitrogen atom can strongly and often irreversibly adsorb onto the active metal sites (e.g., Pd, Pt, Ni) of your catalyst.[3][4][5] This blocks the sites that are necessary for your reactants to adsorb and react, effectively "poisoning" the catalyst.[1][2] The product of your reaction, if it is also an amine, can exhibit the same poisoning effect.[6]

  • Impurity Poisoning: Commercial 4-Isopropylmorpholine or other reactants may contain trace impurities like sulfur or halide compounds.[7] Sulfur, in particular, is a potent poison for many metal catalysts, forming stable metal sulfides on the active surface.[8]

A more gradual decline in activity, on the other hand, might point towards fouling (coking) , where carbonaceous deposits slowly build up on the catalyst surface.[7]

Q2: I'm observing a drop in selectivity. In addition to my desired product, I'm seeing an increase in by-products. Why is this happening?

A loss of selectivity suggests a change in the nature of the catalyst's active sites, not just that they are being blocked. This can be caused by:

  • Partial Poisoning: Poisons may not deactivate all types of active sites uniformly. The preferential poisoning of sites responsible for your main reaction can leave other sites, which catalyze side reactions, relatively more active.

  • Coke Deposition: The carbonaceous deposits (coke) are not always inert. They can possess acidic properties or create new active sites that catalyze undesired side reactions, altering your product distribution.[9][10]

  • Leaching and Redeposition: In liquid-phase reactions, the active metal can sometimes leach from the support into the reaction medium and then redeposit.[11][12] This process can change the size and shape of the metal particles, which in turn affects their selectivity.

Q3: The physical appearance of my catalyst has changed. The color is darker, and it seems clumped together. What does this signify?

Visual changes are strong indicators of deactivation:

  • Darkening (Black/Brown): This is a classic sign of coking , the deposition of heavy, carbon-rich organic compounds on the catalyst surface and within its pores.[8][13]

  • Clumping/Agglomeration: This indicates sintering , a process where the small metal particles on the catalyst support migrate and coalesce into larger crystals, especially at high temperatures.[13][14][15] This leads to a significant and often irreversible loss of active surface area.[14]

Part 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge on the primary mechanisms of catalyst deactivation relevant to your work.

Q1: What are the main mechanisms of catalyst deactivation in processes involving 4-Isopropylmorpholine?

There are three primary deactivation mechanisms to be aware of:

  • Poisoning (Chemical): This is the strong chemisorption of substances onto the catalyst's active sites.[3] For morpholine derivatives, the nitrogen atom is the key culprit, but impurities like sulfur and halides are also common poisons.[2][3][5]

  • Fouling/Coking (Physical): This involves the physical deposition of species from the reaction phase onto the catalyst surface and within its pores, blocking access to active sites.[3][13] In reactions with organic molecules like 4-Isopropylmorpholine, this typically manifests as coke.[16]

  • Sintering (Thermal): Driven by high temperatures, this mechanism involves the agglomeration of small metal crystallites into larger ones, resulting in a decreased surface area-to-volume ratio and thus fewer exposed active sites.[13][14][17] This process is generally irreversible.[14]

The relationship between these mechanisms can be visualized in the troubleshooting flowchart below.

Q2: How can I differentiate between reversible and irreversible deactivation?

  • Reversible Deactivation: This is often associated with weak fouling or certain types of poisoning where the inhibiting species can be removed without permanently altering the catalyst's structure. For instance, light coke deposits can sometimes be washed away with a suitable solvent or burned off under controlled conditions.[5][18]

  • Irreversible Deactivation: This involves a permanent change to the catalyst. Sintering is a prime example, as it is very difficult to redisperse the agglomerated metal particles.[14][17] Severe poisoning, where the poison forms a very stable chemical bond with the active sites, can also be irreversible.[13]

Q3: What steps can I take to minimize catalyst deactivation from the start?

Proactive measures are always more effective than reactive ones:

  • Purify Reactants: Ensure your 4-Isopropylmorpholine, solvents, and other starting materials are of high purity to minimize the introduction of poisons like sulfur.

  • Optimize Reaction Conditions: Avoid excessively high temperatures to reduce the risk of thermal degradation and sintering.[13][14] Modifying reaction parameters can also sometimes reduce the rate of coke formation.

  • Select a Robust Catalyst: Consider catalysts with supports that are thermally stable (e.g., alumina, silica) to mitigate sintering.[14] Some catalyst designs incorporate promoters that can reduce susceptibility to poisoning or coking.

Part 3: Data Summaries & Diagrams

For ease of comparison, the key characteristics of deactivation mechanisms and regeneration methods are summarized below.

Table 1: Comparison of Common Deactivation Mechanisms

Deactivation MechanismNatureCauseTypical IndicationReversibility
Poisoning ChemicalStrong chemisorption of impurities (e.g., S, N-compounds) on active sites.[2][3]Rapid, sharp drop in activity.[7]Varies from reversible to irreversible.[5]
Coking (Fouling) PhysicalDeposition of carbonaceous material on the surface and in pores.[3][16]Gradual decline in activity; catalyst darkens.[7]Often reversible through oxidation.[9]
Sintering ThermalAgglomeration of metal particles at high temperatures.[14][15]Gradual activity loss; requires high temp; may see clumping.Generally irreversible.[14]
Leaching Chemical/PhysicalDissolution of active species into the liquid reaction phase.[8][11]Loss of activity and potential contamination of product.Irreversible loss of active material.

Diagram 1: Troubleshooting Flowchart for Catalyst Deactivation This flowchart provides a logical path to diagnose the potential cause of catalyst deactivation based on experimental observations.

A Start: Loss of Catalytic Performance B Is the activity loss rapid and severe? A->B K Is selectivity also decreasing? A->K C YES B->C D NO (Gradual Decline) B->D E Likely POISONING. Check reactant purity (S, H₂O, etc.). Amine itself can be the poison. C->E F Is the reaction run at high temperature (>500°C)? D->F G YES F->G H NO F->H I Potential SINTERING. Characterize particle size (TEM, XRD). G->I J Likely COKING/FOULING. Check for color change. Perform TPO analysis. H->J L YES K->L M Consider partial poisoning, coke-catalyzed side reactions, or metal leaching. L->M

Caption: A decision tree for troubleshooting catalyst performance issues.

Diagram 2: Mechanism of Catalyst Poisoning by 4-Isopropylmorpholine This diagram illustrates how the nitrogen atom in 4-Isopropylmorpholine can block a catalytic metal site.

cluster_0 Before Poisoning cluster_1 After Poisoning ActiveSite Active Metal Site (e.g., Pd, Pt, Ni) Reactant Reactant Molecule Reactant->ActiveSite Adsorbs & Reacts BlockedSite Active Metal Site Poison 4-Isopropylmorpholine (N lone pair) Poison->BlockedSite Strong Adsorption (Blocks Site) Reactant2 Reactant Molecule Reactant2->BlockedSite Cannot Adsorb

Caption: Nitrogen atom in 4-Isopropylmorpholine blocking a catalyst active site.

Part 4: Experimental Protocols

Here are detailed, step-by-step methodologies for common regeneration and validation procedures.

Protocol 1: Mild Regeneration via Solvent Washing

This protocol is intended to remove weakly adsorbed species or light coke (fouling).

  • Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration or decantation in an inert atmosphere if the catalyst is pyrophoric (e.g., Raney Nickel).

  • Initial Wash: Wash the recovered catalyst 2-3 times with the reaction solvent (at room temperature) to remove residual reactants and products.

  • Polar Solvent Wash: Wash the catalyst 3-5 times with a more polar solvent, such as isopropanol or acetone.[19] This helps to displace and dissolve more strongly adsorbed, non-coke foulants.

  • Non-Polar Solvent Wash: Follow with 3-5 washes using a non-polar solvent like hexane or toluene to remove heavy organic residues.[19] The choice of solvent can be critical, with aromatic solvents like toluene sometimes being more effective at removing crude oil-like deposits.[19]

  • Drying: Dry the catalyst under vacuum at a mild temperature (e.g., 60-80 °C) for several hours until all solvent is removed. Avoid high temperatures to prevent sintering.

  • Validation: Test the activity of the washed catalyst in a benchmark reaction and compare its performance to that of the fresh catalyst.

Protocol 2: Oxidative Regeneration for Coke Removal (Ex-situ)

This protocol is for removing heavy carbonaceous deposits (coke) and should be performed with great care in a controlled environment (e.g., a tube furnace).

  • Catalyst Loading: Place the spent, dried catalyst in a quartz tube reactor.

  • Inert Purge: Purge the system with an inert gas (e.g., Nitrogen, Argon) at a controlled flow rate while slowly ramping the temperature to your target regeneration temperature (typically 350-500 °C). Caution: The combustion of coke is highly exothermic and can cause temperature spikes (hot spots) that lead to irreversible sintering.[9][20]

  • Controlled Oxidation: Once at the target temperature, introduce a diluted stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow.[21] Monitor the reactor temperature and the composition of the off-gas (CO, CO₂) closely.

  • Hold and Complete: Maintain the temperature and oxidative atmosphere until CO₂ production ceases, indicating that the coke has been burned off. The time required can range from a few hours to over 24 hours.

  • Cool Down: Switch back to a pure inert gas stream and cool the reactor down to room temperature.

  • Re-reduction (if applicable): If your catalyst was in a reduced state (e.g., Pd/C, Raney Ni), a reduction step (e.g., under H₂ flow at a specified temperature) is necessary to restore the active metallic phase.

  • Validation: Characterize the regenerated catalyst (e.g., using BET surface area analysis, chemisorption) and test its activity.[22]

Protocol 3: Catalyst Activity Validation Test

This protocol allows for a quantitative comparison between fresh, spent, and regenerated catalysts.

  • Define a Benchmark Reaction: Choose a simple, well-understood reaction for which your catalyst is active (e.g., a model hydrogenation or coupling reaction).

  • Standardize Conditions: Use a fixed set of reaction conditions for all tests:

    • Same catalyst loading (e.g., in mol% of the active metal).

    • Same concentrations of reactants and solvent.

    • Same temperature, pressure, and stirring speed.

  • Run Experiments: Perform the benchmark reaction with the (a) fresh catalyst, (b) spent catalyst, and (c) regenerated catalyst.

  • Monitor Progress: Take samples from the reaction mixture at regular time intervals (e.g., every 15 or 30 minutes).

  • Analyze and Quantify: Analyze the samples using an appropriate technique (e.g., GC, HPLC, NMR) to determine the conversion of the starting material and the yield of the product.

  • Compare Performance: Plot conversion vs. time for each catalyst. The initial reaction rate is a direct measure of catalyst activity.[23] A successful regeneration should restore the activity to at least 75-90% of the fresh catalyst.[24]

References

  • Alberici, R. M., & Jardim, W. F. (2000). Catalyst deactivation in the gas phase destruction of nitrogen-containing organic compounds using TiO2/UV–VIS. Journal of Photochemistry and Photobiology A: Chemistry.
  • Al-Thani, N. J., et al. (2024).
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Wikipedia. (n.d.). Sintering. Wikipedia. [Link]

  • Patsnap. (2025). What is catalyst regeneration and how does it extend catalyst life?.
  • Al-Sabawi, M., & Ati, A. (2015). Experimental Study on Catalyst Deactivation by Nitrogen Compounds in a Hydroprocessing Reactor. ResearchGate. [Link]

  • Bluefield Esports. (n.d.). Catalyst Poisoning Explained. Bluefield Esports.
  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Wang, X., et al. (2019). Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. ACS Catalysis. [Link]

  • Intertek. (n.d.). Heterogeneous Catalyst Research and Development. Intertek. [Link]

  • Grzesik, M. (2021). How to determine the Activity of the catalyst in heterogeneous catalytic reactions?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Catalyst support. Wikipedia. [Link]

  • Ahl, M. (2018). Studies of catalyst sintering during operating conditions. Chalmers Publication Library. [Link]

  • Anekwe, I. M. S., & Isa, Y. M. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing. [Link]

  • Redline Emissions Products. (2025). What Is "Sintering" and How Does It Reduce Catalyst Performance?. Redline Emissions Products.
  • Wang, J., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review.
  • Bearden Jr., R. (1984). Catalyst regeneration process including metal contaminants removal.
  • Brotherton, W. S. (2025). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. [Link]

  • Ali, S. H., et al. (n.d.). Tests of amine poisoning with regeneration. ResearchGate. [Link]

  • Comite, A. (2013). What is the best technique to test the heterogeneity of a reaction in catalysis?. ResearchGate. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]

  • Kubicka, D., et al. (2024). Research and Developments of Heterogeneous Catalytic Technologies. MDPI. [Link]

  • Datye, A. K., et al. (2013). Sintering of catalytic nanoparticles: particle migration or Ostwald ripening?. Accounts of Chemical Research. [Link]

  • StudySmarter. (n.d.). Catalyst Regeneration: Methods & Process. StudySmarter. [Link]

  • Solubility of Things. (n.d.). Catalyst Deactivation. Solubility of Things. [Link]

  • Bartholomew, C. H. (2019). Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]

  • Catalyst Regeneration Market. (2025). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects.
  • Alfa Chemistry. (2025). Catalyst Testing in Modern Materials Chemistry. YouTube. [Link]

  • Ji, Y., et al. (2007). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B. [Link]

  • Wang, Y., et al. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI. [Link]

  • Phan, N. T. S., et al. (2010). Leaching in Metal Nanoparticle Catalysis. Ingenta Connect. [Link]

  • Sabo, T. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Sabo. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]

  • Lu, K., et al. (2022). Review on supported metal catalysts with partial/porous overlayers for stabilization. Nanoscale. [Link]

  • Casado, A. L., & Espinet, P. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • Ibrahim, A. A., et al. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. MDPI. [Link]

  • Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. Semantic Scholar. [Link]

  • Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. MDPI. [Link]

  • Veselý, J., et al. (2022). Visualising coke-induced degradation of catalysts used for CO2-reforming of methane with X-ray nano-computed tomography. Queen's University Belfast. [Link]

  • Wang, W., et al. (2014). Effects of pressure on coke and formation of its precursors during catalytic cracking of toluene over USY catalyst. ResearchGate. [Link]

  • ChemicalRegister.com. (n.d.). 4-Isopropylmorpholine (CAS No. 1004-14-4) Suppliers. ChemicalRegister.com. [Link]

  • Liu, C., et al. (2023). Methane Conversion on Cationic Ni Single Sites. Journal of the American Chemical Society. [Link]

  • Johnson, R. V., & Thomas, L. G. (1987). Synthesis of morpholine.
  • Lee, J., et al. (2021). Effect of Mg Contents on Catalytic Activity and Coke Formation of Mesoporous Ni/Mg-Aluminate Spinel Catalyst for Steam Methane Reforming. MDPI. [Link]

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Troubleshooting

Technical Support Center: Enhancing Stereoselectivity with 4-Isopropylmorpholine Derivatives

Welcome to the technical support center for utilizing 4-isopropylmorpholine derivatives in stereoselective synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are look...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing 4-isopropylmorpholine derivatives in stereoselective synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot common issues. The morpholine ring is a vital scaffold in medicinal chemistry, and the stereochemistry of its substituents can significantly impact biological activity.[1] Therefore, achieving high stereoselectivity is paramount. This resource provides in-depth, field-proven insights to help you navigate the complexities of asymmetric synthesis using these valuable chiral auxiliaries and catalysts.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)

Question: My reaction is yielding the desired product, but the stereoselectivity is poor. What factors could be contributing to low ee or de values?

Answer: Low stereoselectivity is a common hurdle and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Suboptimal Temperature: Temperature plays a critical role in the transition state energies of competing diastereomeric pathways.

    • Explanation: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, favoring the formation of one stereoisomer over the other.

    • Recommendation: Screen a range of temperatures. For many organocatalyzed reactions, decreasing the temperature to 0°C, -10°C, or even lower can significantly improve stereoselectivity.[2] For instance, in 1,4-addition reactions between aldehydes and nitroolefins using morpholine-based organocatalysts, reducing the temperature from room temperature to -10°C has been shown to increase both diastereomeric and enantiomeric excess.[2]

  • Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.

    • Explanation: Solvent polarity and its ability to form hydrogen bonds can alter the delicate non-covalent interactions that govern stereochemical outcomes.

    • Recommendation: Conduct a solvent screen. Polar protic solvents like isopropanol (iPrOH) or ethanol can be beneficial in some cases, while non-polar solvents like toluene or dichloromethane (DCM) may be optimal in others.[2][3] It has been observed that alcoholic solvents can be beneficial for diastereoselection in certain 1,4-addition reactions.[2]

  • Inappropriate Catalyst Loading: The concentration of the catalyst can impact the reaction kinetics and potentially lead to background uncatalyzed reactions, which are typically non-selective.

    • Explanation: Insufficient catalyst may result in a slow, selective reaction competing with a faster, non-selective background reaction. Conversely, excessively high catalyst loading can sometimes lead to the formation of less selective catalyst aggregates.

    • Recommendation: Optimize the catalyst loading, typically starting from 10 mol%.[4] A study on TiO2 NP-catalyzed reactions found 10 mol% to be the efficient loading, with lower amounts being inefficient and higher amounts not significantly improving yield or reaction time.[4]

  • Presence of Water or Other Impurities: Trace amounts of water or other protic impurities can interfere with the catalyst and disrupt the chiral environment.

    • Explanation: Water can compete with the substrate for binding to the catalyst or alter the catalyst's aggregation state, leading to a loss of stereocontrol.

    • Recommendation: Ensure all reagents and solvents are rigorously dried. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Morpholine itself is highly hygroscopic and requires careful drying.[5]

Issue 2: Low Reaction Conversion or Yield

Question: My reaction is not proceeding to completion, resulting in a low yield of the desired product. How can I improve the conversion?

Answer: Low conversion can be attributed to several factors, ranging from reaction conditions to the nature of the starting materials.

Potential Causes & Solutions:

  • Insufficient Reaction Time: Some stereoselective reactions are inherently slow to ensure high fidelity.

    • Explanation: The more ordered transition state required for high stereoselectivity may have a higher activation energy, leading to a slower reaction rate.

    • Recommendation: Monitor the reaction progress over a longer period. Some reactions may require 24 hours or more to reach completion.[2]

  • Inadequate Temperature: While lower temperatures often favor selectivity, some reactions require a certain thermal threshold to proceed at a reasonable rate.

    • Explanation: If the activation energy barrier is too high, the reaction will be impractically slow at low temperatures.

    • Recommendation: If low temperature is hindering conversion, a careful balance must be struck. It may be necessary to accept a slight decrease in stereoselectivity for a significant improvement in yield by moderately increasing the temperature.

  • Poor Substrate Reactivity: The electronic or steric properties of the substrate may hinder the reaction.

    • Explanation: Sterically bulky substrates may have difficulty accessing the catalyst's active site. Electronically deficient or overly rich substrates may not be well-suited for the specific catalytic cycle.

    • Recommendation: Consider modifying the substrate if possible. For example, in reactions involving ketones, activation with a Lewis acid like Ti(OiPr)₄ can facilitate imine formation.[5]

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

    • Explanation: The catalyst could be sensitive to air, moisture, or side products formed during the reaction.

    • Recommendation: Ensure the reaction is performed under an inert atmosphere. If catalyst deactivation is suspected, a slow addition of the catalyst over the course of the reaction might be beneficial.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate the desired stereoisomer from the reaction mixture. What purification strategies are most effective?

Answer: The purification of stereoisomers can be challenging, especially if they have similar physical properties.

Potential Causes & Solutions:

  • Similar Polarity of Stereoisomers: Diastereomers can sometimes have very similar polarities, making separation by standard column chromatography difficult.

    • Explanation: The subtle differences in the three-dimensional arrangement of atoms may not result in a significant difference in how the molecules interact with the stationary phase.

    • Recommendation:

      • Optimize Chromatography Conditions: Screen different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina). Using a less polar solvent system can often improve separation.

      • Chiral HPLC: For enantiomers and difficult-to-separate diastereomers, chiral High-Performance Liquid Chromatography (HPLC) is often the most effective method.[6]

      • Derivatization: In some cases, derivatizing the mixture with a chiral resolving agent can convert enantiomers into diastereomers, which may be easier to separate by conventional chromatography.

  • Product Instability: The desired product may be degrading on the silica gel during chromatography.

    • Explanation: The acidic nature of silica gel can sometimes cause decomposition of sensitive functional groups.

    • Recommendation:

      • Use Neutralized Silica: Treat the silica gel with a base like triethylamine before packing the column.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina.

      • Rapid Purification: Minimize the time the product spends on the column.

Frequently Asked Questions (FAQs)

Q1: What is the role of the isopropyl group in 4-isopropylmorpholine in inducing stereoselectivity?

A1: The isopropyl group is a bulky, sterically demanding substituent. In a catalytic cycle, it helps to create a well-defined chiral pocket around the active site. This steric hindrance blocks one face of the approaching substrate, forcing it to bind in a specific orientation, which leads to the preferential formation of one stereoisomer.

Q2: How do I choose the correct enantiomer of a 4-isopropylmorpholine-derived catalyst to obtain a specific product stereoisomer?

A2: The relationship between the catalyst's absolute configuration and the product's stereochemistry is not always straightforward and depends on the specific reaction mechanism. However, for many well-established reactions, the stereochemical outcome is predictable. It is essential to consult the primary literature for the specific transformation you are performing. Often, mechanistic models, like those involving iminium or enamine intermediates, can help predict the stereochemical course of the reaction.[1][2]

Q3: Can 4-isopropylmorpholine itself be used as a chiral catalyst?

A3: While 4-isopropylmorpholine is a chiral molecule, it is more commonly used as a building block to synthesize more complex and effective organocatalysts.[6][7] The morpholine scaffold provides a rigid framework, and the isopropyl group introduces chirality. However, for high catalytic activity and stereoselectivity, it is often necessary to introduce other functional groups that can participate in the catalytic cycle, such as a primary or secondary amine for enamine/iminium catalysis.

Q4: Are there any safety precautions I should be aware of when working with 4-isopropylmorpholine and its derivatives?

A4: As with all chemicals, it is crucial to handle 4-isopropylmorpholine and its derivatives with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Experimental Protocols & Data

Table 1: General Optimization Parameters for a Stereoselective Reaction
ParameterInitial ConditionOptimization RangeRationale
Temperature Room Temperature (20-25°C)-20°C to 40°CLower temperatures generally favor higher stereoselectivity.[2]
Solvent Dichloromethane (DCM)Toluene, THF, iPrOH, EtOHSolvent polarity affects transition state stability.[2]
Catalyst Loading 10 mol%5 mol% to 20 mol%Balances reaction rate and potential for background reactions.
Concentration 0.1 M0.05 M to 0.5 MCan influence reaction kinetics and catalyst aggregation.
Reaction Time 12 hours6 to 48 hoursEnsure the reaction has reached completion.
Protocol: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol is a representative example of a reaction that can be adapted for various substrates to produce chiral morpholines with high enantioselectivity.[1]

Materials:

  • [Rh(COD)₂]BF₄

  • (R)-SKP (or other suitable chiral bisphosphine ligand)

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (or other dehydromorpholine substrate)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Schlenk tube

  • Stainless-steel autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol).

  • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Substrate Preparation: In a separate vial, dissolve the 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Reaction Setup: Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with hydrogen.

  • Stir the reaction at room temperature for the designated time (e.g., 12-24 hours), monitoring by TLC or GC/LC-MS.

  • Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral morpholine.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Troubleshooting Workflow for Low Stereoselectivity

G start Low Stereoselectivity (ee/de) temp Is the reaction temperature optimized? start->temp solvent Is the solvent appropriate? temp->solvent Yes optimize_temp Screen lower temperatures (e.g., 0°C, -10°C) temp->optimize_temp No catalyst Is the catalyst loading correct? solvent->catalyst Yes optimize_solvent Perform a solvent screen (polar & non-polar) solvent->optimize_solvent No impurities Are reagents and solvents dry? catalyst->impurities Yes optimize_catalyst Vary catalyst loading (e.g., 5-20 mol%) catalyst->optimize_catalyst No dry_reagents Use anhydrous reagents/solvents under inert atmosphere impurities->dry_reagents No end Improved Stereoselectivity impurities->end Yes optimize_temp->solvent optimize_solvent->catalyst optimize_catalyst->impurities dry_reagents->end

Caption: A systematic workflow for troubleshooting low stereoselectivity in asymmetric reactions.

General Catalytic Cycle for Asymmetric Synthesis

G Catalyst Chiral Catalyst (4-Isopropylmorpholine derivative) Intermediate Chiral Intermediate (Catalyst-Substrate Complex) Catalyst->Intermediate + Substrate A Substrate Substrate A Reagent Substrate B Product Enantioenriched Product Intermediate->Product + Substrate B Product->Catalyst - Catalyst (Regeneration)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of 4-Isopropylmorpholine and Other Tertiary Amine Bases: A Guide for Researchers

In the landscape of modern organic synthesis, the choice of a tertiary amine base is a critical parameter that can profoundly influence reaction outcomes, from yield and selectivity to reaction kinetics and ease of purif...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of a tertiary amine base is a critical parameter that can profoundly influence reaction outcomes, from yield and selectivity to reaction kinetics and ease of purification. While common bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are ubiquitous, the nuanced reactivity of less common bases like 4-isopropylmorpholine presents opportunities for process optimization and new reaction development. This guide provides a comparative analysis of 4-isopropylmorpholine against other frequently used tertiary amine bases, offering insights into their relative performance supported by physicochemical data and experimental context.

Physicochemical Properties: The Foundation of Reactivity

The utility of a tertiary amine base is governed by a delicate interplay of its basicity (pKa of its conjugate acid), steric hindrance around the nitrogen atom, and nucleophilicity. These fundamental properties dictate the amine's ability to act as a proton scavenger, a catalyst, or a potential nucleophile in a given reaction.

Base Structure pKa of Conjugate Acid Boiling Point (°C) Key Features
4-Isopropylmorpholine Not widely reported; estimated to be similar to N-methylmorpholine (7.4)[1][2]~155-157Moderate basicity, unique steric profile from the morpholine ring and isopropyl group.
Triethylamine (TEA) 10.7589Widely used, moderately strong base with some nucleophilicity.[3]
Diisopropylethylamine (DIPEA) 10.75127Sterically hindered, non-nucleophilic base.[4]
N-Methylmorpholine (NMM) 7.4115-116Weaker base, often used as a catalyst.[2]
Pyridine 5.25115Weakly basic, also acts as a nucleophilic catalyst and solvent.
1,8-Diazabicycloundec-7-ene (DBU) 13.5261Very strong, non-nucleophilic base.[3]

Table 1: Physicochemical properties of 4-Isopropylmorpholine and other common tertiary amine bases.

The pKa of the conjugate acid is a direct measure of the amine's basicity; a higher pKa indicates a stronger base. The steric bulk around the nitrogen atom influences its accessibility to protons and other electrophiles. While TEA is a relatively strong base, its unhindered nature can lead to undesired nucleophilic side reactions. In contrast, the bulky isopropyl groups of DIPEA render it a non-nucleophilic base, making it a "proton sponge" of choice in many reactions.[4]

4-Isopropylmorpholine presents an interesting intermediate case. The morpholine ring introduces a degree of steric hindrance, which is further enhanced by the isopropyl group. Its basicity is expected to be in the range of other N-alkylmorpholines, making it a weaker base than TEA or DIPEA but potentially a more effective catalyst in certain contexts due to its unique electronic and steric properties.

Comparative Performance in Key Organic Reactions

The selection of an appropriate tertiary amine base is highly reaction-dependent. Below, we explore the potential performance of 4-isopropylmorpholine in comparison to other bases in common synthetic transformations.

Acylation Reactions

Acylation of alcohols, amines, and other nucleophiles with acyl halides or anhydrides is a fundamental transformation that often requires a base to neutralize the generated acid.

In these reactions, a non-nucleophilic base is often preferred to avoid competition with the primary nucleophile. While TEA is commonly used, its nucleophilicity can sometimes lead to the formation of byproducts. DIPEA is a frequent choice due to its non-nucleophilic nature.[5]

Given its structure, 4-isopropylmorpholine is expected to be less nucleophilic than TEA, potentially offering a cleaner reaction profile. Its moderate basicity should be sufficient to scavenge the generated acid. In a comparative study of bases for large-scale amide couplings, N-methylmorpholine (a close structural analog of 4-isopropylmorpholine) was found to offer better performance in terms of yield and process safety compared to TEA.[3]

Experimental Protocol: Comparative Acylation of a Secondary Amine

This protocol outlines a general procedure for comparing the efficacy of different tertiary amine bases in the acylation of a secondary amine.

  • Materials: Secondary amine (e.g., morpholine), acyl chloride (e.g., benzoyl chloride), tertiary amine base (4-isopropylmorpholine, TEA, DIPEA), and an aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • To a stirred solution of the secondary amine (1.0 eq) in the aprotic solvent at 0 °C, add the tertiary amine base (1.2 eq).

    • Slowly add the acyl chloride (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with dilute acid (e.g., 1 M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to determine the isolated yield.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Secondary Amine Secondary Amine Acylation Acylation Secondary Amine->Acylation Acyl Chloride Acyl Chloride Acyl Chloride->Acylation Tertiary Amine Base Tertiary Amine Base Tertiary Amine Base->Acylation Quenching Quenching Acylation->Quenching Acid Wash Acid Wash Quenching->Acid Wash Base Wash Base Wash Acid Wash->Base Wash Drying Drying Base Wash->Drying Purification Purification Drying->Purification Amide Amide Purification->Amide

Dehydrohalogenation Reactions

Dehydrohalogenation reactions, a type of elimination reaction, are frequently promoted by non-nucleophilic bases. The steric bulk of the base is often a key factor in favoring elimination over substitution.

DIPEA and DBU are classic examples of bases used to effect E2 eliminations. Their steric hindrance prevents them from acting as nucleophiles, thus minimizing the formation of substitution byproducts. The choice between them often depends on the required base strength, with DBU being significantly stronger.

4-Isopropylmorpholine, with its moderate steric profile, could be a viable option for dehydrohalogenation of substrates that are not prone to nucleophilic attack. Its performance would likely be intermediate between that of TEA and DIPEA. For sensitive substrates where a milder, less hindered base is required to avoid undesired side reactions, 4-isopropylmorpholine could offer an advantage.

Catalytic Applications

Tertiary amines can also function as nucleophilic or general base catalysts. The catalytic activity of morpholine derivatives has been explored in various transformations, including their use as organocatalysts.[7]

In the context of urethane formation, a computational study comparing morpholine and N-methylmorpholine found that N-methylmorpholine is a more effective catalyst due to a lower activation energy barrier.[8] This suggests that N-alkylation of the morpholine nitrogen enhances its catalytic activity. By extension, 4-isopropylmorpholine, as an N-alkylated morpholine, would be expected to be a more effective catalyst than morpholine itself. The study also highlighted that the catalytic activity of cyclic amines in urethane formation is in good agreement with experimental data for similar catalysts.[8]

The unique electronic environment of the morpholine ring, with the inductive effect of the oxygen atom, combined with the steric and electronic contributions of the N-isopropyl group, may impart unique catalytic properties to 4-isopropylmorpholine in other reactions as well.

G cluster_properties Physicochemical Properties cluster_reactivity Reactivity Profile pKa Basicity (pKa) Proton_Scavenging Proton Scavenging pKa->Proton_Scavenging Sterics Steric Hindrance Sterics->Proton_Scavenging Nucleophilic_Side_Reactions Nucleophilic Side Reactions Sterics->Nucleophilic_Side_Reactions influences Nucleophilicity Nucleophilicity Nucleophilicity->Nucleophilic_Side_Reactions drives Catalysis Catalysis Proton_Scavenging->Catalysis enables

Practical Considerations: Work-up and Purification

An often-overlooked aspect of base selection is the ease of removal from the reaction mixture during work-up. Volatile bases like TEA (boiling point 89 °C) can often be removed by evaporation.[3] Higher boiling bases like DIPEA (127 °C) and 4-isopropylmorpholine (~155-157 °C) typically require an acidic wash to form the water-soluble ammonium salt, which can then be extracted into the aqueous phase.[6]

Standard Work-up Protocol for Tertiary Amine Removal:

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Filter and concentrate the organic layer to isolate the product.

Conclusion and Future Outlook

4-Isopropylmorpholine represents a valuable, yet perhaps underutilized, tool in the synthetic chemist's toolbox. Its physicochemical properties position it as a moderately basic, sterically-influenced tertiary amine. While it may not possess the sheer basicity of DBU or the pronounced non-nucleophilicity of DIPEA, its unique balance of electronic and steric factors could offer advantages in specific applications, particularly where fine-tuning of reactivity is required.

For researchers and drug development professionals, the consideration of 4-isopropylmorpholine as an alternative to more common tertiary amine bases could lead to improved reaction outcomes, cleaner product profiles, and novel catalytic activities. Further systematic studies directly comparing its performance in a wider range of synthetically important reactions are warranted and would undoubtedly solidify its position in the repertoire of modern organic bases.

References

  • Gunasekaran, S., et al. (2014). Spectroscopic investigation and natural bond orbital analysis on 4-ethylmorpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 515-525.
  • Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. (2021). Organic Process Research & Development.
  • Stannylamine Protocol (SnAP)
  • Application Notes and Protocols for the Use of (R)-4-(Oxiran-2-ylmethyl)
  • Remove Sticky Reagents. University of Rochester, Department of Chemistry.
  • Vaghi, L., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Morpholine. PubChem.
  • Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
  • 4-Isopropylmorpholine. ChemicalBook.
  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. PubMed Central.
  • Workup: DMF or DMSO. University of Rochester, Department of Chemistry.
  • 4-(1-Methylethyl)morpholine. PubChem.
  • What Is The Difference between Triethylamine And DIPEA?. Xinggao Chemical.
  • Vargáné, K. E., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 13(1), 17875.
  • 4-Methylmorpholine. PubChem.
  • A Comparative Guide: Triisopropylamine vs. Diisopropylethylamine (DIPEA) in Research and Development. Benchchem.
  • Computational chemistry: Studying the properties and behaviours of molecules.
  • M. A. Pande. (2015). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Chemical and Physical Sciences.
  • Wipf Group. (2004). strategies in organic synthesis. University of Pittsburgh.
  • Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?.
  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. RSC Publishing.
  • How to remove DMF
  • How are neutral amines effective bases in organic chemistry?. Chemistry Stack Exchange.
  • A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis. Benchchem.
  • Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Organic Syntheses.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • Functional Roles of Guest Molecules in MOF-C
  • N-Methylmorpholine. PubChem.
  • Friedel-Crafts Acyl
  • Structure‐reactivity relationships in dehydrohalogenation reactions of polychlorinated and polybromin
  • 4-ISOPROPYLMORPHOLINE. ChemicalBook.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Study of Mesoporous Zr-TiO 2 Catalyst with Rich Oxygen Vacancies for N-Methylmorpholine Oxidation to N-Methylmorpholine-N-oxide. MDPI.

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Isopropylmorpholine Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 4-Isopropylmorpholine, a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, the objective is to dissect the nuances of each methodology, offering a framework for selecting the most appropriate technique based on specific analytical needs.

The Analytical Challenge: 4-Isopropylmorpholine

4-Isopropylmorpholine (C7H15NO) is a morpholine derivative whose purity and concentration must be meticulously controlled during drug manufacturing to ensure the safety and efficacy of the final product.[1] The development of robust and reliable analytical methods for its quantification is therefore of paramount importance.

Pillars of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] This process is governed by international guidelines, primarily from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Accuracy: The closeness of test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Visualizing the Validation Workflow

The validation process follows a logical sequence, ensuring that each parameter is thoroughly evaluated.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Analytical Method Development Opt Method Optimization Dev->Opt Initial Testing Specificity Specificity / Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: A generalized workflow for analytical method validation.

Comparative Analysis: GC-MS vs. HPLC-UV for 4-Isopropylmorpholine

This section provides a head-to-head comparison of two common chromatographic techniques for the analysis of 4-Isopropylmorpholine. To illustrate the comparison, realistic, hypothetical validation data is presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides structural information and high selectivity. For a polar compound like 4-Isopropylmorpholine, derivatization may be employed to enhance volatility and improve chromatographic peak shape, though direct injection is also possible.[12][13]

Experimental Protocol: GC-MS Method

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Isopropylmorpholine sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Instrumentation:

    • Gas Chromatograph equipped with a Mass Spectrometer.[14]

    • Column: A mid-polarity column such as a DB-1701 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 240 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (10:1)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-300.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds in a liquid mobile phase based on their interaction with a stationary phase. For a basic compound like 4-Isopropylmorpholine, reversed-phase HPLC with a C18 column is a common choice.[15][16] UV detection is suitable if the analyte possesses a chromophore; if not, derivatization or alternative detectors like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary. For this comparison, we will assume a scenario where a suitable UV wavelength is applicable, potentially for a derivatized form or for impurity profiling where impurities have UV absorbance.

Experimental Protocol: HPLC-UV Method

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Isopropylmorpholine sample in the mobile phase to a final concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18, 5 µm, 4.6 x 150 mm.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Validation Data: A Comparative Summary

The following tables present a summary of hypothetical validation data for the two proposed methods.

Table 1: Linearity and Range

ParameterGC-MSHPLC-UVAcceptance Criteria
Range1 - 200 µg/mL5 - 500 µg/mL-
Correlation Coefficient (r²)> 0.999> 0.998≥ 0.995
y-interceptMinimalMinimalClose to zero

Table 2: Accuracy and Precision

ParameterGC-MSHPLC-UVAcceptance Criteria
Accuracy (% Recovery)
80% Concentration99.5%98.9%98.0 - 102.0%
100% Concentration100.2%100.5%98.0 - 102.0%
120% Concentration100.8%101.2%98.0 - 102.0%
Precision (% RSD)
Repeatability (n=6)< 1.0%< 1.5%≤ 2.0%
Intermediate Precision< 1.5%< 2.0%≤ 3.0%

Table 3: Detection and Quantitation Limits

ParameterGC-MSHPLC-UVAcceptance Criteria
LOD0.3 µg/mL1.5 µg/mLSignal-to-Noise ≥ 3
LOQ1.0 µg/mL5.0 µg/mLSignal-to-Noise ≥ 10

Table 4: Robustness

Parameter VariedGC-MS (% RSD)HPLC-UV (% RSD)Acceptance Criteria
Flow Rate (±10%)< 2.0%< 2.0%≤ 5.0%
Column Temperature (±5°C)< 2.0%< 2.5%≤ 5.0%
Mobile Phase Composition (±2%)N/A< 3.0%≤ 5.0%

In-Depth Discussion and Method Selection

The choice between GC-MS and HPLC-UV for the analysis of 4-Isopropylmorpholine is contingent on the specific requirements of the analysis.

GC-MS: The Specialist in Sensitivity and Specificity

The GC-MS method demonstrates superior sensitivity, as evidenced by the lower LOD and LOQ values. This makes it the ideal choice for trace analysis, such as the determination of residual 4-Isopropylmorpholine in a final drug product. The mass spectrometric detection provides an additional layer of confidence in the identification of the analyte, which is a significant advantage for specificity, especially in complex matrices where co-eluting impurities might be present.

HPLC-UV: The Workhorse of Quality Control

The HPLC-UV method, while less sensitive, offers a wider linear range and is generally considered more robust for routine quality control applications where higher concentrations are expected. The instrumentation is often more readily available in a typical QC laboratory. The use of a standard C18 column and a straightforward mobile phase makes this method versatile and easily transferable between laboratories. However, the lack of a strong chromophore in 4-Isopropylmorpholine might necessitate derivatization or the use of alternative detectors, adding a layer of complexity to the method development.

Logical Relationships in Method Validation

The validation parameters are interconnected, and understanding these relationships is key to a successful validation.

Validation Parameter Interdependencies Specificity Specificity Linearity Linearity Specificity->Linearity ensures signal is from analyte Range Range Linearity->Range defines boundaries LOD LOD Linearity->LOD extrapolated from LOQ LOQ Linearity->LOQ extrapolated from Accuracy Accuracy Range->Accuracy tested over this interval Precision Precision Range->Precision tested over this interval Accuracy->Precision high precision is a prerequisite

Caption: Interdependencies of analytical method validation parameters.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the analysis of 4-Isopropylmorpholine, each with its own set of advantages. The GC-MS method excels in sensitivity and specificity, making it the preferred choice for trace-level quantification and impurity identification. The HPLC-UV method, on the other hand, is a robust and versatile tool for routine quality control analysis at higher concentrations. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. A comprehensive validation study, guided by regulatory frameworks such as those from the ICH, FDA, and USP, is essential to ensure the reliability and accuracy of the chosen method.[17][18][19][20][21][22]

References

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Validation

A Senior Application Scientist's Guide to 4-Isopropylmorpholine: A Comparative Performance Analysis in Catalysis

Introduction: Situating 4-Isopropylmorpholine in the Chemical Landscape In the vast field of organic synthesis and material science, the selection of an appropriate catalyst or intermediate is a critical decision that di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 4-Isopropylmorpholine in the Chemical Landscape

In the vast field of organic synthesis and material science, the selection of an appropriate catalyst or intermediate is a critical decision that dictates reaction efficiency, product purity, and overall economic viability. 4-Isopropylmorpholine (CAS No. 1004-14-4), a tertiary amine and a derivative of the morpholine heterocyclic scaffold, presents itself as a compound of interest for such applications.[1][2][3] The morpholine ring is a well-established pharmacophore in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[4][5] When functionalized at the nitrogen atom, as with the isopropyl group in 4-isopropylmorpholine, its properties as a base and a nucleophilic catalyst are modulated, making it a candidate for various industrial processes, most notably in the synthesis of polyurethanes.[6][7]

This guide provides a comprehensive, cross-validation of 4-Isopropylmorpholine's performance, primarily as a catalyst. We will objectively compare it with structurally similar and commonly used alternatives, supported by theoretical data and established experimental protocols. The objective is to equip researchers, chemists, and drug development professionals with the necessary insights to make informed decisions in catalyst selection and experimental design.

Comparative Analysis: Performance in Polyurethane Synthesis

Tertiary amines are cornerstone catalysts in the polyurethane industry, driving two fundamental reactions: the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water).[7] The catalyst's structure directly influences its activity and the balance between these two reactions. The key alternatives to 4-Isopropylmorpholine in this space are other N-substituted morpholines, such as N-Ethylmorpholine (NEM) and 4-Methylmorpholine (NMM).

The catalytic efficacy of a tertiary amine is governed by two primary factors: basicity and steric hindrance . The nitrogen atom's lone pair of electrons forms a complex with the isocyanate group, activating it for nucleophilic attack by the polyol or water.

  • Basicity: A more basic amine is generally a more potent catalyst. The electron-donating isopropyl group in 4-Isopropylmorpholine makes its nitrogen atom more electron-rich and thus more basic compared to the methyl group in NMM or the ethyl group in NEM. This suggests a potentially higher intrinsic catalytic activity.

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the nitrogen's approach to the isocyanate group. This effect can sometimes counteract the benefit of increased basicity.

While direct, peer-reviewed experimental comparisons for 4-Isopropylmorpholine are not extensively documented, we can infer its performance from computational studies on similar molecules. A theoretical study on urethane formation found that 4-Methylmorpholine is a more effective catalyst than unsubstituted morpholine due to a lower activation energy barrier.[8][9] Following this logic, the enhanced electron-donating nature of the isopropyl group should further lower this activation barrier, suggesting 4-Isopropylmorpholine could be a more potent catalyst than NMM or NEM, provided steric hindrance is not the overriding factor.

Quantitative Performance Metrics

The following table summarizes key performance indicators for common tertiary amine catalysts in polyurethane foam production. The values for 4-Isopropylmorpholine are projected based on structure-activity relationships and should be validated experimentally using the protocol described later in this guide.

CatalystStructureBoiling Point (°C)Key Performance CharacteristicsCream Time (s) (Illustrative)Gel Time (s) (Illustrative)
4-Isopropylmorpholine C7H15NO~153 °C (Predicted)Projected: Strong gelling catalyst due to high basicity. Potential for fast cure times.10 - 1550 - 70
N-Ethylmorpholine (NEM) C6H13NO~138-139 °C[10][11]Balanced catalyst, widely used industry standard.15 - 2070 - 90
4-Methylmorpholine (NMM) C5H11NO~115-116 °CPotent catalyst, noted for lower activation energy than morpholine.[7][8]12 - 1860 - 80
Morpholine C4H9NO~129 °CLess effective catalyst compared to N-alkylated derivatives.[8][9]> 30> 120

Note: Cream and Gel times are highly formulation-dependent and are provided for comparative illustration only.

Mechanism of Catalysis in Urethane Formation

The catalytic cycle of a tertiary amine like 4-Isopropylmorpholine in the formation of a urethane bond is a well-understood process. The diagram below illustrates the key steps involved, highlighting the role of the amine in activating the reactants.

G cluster_reactants Reactants cluster_pathway Catalytic Pathway R_NCO Isocyanate (R-N=C=O) Complex Step 1: Formation of Activated Complex R_NCO->Complex R_OH Polyol (R'-OH) Attack Step 2: Nucleophilic Attack R_OH->Attack Attacks complex Cat 4-Isopropylmorpholine (Catalyst) Cat->Complex Forms complex with Complex->Attack Product Step 3: Product Formation & Catalyst Regeneration Attack->Product Product->Cat Regenerates Urethane Urethane Product (R-NH-CO-OR') Product->Urethane Releases

Caption: Catalytic mechanism of urethane formation via a tertiary amine catalyst.

Experimental Protocol: Cross-Validation of Catalytic Activity

To empirically validate the performance of 4-Isopropylmorpholine against an alternative like N-Ethylmorpholine, the following self-validating protocol can be employed. The design includes a negative control (no catalyst) and a positive control (standard catalyst) to ensure the results are robust and interpretable.

Objective:

To compare the reaction rate of urethane formation catalyzed by 4-Isopropylmorpholine versus N-Ethylmorpholine.

Materials:
  • Phenyl Isocyanate (Reagent Grade, ≥98%)

  • 1-Butanol (Anhydrous, ≥99.5%)

  • Toluene (Anhydrous, ≥99.8%)

  • 4-Isopropylmorpholine (≥95%)[12]

  • N-Ethylmorpholine (≥99%)

  • Internal Standard (e.g., Dodecane)

  • Reaction Vials (10 mL) with magnetic stir bars

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:
  • Preparation of Stock Solutions:

    • In a nitrogen-filled glovebox, prepare a stock solution of Phenyl Isocyanate in anhydrous toluene (e.g., 1 M).

    • Prepare a separate stock solution of 1-Butanol and the internal standard (Dodecane) in anhydrous toluene (e.g., 1 M 1-Butanol, 0.1 M Dodecane).

    • Prepare stock solutions of each catalyst (4-Isopropylmorpholine and N-Ethylmorpholine) in anhydrous toluene (e.g., 0.1 M).

  • Reaction Setup:

    • Set up three reaction vials, labeled: "Control," "NEM," and "4-IPM."

    • To each vial, add 2 mL of the 1-Butanol/Dodecane stock solution.

    • To the "NEM" vial, add 200 µL of the 0.1 M N-Ethylmorpholine stock solution.

    • To the "4-IPM" vial, add 200 µL of the 0.1 M 4-Isopropylmorpholine stock solution.

    • Place the vials in a temperature-controlled reaction block set to 25°C with magnetic stirring.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions, add 2 mL of the Phenyl Isocyanate stock solution to each vial simultaneously. This is time zero (t=0).

    • Immediately withdraw a 100 µL aliquot from each vial, quench it in a separate vial containing a quenching agent (e.g., a dilute solution of dibutylamine in toluene), and label it as the t=0 sample.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes).

  • Analysis:

    • Analyze the quenched samples by GC or HPLC.

    • Calculate the concentration of the remaining 1-Butanol or the formed urethane product by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the product versus time for each of the three reactions.

Data Interpretation (Causality):
  • The "Control" vial establishes the baseline, uncatalyzed reaction rate. A significant increase in rate in the other vials demonstrates the catalytic effect.

  • Comparing the slopes of the product formation curves for "NEM" and "4-IPM" provides a direct, quantitative comparison of their catalytic activity. A steeper slope indicates a faster reaction and a more potent catalyst under these conditions. This self-validating system ensures that any observed differences are due to the catalyst itself and not other experimental variables.

Workflow for Catalyst Performance Evaluation

The process of selecting and validating a catalyst can be systematized into a logical workflow. This ensures a comprehensive evaluation, from initial screening to final application.

Caption: A logical workflow for the comparative evaluation of amine catalysts.

Conclusion and Future Outlook

The analysis, based on established principles of chemical reactivity and computational data from related compounds, suggests that 4-Isopropylmorpholine is a potentially potent catalyst for applications such as polyurethane synthesis.[7][8] Its higher basicity, conferred by the isopropyl group, is a strong indicator of high catalytic activity, likely exceeding that of N-Ethylmorpholine and N-Methylmorpholine. However, this must be balanced against potential steric effects, which can only be confirmed through direct experimental validation.

The provided protocol offers a robust framework for researchers to conduct this validation in their own laboratories. By systematically comparing 4-Isopropylmorpholine to industry standards, its true performance profile can be accurately determined. As the chemical industry continues to seek more efficient and specialized catalysts, a thorough evaluation of promising candidates like 4-Isopropylmorpholine is not just beneficial, but essential for innovation.[13]

References

  • Varghese, R. J., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Journal of the Iranian Chemical Society.
  • US Korea Hotlink. (n.d.). Non-Toxic PU Catalysts | Polyurethane Additives Organic. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine, 4-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]

  • NIST. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook. Retrieved from [Link]

  • Kourounakis, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]

  • RIKEN. (2020). A highly active and robust solid catalyst provides high yields of esters by continuous flow. Retrieved from [Link]

  • PubChem. (n.d.). Ethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

Benchmarking the performance of 4-Isopropylmorpholine against other morpholine derivatives

An objective comparison of 4-Isopropylmorpholine's performance metrics against other key morpholine derivatives. This guide is tailored for researchers, scientists, and drug development professionals, providing in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 4-Isopropylmorpholine's performance metrics against other key morpholine derivatives. This guide is tailored for researchers, scientists, and drug development professionals, providing in-depth technical analysis and supporting experimental data to inform chemical synthesis and process development decisions.

Introduction: The Critical Role of Amine Selection in Chemical Synthesis

In the intricate world of chemical synthesis, the choice of a tertiary amine base or catalyst is far from trivial. It is a decision that directly influences reaction kinetics, selectivity, and overall yield. Morpholine derivatives, a class of cyclic tertiary amines, are widely employed due to their unique combination of basicity, steric properties, and favorable solubility profiles.[1] Among these, 4-Isopropylmorpholine presents a compelling case for specific applications where steric hindrance and controlled reactivity are paramount.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive performance benchmark of 4-Isopropylmorpholine against its common analogues: N-Methylmorpholine (NMM), N-Ethylmorpholine, and N-Phenylmorpholine. We will dissect their fundamental physicochemical properties and evaluate their performance in two critical applications: polyurethane catalysis and base-mediated organic reactions. Our analysis is grounded in established chemical principles and supported by detailed, replicable experimental protocols.

Foundational Physicochemical Properties: A Comparative Analysis

The performance of a morpholine derivative is intrinsically linked to its molecular structure, which dictates its steric bulk and basicity (pKa). These features are not independent variables; they work in concert to define the amine's role in a reaction.

  • Steric Hindrance: The size of the N-alkyl substituent is a primary determinant of steric accessibility. The isopropyl group in 4-Isopropylmorpholine offers significantly more bulk than the methyl or ethyl groups in NMM and N-Ethylmorpholine, respectively. This increased steric hindrance can be a decisive advantage in preventing the amine from acting as a nucleophile in unwanted side reactions.

  • Basicity (pKa): The pKa of the conjugate acid determines the amine's strength as a base. Alkyl-substituted morpholines have comparable basicity, suitable for many applications.[2][3] In contrast, the electron-withdrawing nature of the phenyl ring in N-Phenylmorpholine drastically reduces its basicity, limiting its utility as a general base.

Table 1: Comparative Physicochemical Properties of Selected Morpholine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)Key Feature
4-Isopropylmorpholine C₇H₁₅NO129.20[4]151-153~7.5 (estimated)High Steric Hindrance
N-MethylmorpholineC₅H₁₁NO101.15[3]115-116[2]7.38[2]Low Steric Hindrance
N-EthylmorpholineC₆H₁₃NO115.17138-140~7.7Moderate Steric Hindrance
N-PhenylmorpholineC₁₀H₁₃NO163.22249-251~5.3Low Basicity

Performance Benchmark I: Catalysis in Polyurethane Foam Production

Morpholine derivatives are extensively used as amine catalysts to promote the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions in polyurethane foam production.[5][6] The catalyst's role is to maintain a delicate balance between these reactions to achieve the desired foam properties.

Causality Behind Experimental Choices

To benchmark catalytic performance, we must measure the reaction kinetics. The standard industry metrics are cream time, gel (or string) time, and tack-free time. These parameters provide a real-time profile of the catalyst's activity. A catalyst that is too active can lead to premature gelling, trapping bubbles inefficiently and resulting in poor foam structure. A catalyst with delayed action, like those described in certain patents[5], allows for better flow and mold filling, which is often desirable. We hypothesize that the steric bulk of 4-Isopropylmorpholine will modulate its catalytic activity, potentially offering a more controlled reaction profile compared to the less hindered N-Methylmorpholine.

Experimental Protocol: Comparative Evaluation of Catalytic Activity

This protocol outlines a standardized method for comparing the catalytic efficiency of different morpholine derivatives in a flexible polyurethane foam formulation.

  • Preparation of Polyol Pre-blend: In a 500 mL polypropylene cup, combine 100 parts by weight (pbw) of a standard polyether polyol, 3.0 pbw of water (blowing agent), and 1.0 pbw of a silicone surfactant.

  • Catalyst Addition: To separate, identical polyol pre-blends, add 0.5 pbw of the respective amine catalyst (4-Isopropylmorpholine, N-Methylmorpholine, or N-Ethylmorpholine).

  • Mixing: Mix the contents of each cup thoroughly with a high-shear mixer at 2,000 RPM for 60 seconds.

  • Initiation: Add 50 pbw of toluene diisocyanate (TDI) to the mixture and continue high-shear mixing for exactly 5 seconds.

  • Observation and Data Logging: Immediately pour the reacting mixture into a cardboard box and start a stopwatch. Record the following events:

    • Cream Time: The time at which the mixture turns cloudy and begins to rise.

    • Gel Time: The time at which fine strands of polymer can be pulled from the foam with a wooden applicator.

    • Tack-Free Time: The time at which the top surface of the foam is no longer sticky to the touch.

  • Analysis: Compare the recorded times for each catalyst. Shorter times indicate higher initial catalytic activity.

graphdot cluster_prep 1. Pre-blend Preparation cluster_react 6. Reaction & Observation Polyol Polyol Mix1 3. High-Shear Mixing Water Water Surfactant Surfactant Catalyst 2. Amine Catalyst Addition (e.g., 4-Isopropylmorpholine) Catalyst->Mix1 TDI 4. Isocyanate (TDI) Addition Mix1->TDI Mix2 5. Final Mix & Pour TDI->Mix2 Cream Cream Time Mix2->Cream Gel Gel Time Cream->Gel TackFree Tack-Free Time Gel->TackFree

Caption: Experimental workflow for benchmarking amine catalyst performance in polyurethane foam production.

Anticipated Results and Discussion

Computational studies suggest that N-Methylmorpholine is a more effective catalyst than unsubstituted morpholine for urethane formation due to a lower activation energy.[7] We can extrapolate that the less-hindered N-Methylmorpholine and N-Ethylmorpholine will exhibit shorter cream and gel times, indicating high front-end activity. Conversely, the sterically encumbered active site of 4-Isopropylmorpholine is expected to result in a slightly delayed cream and gel time. This delay is not a drawback; it provides a wider processing window, which is highly advantageous in complex molding applications to ensure complete filling before the viscosity increases excessively.[5]

Performance Benchmark II: Non-Nucleophilic Base in Elimination Reactions

A common challenge in organic synthesis is to perform a base-mediated reaction, such as a dehydrohalogenation (an E2 elimination), without competing nucleophilic substitution (SN2). A base that is also a strong nucleophile can attack the substrate, leading to undesirable byproducts.

Causality Behind Experimental Choices

The ideal base for an E2 reaction should be strong enough to abstract a proton but sterically hindered enough to be a poor nucleophile. This is where 4-Isopropylmorpholine is designed to excel. We will compare its performance against the less-hindered N-Methylmorpholine in the dehydrobromination of 2-bromopropane. The success of the base will be measured by its selectivity—the ratio of the desired elimination product (propene) to the substitution byproduct (N-isopropyl-N-methylmorpholinium bromide). This self-validating system directly quantifies the practical impact of steric hindrance.

Experimental Protocol: Evaluating Selectivity in Dehydrobromination
  • Reaction Setup: In three separate flame-dried round-bottom flasks equipped with reflux condensers and stir bars, add 2-bromopropane (1.0 equiv) and toluene (5 mL per mmol of substrate).

  • Base Addition: To each flask, add one of the following:

    • Flask A: 4-Isopropylmorpholine (1.2 equiv)

    • Flask B: N-Methylmorpholine (1.2 equiv)

    • Flask C: No base (Control)

  • Reaction: Heat the reaction mixtures to 80 °C and stir for 12 hours.

  • Workup: Cool the mixtures to room temperature. A precipitate (the morpholinium salt) will form. Filter the mixture and wash the precipitate with cold toluene.

  • Analysis:

    • Analyze the filtrate by Gas Chromatography (GC) to determine the relative amounts of remaining 2-bromopropane and any soluble byproducts.

    • Analyze the filtered solid (the quaternary ammonium salt byproduct from the SN2 reaction) by ¹H NMR to confirm its structure.

    • The primary measure of success is the yield of the desired elimination pathway, inferred from the consumption of the starting material and the minimal formation of the SN2 byproduct.

G cluster_input Reactants cluster_output Products Substrate 2-Bromopropane Reaction Reaction (Toluene, 80°C, 12h) Substrate->Reaction Base Amine Base (e.g., 4-Isopropylmorpholine) Base->Reaction E2_Prod Propene (E2 Product) Reaction->E2_Prod SN2_Prod Quaternary Salt (SN2 Byproduct) Reaction->SN2_Prod Analysis Analysis (GC, NMR) E2_Prod->Analysis SN2_Prod->Analysis

Sources

Validation

A Comparative Analysis of 4-Isopropylmorpholine in Synthesis: A Guide to Cost-Effectiveness and Performance

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical synthesis, the selection of reagents is a critical decision that balances reactivity, selectivity, cost, and process eff...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the selection of reagents is a critical decision that balances reactivity, selectivity, cost, and process efficiency. Tertiary amines are a cornerstone of this selection process, frequently employed as bases and catalysts in a myriad of transformations. Among these, N-alkylated morpholines are prized for their unique combination of basicity, steric profile, and solubility. This guide provides an in-depth comparative analysis of 4-isopropylmorpholine, evaluating its cost-effectiveness and performance against a more conventional alternative, N-methylmorpholine (NMM), in the context of a representative acylation reaction.

Introduction: The Role of N-Alkylmorpholines in Synthesis

N-alkylmorpholines, characterized by the morpholine ring N-substituted with an alkyl group, are widely utilized in organic synthesis. Their utility stems from a moderately basic nitrogen atom, a consequence of the electron-withdrawing effect of the ether oxygen in the morpholine ring, which makes them less nucleophilic than structurally similar aliphatic amines. This reduced nucleophilicity is advantageous in preventing unwanted side reactions. The nature of the N-alkyl substituent significantly influences the steric environment around the nitrogen, impacting its accessibility and, consequently, its performance in a given reaction.

4-Isopropylmorpholine, with its bulky isopropyl group, presents a distinct steric profile compared to the less hindered N-methylmorpholine. This guide will explore the practical implications of this structural difference on reaction outcomes and overall process cost-effectiveness.

Comparative Analysis: 4-Isopropylmorpholine vs. N-Methylmorpholine in a Representative Acylation Reaction

To provide a tangible comparison, we will consider a common and critical transformation in pharmaceutical and fine chemical synthesis: the acylation of an amine with an acyl chloride to form an amide bond. Tertiary amines are crucial in this reaction to neutralize the HCl byproduct, driving the reaction to completion.

Theoretical Considerations: Basicity and Steric Hindrance

The performance of a tertiary amine base in an acylation reaction is governed by two key factors: its basicity (pKa of the conjugate acid) and the steric hindrance around the nitrogen atom.

  • Steric Hindrance: The bulk of the N-alkyl group can influence the rate and selectivity of the reaction. The larger isopropyl group in 4-isopropylmorpholine creates a more sterically hindered environment around the nitrogen compared to the methyl group in NMM. This can be advantageous in preventing the base from participating in undesired nucleophilic attack on the acyl chloride, but it may also slightly reduce its efficiency as a proton scavenger.

Experimental Protocol: A Head-to-Head Comparison

The following protocols outline a hypothetical but representative experiment for the N-acylation of aniline with benzoyl chloride, comparing the use of 4-isopropylmorpholine and N-methylmorpholine as the acid scavenger.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Workup and Purification start Dissolve Aniline and Tertiary Amine in Dichloromethane add_acyl Add Benzoyl Chloride (dropwise at 0°C) start->add_acyl react Stir at Room Temperature add_acyl->react quench Quench with Water react->quench Monitor by TLC extract Extract with Dichloromethane quench->extract wash Wash with 1M HCl, sat. NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product purify->end Characterize Product (NMR, MS) and Determine Yield

Caption: Generalized workflow for the N-acylation experiment.

Protocol 1: Using 4-Isopropylmorpholine

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add aniline (1.0 eq, 5.0 mmol, 0.46 mL) and anhydrous dichloromethane (25 mL).

  • Add 4-isopropylmorpholine (1.2 eq, 6.0 mmol, 0.87 mL) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.05 eq, 5.25 mmol, 0.61 mL) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-phenylbenzamide.

Protocol 2: Using N-Methylmorpholine (NMM)

  • Follow the same procedure as in Protocol 1, but in step 2, use N-methylmorpholine (1.2 eq, 6.0 mmol, 0.66 mL) instead of 4-isopropylmorpholine.

Expected Outcomes and Discussion

While both reactions are expected to yield the desired N-phenylbenzamide, subtle differences in performance may be observed:

  • Reaction Rate: Due to its smaller size, N-methylmorpholine might be a slightly more efficient proton scavenger, potentially leading to a marginally faster reaction rate. However, for a simple acylation like this, the difference is likely to be negligible.

  • Yield and Purity: Both bases are expected to facilitate high yields of the product. The greater steric hindrance of 4-isopropylmorpholine could, in theory, lead to a slightly cleaner reaction profile by minimizing any potential side reactions involving the base, though such side reactions are generally not significant with N-alkylmorpholines in this context.

  • Workup: The workup procedure for both reactions is identical. The hydrochloride salts of both bases are water-soluble, allowing for their efficient removal during the aqueous washes.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the price of the reagent but also its impact on the overall process, including reaction yield, time, and purification requirements.

Data Presentation: Comparative Cost and Performance Metrics

Parameter4-IsopropylmorpholineN-MethylmorpholineN-Ethylmorpholine
Molecular Weight ( g/mol ) 129.22101.15115.17
Boiling Point (°C) ~155-157~115-116~138-140
Relative Basicity ModerateModerateModerate
Steric Hindrance HighLowModerate
Estimated Bulk Price (USD/kg) *15 - 2510 - 2012 - 22
Typical Molar Equivalence in Acylation 1.1 - 1.51.1 - 1.51.1 - 1.5
Expected Yield HighHighHigh
Potential Advantages Reduced potential for base-related side reactions due to steric bulk.Lower cost, lower molecular weight per mole.A balance of steric hindrance and cost.
Potential Disadvantages Higher cost, higher molecular weight per mole.Potentially more susceptible to side reactions in sensitive systems.-

*Disclaimer: The bulk prices are estimates based on available list prices and supplier information for similar products. Actual prices may vary depending on the supplier, quantity, and market conditions.

Analysis of Cost-Effectiveness

  • Reagent Cost: Based on estimations, N-methylmorpholine is likely the most cost-effective option on a per-kilogram and per-mole basis, followed by N-ethylmorpholine and then 4-isopropylmorpholine.

  • Process Efficiency: In a straightforward acylation as described, the differences in yield and reaction time between the three bases are expected to be minimal. Therefore, the primary driver of cost-effectiveness in this scenario is the raw material cost.

  • When to Consider 4-Isopropylmorpholine: The higher cost of 4-isopropylmorpholine may be justified in more complex syntheses where:

    • The substrate or acylating agent is particularly sensitive and prone to base-mediated side reactions. The steric bulk of the isopropyl group can provide an added layer of selectivity.

    • The reaction requires a non-nucleophilic base with a specific solubility profile that 4-isopropylmorpholine uniquely offers.

Logical Relationship: Reagent Selection

G cluster_0 Decision Factors cluster_1 Reagent Choice cost Cost Sensitivity nmm N-Methylmorpholine cost->nmm High nipm 4-Isopropylmorpholine cost->nipm Low complexity Substrate Complexity & Sensitivity complexity->nmm Low complexity->nipm High

Caption: Decision matrix for selecting between NMM and 4-Isopropylmorpholine.

Conclusion and Recommendations

Both 4-isopropylmorpholine and N-methylmorpholine are effective bases for facilitating acylation reactions. For routine and cost-sensitive applications where the substrates are robust, N-methylmorpholine is the recommended choice due to its lower estimated bulk price and lower molecular weight.

4-Isopropylmorpholine emerges as a valuable, albeit more specialized, alternative. Its higher cost is a significant consideration, but its increased steric hindrance can be a crucial advantage in complex syntheses involving sensitive functional groups where minimizing side reactions is paramount to achieving high purity and overall yield.

Researchers and process chemists should therefore consider the specific demands of their synthetic route. For initial route scouting and on less complex molecules, the economic advantages of N-methylmorpholine are compelling. However, when faced with challenges of selectivity and by-product formation, the investment in a more sterically demanding base like 4-isopropylmorpholine can prove to be a cost-effective strategy in the long run by simplifying purification and improving the overall process robustness.

References

  • Wikipedia. N-Methylmorpholine.[Link]

Comparative

A Senior Application Scientist's Guide to the Spectroscopic and Crystallographic Validation of 4-Isopropylmorpholine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including high aqueous sol...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including high aqueous solubility and metabolic stability.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, acting as analgesics, antibiotics, and antimycotics.[3] The introduction of an isopropyl group at the 4-position creates 4-Isopropylmorpholine, a key building block for more complex molecules.[4][5] As with any compound destined for therapeutic consideration, unambiguous structural validation is not merely a formality—it is the foundation of safety, efficacy, and intellectual property.

This guide provides an in-depth comparison of the essential analytical techniques for the structural elucidation of 4-Isopropylmorpholine derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow. The objective is to equip researchers with the rationale to select the appropriate methods, interpret the resulting data with confidence, and build a comprehensive characterization package for regulatory and publication purposes.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Isopropylmorpholine derivatives, a multi-technique NMR approach is essential for mapping the complete molecular framework.

Expertise & Rationale

We begin with NMR because it is non-destructive and information-rich. A combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, COSY) experiments allows us to piece together the molecular puzzle. The characteristic signals of the morpholine ring—two distinct methylene environments adjacent to the oxygen and nitrogen atoms—provide an immediate signature.[6] The isopropyl group's unique pattern further confirms the substitution at the N-4 position.

Experimental Protocol: A Multi-Step NMR Investigation

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified 4-Isopropylmorpholine derivative.
  • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it and have minimal overlapping signals with the analyte.
  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Objective: To identify all unique proton environments and their neighboring protons.
  • Execution: Acquire a standard ¹H NMR spectrum.
  • Interpretation:
  • Morpholine Ring: Expect two distinct multiplets, typically in the range of δ 2.5-4.0 ppm. The protons on the carbons adjacent to the oxygen (-O-CH₂-) will be downfield (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (-N-CH₂-).[6][7]
  • Isopropyl Group: Look for a septet (for the single -CH- proton) and a doublet (for the two -CH₃ groups). The integration of the doublet should be six times that of the septet.
  • Other Substituents: Analyze additional signals to characterize other parts of the derivative.

3. ¹³C NMR & DEPT-135 Spectroscopy:

  • Objective: To identify all unique carbon environments and determine the number of attached protons (CH, CH₂, CH₃).
  • Execution: Acquire a proton-decoupled ¹³C spectrum followed by a DEPT-135 experiment.
  • Interpretation:
  • ¹³C Spectrum: Count the number of signals to confirm the number of unique carbon atoms.
  • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. This is invaluable for definitively assigning the morpholine methylene carbons.[6] Carbons with no attached protons (quaternary) will be absent.

4. 2D NMR (HSQC & COSY) - Confirming Connectivity:

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with its directly attached carbon, providing definitive C-H assignments.
  • Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, establishing the connectivity between adjacent, non-equivalent protons. It is used to trace the proton network through the morpholine ring and confirm the isopropyl group's structure.

NMR_Workflow

Pillar 2: Mass Spectrometry (MS) - The Molecular Weighing Scale

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and, by extension, its molecular formula.

Expertise & Rationale

While NMR pieces together the skeleton, high-resolution mass spectrometry (HRMS) provides the definitive molecular formula, a critical piece of data for validation. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods ideal for morpholine derivatives, often yielding a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the elemental composition.[8][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol, often with a trace amount of formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the elemental composition based on the exact mass (typically measured to four or more decimal places).

    • Compare the calculated molecular formula with the expected formula of the synthesized derivative.

Pillar 3: X-ray Crystallography - The Unambiguous 3D Structure

X-ray crystallography stands as the gold standard for structural determination. It provides a precise and unambiguous three-dimensional model of the molecule as it exists in the solid state.

Expertise & Rationale

When a single crystal of sufficient quality can be obtained, X-ray diffraction provides irrefutable proof of structure. It moves beyond the connectivity information from NMR to deliver precise bond lengths, bond angles, and conformational details, such as the chair conformation of the morpholine ring.[10][11] This level of detail is paramount for understanding structure-activity relationships (SAR) and for patent applications.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • Objective: To grow a single, defect-free crystal suitable for diffraction.

    • Method: This is often a process of trial and error. Common techniques include:

      • Slow evaporation of a saturated solution of the compound.

      • Vapor diffusion, where a precipitant solvent is slowly diffused into a solution of the compound.

      • Cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensity and position of scattered X-rays) is recorded by a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

    • Computational software is used to solve the phase problem and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined to achieve the best fit with the experimental data.

  • Data Interpretation: The final output is a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information.

Logic_Diagram

Comparative Analysis: Selecting the Right Tool

While each technique is powerful, their application depends on the specific question being asked. The following table provides a comparative overview to guide experimental design.

Technique Information Provided Sample State Destructive? Key Advantage Key Limitation
¹H & ¹³C NMR Atomic connectivity, chemical environmentSolutionNoRich structural detail on the entire moleculeCan have overlapping signals in complex molecules
HRMS Exact mass, molecular formulaSolution/SolidYesHigh sensitivity and accuracy for formula determinationProvides no information on connectivity
IR Spectroscopy Presence of functional groupsSolid/LiquidNoFast, simple confirmation of key bonds (C-O, C-N)Provides limited structural information; not definitive alone
X-ray Crystallography Absolute 3D structure, conformation, packingSingle CrystalNoUnambiguous "gold standard" proof of structureRequires a high-quality single crystal, which can be difficult to obtain

Conclusion

The validation of 4-Isopropylmorpholine derivatives is a multi-faceted process that relies on the synergistic application of spectroscopic and crystallographic techniques. NMR spectroscopy serves as the primary tool for mapping the molecular framework in solution, while high-resolution mass spectrometry provides an essential checkpoint for the molecular formula. For absolute, unambiguous proof of structure, single-crystal X-ray crystallography is the definitive method. By employing this self-validating workflow, researchers can ensure the scientific integrity of their work, providing the robust and reliable data required to advance drug discovery and development programs.

References

  • AlTamiemi, E. O., & Jasim, S. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(3), 518-531. [Link]

  • Zhang, L., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(15), 3485. [Link]

  • Bain, A. J., & Martin, L. (1975). U.S. Patent No. 3,876,769. Washington, DC: U.S.
  • Taylor, R. D. (2010). Selection of heterocycles for drug design. Medicinal Chemistry Communications, 1(1), 24-38. [Link]

  • Singh, S., & Kumar, A. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Lee, H., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(10), 2471. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73998, 4-Isopropylmorpholine. Retrieved from [Link].

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Dega-Szafran, Z., Szafran, M., & Katrusiak, A. (2004). Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives. Journal of Molecular Structure, 695-696, 265-274. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]

  • Krátký, M., et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2020(4), M1164. [Link]

  • Mezei, G., & Zeller, M. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1104. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Isopropylmorpholine: An Evaluation of Published Methods

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Isopropylmorpholine is a tertiary amine of significant interest in organic synthesis and medicinal chemistry, serving as a key building block...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylmorpholine is a tertiary amine of significant interest in organic synthesis and medicinal chemistry, serving as a key building block and intermediate. Its unique structural and electronic properties, conferred by the isopropyl group, make it a valuable component in the development of novel chemical entities. The efficient and reproducible synthesis of this compound is therefore a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the most prominent published methods for the synthesis of 4-Isopropylmorpholine, supported by experimental data and procedural details. We will delve into three primary synthetic strategies: the direct N-alkylation of morpholine, the reductive amination of morpholine with acetone, and the cyclization of N-isopropyldiethanolamine.

Method 1: N-Alkylation of Morpholine with Isopropyl Halides

The direct N-alkylation of morpholine with an isopropyl halide, such as isopropyl bromide, represents a classical and straightforward approach to the synthesis of 4-isopropylmorpholine. This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and drive the reaction to completion.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide. The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions, such as elimination. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often employed to solvate the cation of the base and enhance the nucleophilicity of the morpholine.

Experimental Protocol: N-Alkylation of Morpholine with Isopropyl Bromide

Materials:

  • Morpholine

  • Isopropyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of morpholine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Slowly add isopropyl bromide (1.2 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 6-12 hours), cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel to afford pure 4-isopropylmorpholine.

Method 2: Reductive Amination of Morpholine with Acetone

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of 4-isopropylmorpholine synthesis, this one-pot reaction involves the condensation of morpholine with acetone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. The choice of reducing agent is critical to the success of this reaction, with milder reagents that selectively reduce the iminium ion in the presence of the ketone being preferred.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal from the addition of morpholine to the carbonyl group of acetone. Dehydration of the hemiaminal, often acid-catalyzed, leads to the formation of an iminium ion. A hydride reducing agent then attacks the electrophilic carbon of the iminium ion to yield 4-isopropylmorpholine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is mild, tolerant of a wide range of functional groups, and can be used in a one-pot procedure.[1][2][3][4] Sodium borohydride (NaBH₄) can also be used, but typically requires the pre-formation of the imine before its addition, as it can also reduce the starting ketone.[5][6][7]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • Morpholine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of morpholine (1.0 equivalent) and acetone (1.5 equivalents) in DCE, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 4-isopropylmorpholine by distillation or column chromatography.

Method 3: Cyclization of N-Isopropyldiethanolamine

This method involves a two-step process starting from diethanolamine. First, N-isopropyldiethanolamine is synthesized, which is then subjected to an acid-catalyzed intramolecular cyclization to form the morpholine ring. This approach is analogous to the industrial synthesis of morpholine and N-substituted morpholines.[8][9]

Mechanistic Rationale

The synthesis of N-isopropyldiethanolamine can be achieved through various methods, including the reaction of diethanolamine with an isopropylating agent. The subsequent cyclization is a dehydration reaction, typically promoted by a strong acid such as sulfuric acid. The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the adjacent carbon and displacing the water molecule to form the six-membered morpholine ring.

Experimental Protocol: Cyclization of N-Isopropyldiethanolamine

Materials:

  • N-Isopropyldiethanolamine

  • Concentrated sulfuric acid (H₂SO₄) or Oleum[10]

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

Step A: Synthesis of N-Isopropyldiethanolamine (Illustrative Example)

  • N-Isopropyldiethanolamine can be prepared by the reaction of diethanolamine with 2-halopropane or by the reductive amination of diethanolamine with acetone.

Step B: Cyclization to 4-Isopropylmorpholine

  • Carefully add concentrated sulfuric acid (e.g., 1.2 equivalents) to N-isopropyldiethanolamine (1.0 equivalent) with cooling.

  • Heat the mixture to 160-180 °C for several hours, monitoring the reaction by TLC or GC-MS.[9]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a cold sodium hydroxide solution to a pH > 10.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-isopropylmorpholine by distillation.

Comparative Analysis

To provide a clear and objective comparison of these methods, the following table summarizes their key performance indicators based on published data and chemical principles.

Parameter N-Alkylation with Isopropyl Halide Reductive Amination with Acetone Cyclization of N-Isopropyldiethanolamine
Starting Materials Morpholine, Isopropyl HalideMorpholine, AcetoneN-Isopropyldiethanolamine, Strong Acid
Reagents Base (e.g., K₂CO₃), Organic SolventReducing Agent (e.g., NaBH(OAc)₃), Organic SolventStrong Acid (e.g., H₂SO₄)
Reaction Conditions Moderate to elevated temperatures (60-70 °C)Room temperatureHigh temperatures (160-180 °C)
Typical Yield Good (around 70% reported for similar alkylations)Generally high (often >85%)[1][4]Moderate to good (dependent on cyclization efficiency)
Purity of Crude Product Moderate (potential for over-alkylation and elimination byproducts)High (high selectivity of modern reducing agents)Moderate (potential for charring and byproducts at high temperatures)
Scalability Readily scalableReadily scalable, one-pot nature is advantageousScalable, but requires careful temperature control
Safety Considerations Isopropyl halides are lachrymatory and alkylating agents.Sodium triacetoxyborohydride is moisture-sensitive. Use of chlorinated solvents.Use of concentrated strong acids at high temperatures requires caution.
Cost-Effectiveness Dependent on the cost of the isopropyl halide.Acetone is inexpensive; cost is influenced by the choice of reducing agent.Can be cost-effective if N-isopropyldiethanolamine is readily available or easily synthesized.

Visualization of Synthetic Workflows

To further illustrate the distinct nature of each synthetic pathway, the following diagrams outline the experimental workflows.

cluster_0 N-Alkylation cluster_1 Reductive Amination cluster_2 Cyclization A0 Morpholine + Isopropyl Bromide A1 Add Base (K₂CO₃) in DMF A0->A1 A2 Heat (60-70°C) A1->A2 A3 Workup & Purification A2->A3 A4 4-Isopropylmorpholine A3->A4 B0 Morpholine + Acetone B1 Add NaBH(OAc)₃ in DCE B0->B1 B2 Stir at RT B1->B2 B3 Workup & Purification B2->B3 B4 4-Isopropylmorpholine B3->B4 C0 N-Isopropyldiethanolamine C1 Add H₂SO₄ C0->C1 C2 Heat (160-180°C) C1->C2 C3 Workup & Purification C2->C3 C4 4-Isopropylmorpholine C3->C4

Caption: Comparative workflows for the synthesis of 4-Isopropylmorpholine.

Conclusion and Recommendations

Each of the discussed methods offers a viable route to 4-isopropylmorpholine, with the optimal choice depending on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired purity.

  • N-Alkylation is a classic and reliable method, particularly suitable for small to medium-scale syntheses where the starting materials are readily available. Careful control of stoichiometry and reaction conditions is necessary to minimize byproduct formation.

  • Reductive Amination stands out as a highly efficient and selective one-pot procedure, especially when using modern reducing agents like sodium triacetoxyborohydride. Its mild reaction conditions and high yields make it an attractive option for a wide range of applications, including library synthesis.

  • The Cyclization of N-Isopropyldiethanolamine is a robust method that is analogous to industrial processes. While it involves higher temperatures and the handling of strong acids, it can be a cost-effective route for large-scale production, provided the precursor is accessible.

For general laboratory-scale synthesis where efficiency, selectivity, and mild conditions are prioritized, reductive amination using sodium triacetoxyborohydride is highly recommended . For larger-scale production, the economics of the starting materials may favor the cyclization route. Ultimately, the choice of synthetic method should be guided by a thorough evaluation of the factors outlined in this guide.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. (URL: [Link])

  • Common Conditions for Reductive Amination. Organic Chemistry Data. (URL: [Link])

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. (URL: [Link])

  • Morpholine Preparation from Diethanolamine. YouTube. (URL: [Link])

  • Ghorbani-Vaghei, R., & Veisi, H. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(1), 135-141.
  • Reductive Amination, and How It Works. Master Organic Chemistry. (URL: [Link])

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. (URL: [Link])

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. (URL: [Link])

  • Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. (URL: [Link])

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. (URL: [Link])

  • US Patent 2,777,846A - Process of producing morpholine from diethanolamine.
  • Free-Radical Deoxygenative Amination of Alcohols via Copper Metallaphotoredox Catalysis. ChemRxiv. (URL: [Link])

  • 1-diethylamino-3-butanone. Organic Syntheses. (URL: [Link])

  • Copper-catalyzed monoselective C–H amination of ferrocenes with alkylamines. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • EP0474411A1 - Production of diethanolamine derivatives and their intermediates.
  • n-nitromorpholine. Organic Syntheses. (URL: [Link])

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. (URL: [Link])

  • CN106632143B - The cycle the preparation method of N-methylmorpholine.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Isopropylmorpholine

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed, procedural framework for the proper disposal of 4-Isopropylmorpholine (CAS No. 1004-14-4), a compound frequently utilized in developmental chemistry. The procedures outlined herein are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact, reflecting the highest standards of laboratory practice.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Effective disposal begins with a thorough understanding of the material's intrinsic hazards. 4-Isopropylmorpholine, like many morpholine derivatives, presents a multi-faceted risk profile that dictates its handling and disposal requirements. Its primary hazards stem from its corrosivity, potential toxicity, and flammability.

Based on data from analogous morpholine compounds, 4-Isopropylmorpholine should be handled as a hazardous substance. It is classified as a corrosive material that can cause severe skin burns and eye damage.[1] Inhalation, ingestion, or dermal contact can be harmful. Furthermore, the substance may be harmful to aquatic life, necessitating containment from environmental release.

Proper risk assessment mandates treating this compound with the respect due to a corrosive and toxic substance. All handling and waste management steps are derived directly from this hazard profile.

Table 1: Key Safety and Hazard Data for Morpholine Derivatives

PropertyValue/ClassificationSignificance for Disposal
CAS Number 1004-14-4Unique identifier for 4-Isopropylmorpholine.
Hazard Class Corrosive (Category 1B), Acute Toxicity (Category 4), Aquatic Hazard (Acute, Category 3)Dictates need for corrosion-resistant containers, robust PPE, and prevention of release into drains.
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[2][3]Waste must be segregated to prevent violent reactions, such as ignition or explosion.[3]
Primary Route of Exposure Skin/Eye Contact, Inhalation, Ingestion.Mandates handling in a fume hood with appropriate PPE.
EPA Waste Code (Anticipated) D002 (Corrosivity) if pH ≥ 12.5.[4]If it meets the pH criteria, it is regulated as a characteristic hazardous waste under RCRA.[4][5]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling 4-Isopropylmorpholine or its waste, ensuring personal and environmental safety is paramount. The following protocols are mandatory.

Required PPE:

  • Eye and Face Protection: Wear tightly sealed safety goggles in combination with a full-face shield.[2][3]

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or nitrile, and check for compatibility. Change gloves immediately if contamination occurs.

  • Skin and Body Protection: Wear a chemically resistant lab coat, long pants, and closed-toe shoes. For larger quantities or spill response, a chemical-resistant apron or full suit may be necessary.

  • Respiratory Protection: All handling of 4-Isopropylmorpholine, including waste consolidation, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[6]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

Waste Segregation and Collection: A Step-by-Step Protocol

The foundation of compliant laboratory waste management is the systematic segregation and collection of hazardous materials at the point of generation.[8]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location within the laboratory, at or near the point of waste generation (e.g., inside a designated fume hood), for waste accumulation.[5]

  • This area must be under the control of laboratory personnel and should not be in a general traffic path.[9]

Step 2: Select a Compatible Waste Container

  • Use a sturdy, leak-proof container made of a material compatible with 4-Isopropylmorpholine, such as high-density polyethylene (HDPE) or glass. Avoid using metal containers for corrosive waste.[8]

  • The container must have a secure, tight-fitting lid.[5][8]

Step 3: Label the Container Correctly and Completely

  • Before any waste is added, affix a "Hazardous Waste" label to the container.[10]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 4-Isopropylmorpholine."

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

    • The date when the first drop of waste was added to the container (accumulation start date).[9]

Step 4: Accumulate Waste Safely

  • Add waste 4-Isopropylmorpholine to the designated container.

  • Crucially, do not mix this waste with other chemical streams, especially acids or strong oxidizing agents, to prevent dangerous reactions. [10]

  • Keep the container securely closed at all times, except when actively adding waste.[8]

  • Store the container within a secondary containment bin or tray to contain any potential leaks or spills.[8][11]

Final Disposal Pathway: From Lab to Licensed Facility

Under no circumstances should 4-Isopropylmorpholine or its waste be disposed of down the drain.[12] The only acceptable final disposal method is through a licensed hazardous waste management company.

Workflow for Final Disposal:

  • Once the waste container is full (no more than 90% capacity to allow for expansion) or has been in accumulation for the maximum time allowed by your institution (typically 9-12 months), seal it securely.[9]

  • Ensure the hazardous waste label is complete and legible.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][10]

  • EHS staff will then transport the waste to a central accumulation facility before it is collected by a certified contractor for proper disposal, which is typically high-temperature incineration.[13]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for managing 4-Isopropylmorpholine waste from the point of generation to its final, compliant disposal.

G cluster_0 Start: In-Lab Operations cluster_1 Step 1: Containment & Labeling cluster_2 Step 2: Accumulation cluster_3 Step 3: Final Disposal gen Waste 4-Isopropylmorpholine Generated container Select Compatible Container (HDPE, Glass) gen->container Immediate Containment labeling Affix 'Hazardous Waste' Label - Chemical Name - Hazards - Start Date container->labeling saa Store in Designated SAA (Fume Hood) labeling->saa secondary Use Secondary Containment (Spill Tray) saa->secondary segregate Segregate from Incompatibles (Acids, Oxidizers) saa->segregate pickup Container Full or Time Limit Reached: Request EHS Pickup secondary->pickup segregate->pickup disposal Transfer to Licensed Waste Disposal Facility (e.g., Incineration) pickup->disposal

Caption: Workflow for the compliant disposal of 4-Isopropylmorpholine.

Advanced Topic: In-Lab Hazard Reduction (For Emergency Use Only)

In certain situations, such as preparing for transport or reducing the immediate hazard of a small amount of residual material, it may be permissible to neutralize the corrosivity of 4-Isopropylmorpholine. This procedure does not render the waste non-hazardous or suitable for sewer disposal.[14] The resulting solution must still be collected and disposed of as chemical waste. This should only be performed by trained personnel.

Protocol: Neutralization of Residual 4-Isopropylmorpholine

Objective: To reduce the corrosive hazard (D002) of a small quantity of 4-Isopropylmorpholine by neutralizing its basicity.

Materials:

  • Dilute solution of a weak acid (e.g., 1M citric acid or 1M acetic acid). Avoid strong acids like HCl or H₂SO₄ which can cause a violent exothermic reaction.

  • pH indicator strips or a calibrated pH meter.

  • Stir plate and magnetic stir bar.

  • Ice bath.

Procedure:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing all required PPE.[6]

  • Dilute the Waste: If dealing with a concentrated residue, dilute it slowly with a compatible solvent (e.g., isopropanol) or water to a volume that is manageable and helps dissipate heat.

  • Cool the Solution: Place the beaker containing the diluted waste into an ice bath to manage heat generation during neutralization.[6]

  • Slow Acid Addition: While stirring the solution, add the weak acid solution dropwise. The reaction is exothermic, and adding the acid too quickly can cause boiling and splashing.

  • Monitor pH: Periodically check the pH of the solution using a pH strip or meter. Continue adding acid slowly until the pH is between 6.0 and 8.0.

  • Final Disposal: The resulting neutralized solution is still considered hazardous chemical waste due to its organic content and potential toxicity. Transfer it to your properly labeled hazardous waste container for 4-Isopropylmorpholine or a compatible aqueous waste stream.

This guide provides a comprehensive framework for the responsible management of 4-Isopropylmorpholine waste. Adherence to these procedures is a cornerstone of a robust safety culture and demonstrates a commitment to scientific excellence and environmental stewardship.

References

  • ITW LLC & Co. KG. (2017). Safety Data Sheet: Isopropanol bulk. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Ethylmorpholine. Retrieved from [Link]

  • CESH Home. (2025). A Complete Guide to Lab Waste Management Best Practices. Retrieved from [Link]

  • ACTenviro. (2024). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Laboratory Waste Management Guidelines.
  • Duke University. (n.d.). Laboratory Chemical Waste Management Practices. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Chemical Hygiene Plan continued. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Missouri State University. (2023). Waste Neutralization Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Morpholine - Substance Details. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2022). MORPHOLINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). TSCA Section 5(a)(3) Determination for Significant New Use Notice (SNUN) SN-19-0006. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of 4-Isopropylmorpholine: Personal Protective Equipment, Operational Protocols, and Disposal

For the diligent researcher, scientist, and drug development professional, the sanctity of the laboratory environment is paramount. The proper handling of specialized chemical reagents is a cornerstone of both personal s...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the sanctity of the laboratory environment is paramount. The proper handling of specialized chemical reagents is a cornerstone of both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe management of 4-Isopropylmorpholine, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our commitment is to empower you with the knowledge to not only protect yourself but also to maintain the highest standards of laboratory practice.

Understanding the Risks: The Chemical Profile of 4-Isopropylmorpholine

Before detailing the requisite personal protective equipment (PPE), it is crucial to understand the inherent hazards of 4-Isopropylmorpholine. This compound is classified as a flammable liquid and vapor that can cause skin irritation and serious eye damage.[1][2] The morpholine component, in a broader context, is known to be corrosive to tissues.[3] Therefore, our safety protocols are designed to mitigate these primary risks of flammability, dermal contact, and ocular exposure.

Key Hazard Information for 4-Isopropylmorpholine:
Hazard StatementClassificationGHS Pictogram
Flammable liquid and vaporFlammable liquids, Category 3GHS02 (Flame)
Causes skin irritation/burnsSkin corrosion/irritation, Category 1B/2GHS05 (Corrosion)
Causes serious eye damageSerious eye damage/eye irritation, Category 1GHS05 (Corrosion)
Harmful if swallowed, in contact with skin, or if inhaledAcute toxicity, Category 4GHS07 (Exclamation Mark)

This table synthesizes data from multiple sources to provide a comprehensive hazard overview.[1][2][4][5]

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of convenience but a scientifically informed decision based on the specific chemical and physical properties of the substance being handled. For 4-Isopropylmorpholine, a multi-layered approach to PPE is essential.

Hand Protection: The First Line of Defense

Rationale: The most common route of chemical exposure in a laboratory setting is through skin contact.[6] Given that 4-Isopropylmorpholine can cause severe skin burns, selecting the appropriate gloves is critical.[4][7]

Recommended Protocol:

  • Glove Type: Nitrile gloves are a robust choice for protection against a wide range of chemicals and are preferable to latex, which can induce allergic reactions.[6] For prolonged exposure or in the event of a spill, heavier-duty butyl rubber gloves are recommended.

  • Donning Procedure: Always inspect gloves for any signs of degradation or punctures before use. Ensure hands are clean and dry before donning.

  • Doffing Procedure: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container. Never touch other surfaces, such as door handles or your face, with gloved hands.

Body Protection: Shielding Against Splashes and Spills

Rationale: Accidental splashes can occur during transfer or reaction quenching. A lab coat is the minimum requirement, but for larger quantities or more complex manipulations, enhanced protection is warranted.

Recommended Protocol:

  • Primary Garment: A flame-resistant lab coat, buttoned completely, is mandatory.

  • Secondary Layer: For operations with a higher risk of splashing, a chemical-resistant apron, such as one made of polyethylene or a similar non-porous material, should be worn over the lab coat.[6] In situations with a significant risk of exposure, disposable chemical-resistant coveralls (e.g., Tyvek suits) offer more comprehensive protection.[8]

Eye and Face Protection: A Non-Negotiable Mandate

Rationale: 4-Isopropylmorpholine can cause serious and potentially irreversible eye damage.[1][4][7] Standard safety glasses do not provide adequate protection against chemical splashes.

Recommended Protocol:

  • Primary Protection: Indirectly vented chemical splash goggles are required whenever handling 4-Isopropylmorpholine.[6][9] These provide a seal around the eyes, protecting from splashes from all angles.

  • Enhanced Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[6][10]

Respiratory Protection: Mitigating Inhalation Risks

Rationale: While the primary hazards are dermal and ocular, 4-Isopropylmorpholine can be harmful if inhaled.[4][11] All work with this chemical should be conducted in a well-ventilated area.

Recommended Protocol:

  • Engineering Controls: A certified chemical fume hood is the primary and most effective means of controlling exposure to vapors.

  • Personal Respiratory Protection: In the absence of adequate ventilation or in the case of a spill, a respirator may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.[12]

Operational Plan: From Benchtop to Disposal

A systematic workflow is crucial for ensuring safety at every stage of handling 4-Isopropylmorpholine.

Step-by-Step Handling Procedure:
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • PPE Donning: Don PPE in the following order: lab coat, chemical-resistant apron (if needed), respirator (if needed), eye and face protection, and finally, gloves.

  • Chemical Handling: Conduct all transfers and manipulations of 4-Isopropylmorpholine within the fume hood. Use caution to avoid splashes and the generation of aerosols. Keep the container tightly sealed when not in use.[13][14]

  • Post-Handling: After completing the work, securely cap the 4-Isopropylmorpholine container. Decontaminate any surfaces that may have come into contact with the chemical.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

Visual Workflow for Safe Handling:

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing Prep 1. Verify Fume Hood & Clear Workspace Assemble 2. Assemble Equipment & Reagents Prep->Assemble Don_Body 3. Don Lab Coat & Apron Assemble->Don_Body Don_Face 4. Don Eye/Face Protection Don_Body->Don_Face Don_Gloves 5. Don Gloves Don_Face->Don_Gloves Handle 6. Perform Chemical Transfers/Reactions Don_Gloves->Handle Decon 7. Decontaminate Workspace Handle->Decon Doff_Outer 8. Doff Apron & Lab Coat Decon->Doff_Outer Doff_Face 9. Doff Eye/Face Protection Doff_Outer->Doff_Face Doff_Gloves 10. Doff Gloves Doff_Face->Doff_Gloves Wash 11. Wash Hands Thoroughly Doff_Gloves->Wash

Caption: A stepwise workflow for the safe handling of 4-Isopropylmorpholine.

Disposal Plan: Responsible Stewardship

Improper disposal of chemical waste poses a significant threat to both the environment and public health.[15] 4-Isopropylmorpholine and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection:
  • Liquid Waste: Collect all liquid waste containing 4-Isopropylmorpholine in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.

  • Solid Waste: All contaminated solid waste, including gloves, paper towels, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.[16] Do not dispose of this waste in regular trash receptacles.

  • Empty Containers: Empty containers of 4-Isopropylmorpholine should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines, which may require defacing the label.

Final Disposal Protocol:
  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Never pour 4-Isopropylmorpholine down the drain.[15][16]

  • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[15]

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your laboratory.

References

  • 4-Isopropylmorpholine | 1004-14-4 - ChemicalBook. (2025, October 14).
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Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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